Product packaging for 5-Aminotetrazole(Cat. No.:CAS No. 5378-49-4)

5-Aminotetrazole

Cat. No.: B3426625
CAS No.: 5378-49-4
M. Wt: 85.07 g/mol
InChI Key: ULRPISSMEBPJLN-UHFFFAOYSA-N
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Description

5-Aminotetrazole (5-AT, CAS RN: 3999-33-3) is a prominent white, solid organic compound with a high nitrogen content of approximately 82.3%, making it a valuable building block in developing high-energy density materials (HEDMs) and other nitrogen-rich compounds . Its molecular structure is planar and can be obtained in both anhydrous and monohydrate forms . In heterocyclic chemistry, this compound serves as a versatile synthon for multicomponent reactions, facilitating the construction of complex molecular architectures . Its high nitrogen content and propensity to decompose into nitrogen gas make it a critical component in gas-generating systems, such as automotive airbags and specialized fire-extinguishing propellants . Research into its thermal decomposition mechanism indicates a pathway involving a ring-opening reaction to form hydrazoic acid (HN3) and cyanamide (NH2CN) . Furthermore, this compound is a key precursor in synthesizing advanced energetic materials and polymers. Its functionalization, such as through N-bridging with nitropyrazole groups or incorporation into polymeric chains like glycidyl azide polymer (GAP), aims to enhance material properties like density and thermal stability while managing sensitivity . This product is intended for research purposes in laboratory settings only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3N5 B3426625 5-Aminotetrazole CAS No. 5378-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-tetrazol-5-amine
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InChI

InChI=1S/CH3N5/c2-1-3-5-6-4-1/h(H3,2,3,4,5,6)
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InChI Key

ULRPISSMEBPJLN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH3N5
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DSSTOX Substance ID

DTXSID7052103
Record name Tetrazol-5-ylamine
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Molecular Weight

85.07 g/mol
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Physical Description

Pellets or Large Crystals, Water or Solvent Wet Solid
Record name 2H-Tetrazol-5-amine
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CAS No.

4418-61-5, 5378-49-4
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Record name 5-Amino-1H-tetrazole
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Foundational & Exploratory

The Genesis of a High-Nitrogen Heterocycle: A Technical Guide to the History and Discovery of 5-Aminotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) (5-AT), a cornerstone in the synthesis of high-nitrogen compounds, energetic materials, and various pharmaceuticals, possesses a rich history rooted in late 19th and early 20th-century organic chemistry. This technical guide provides an in-depth exploration of its discovery, early synthesis, and fundamental properties. The document details the pioneering work of Johannes Thiele and Arthur Hantzsch, offering comprehensive experimental protocols derived from historical accounts and modern interpretations. All quantitative data is presented in structured tables for clarity, and key synthetic workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical pathways.

Historical Overview: A Tale of Two Syntheses

The journey to understanding this compound began in 1892 with the work of German chemist Johannes Thiele.[1] While investigating the reactions of aminoguanidine (B1677879), he successfully synthesized a new compound through the diazotization of aminoguanidine with nitrous acid.[1] Although he correctly proposed the formation of a heterocyclic ring, the exact structure of the molecule, which crystallizes as a monohydrate, remained unconfirmed at the time.[1]

It was not until 1901 that the definitive structure of this compound was established by Arthur Hantzsch.[1] Hantzsch devised an alternative synthesis by reacting cyanamide (B42294) with hydrazoic acid, a method that unequivocally confirmed the arrangement of the atoms in the tetrazole ring.[1] These two seminal synthetic routes, Thiele's method and Hantzsch's method (and its subsequent modifications), laid the groundwork for all future work on this important heterocycle.

Physicochemical and Spectral Data

This compound is a white, crystalline solid that can exist in both anhydrous and monohydrate forms.[1] It is a planar molecule with a high nitrogen content, contributing to its energetic properties.[1] A summary of its key physicochemical and spectral properties is provided in the table below.

PropertyValue
IUPAC Name 1H-Tetrazol-5-amine
Other Names 5-AT, 5-ATZ
CAS Number 4418-61-5
Molecular Formula CH₃N₅
Molar Mass 85.07 g/mol
Appearance White solid
Melting Point 201–205 °C (decomposes)
Density 1.502 g/cm³
Solubility in Water Soluble
pKa 5.95
¹³C NMR (DMSO-d₆) δ 157.9 ppm
¹H NMR (DMSO-d₆) δ 6.27 ppm (s, 2H, NH₂), 11.5 ppm (s, 1H, NH)
IR (KBr, cm⁻¹) ~3430 (NH₂ asymm. stretch), ~3330 (NH₂ symm. stretch), ~1640 (NH₂ bend)

Experimental Protocols

The following sections provide detailed methodologies for the key historical syntheses of this compound.

Thiele's Method (1892): From Aminoguanidine

This method involves the diazotization of an aminoguanidine salt followed by cyclization to form the tetrazole ring.

Experimental Protocol:

  • Preparation of Aminoguanidine Salt: An aminoguanidine salt, such as aminoguanidine bicarbonate or hydrochloride, is dissolved in an acidic aqueous solution (e.g., nitric acid or hydrochloric acid).

  • Diazotization: The solution is cooled in an ice bath, and a solution of sodium nitrite (B80452) is added dropwise while maintaining a low temperature (typically 0-5 °C). This step forms the unstable guanylazide intermediate.

  • Cyclization: The reaction mixture is then carefully heated. The addition of a base, such as sodium hydroxide (B78521) or ammonia, facilitates the intramolecular cyclization of the guanylazide to form the sodium salt of this compound.[1]

  • Isolation: The solution is cooled, and the pH is adjusted to be acidic (around pH 4-5) with an acid like sulfuric acid or acetic acid. This protonates the tetrazole ring, causing the this compound to precipitate out of the solution, often as the monohydrate.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from hot water to yield pure this compound monohydrate. A reported yield for a one-pot synthesis modification of this method is 74%.[1]

Thiele_Method cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization & Isolation Aminoguanidine Salt Aminoguanidine Salt Guanylazide Intermediate Guanylazide Intermediate Aminoguanidine Salt->Guanylazide Intermediate NaNO₂, Acid, 0-5°C This compound Salt This compound Salt Guanylazide Intermediate->this compound Salt Heat, Base This compound This compound This compound Salt->this compound Acidification (pH 4-5)

Thiele's Synthesis of this compound
Hantzsch's Method (1901): From Cyanamide and Hydrazoic Acid

This synthesis route provided crucial structural proof for this compound. Due to the hazardous nature of hydrazoic acid, modern variations of this method generate it in situ.

Experimental Protocol:

  • In Situ Generation of Hydrazoic Acid: Sodium azide (B81097) is dissolved in water, and a strong acid, such as hydrochloric acid, is added. This reaction generates hydrazoic acid in the reaction mixture. This approach avoids the need to handle pure, explosive hydrazoic acid.

  • Reaction with Cyanamide: Cyanamide is then added to the solution containing the in situ generated hydrazoic acid.

  • Cycloaddition: The reaction mixture is heated, typically under reflux, to facilitate the cycloaddition reaction between cyanamide and hydrazoic acid.

  • Isolation and Purification: Upon cooling, this compound monohydrate crystallizes from the solution. The product is collected by filtration, washed with cold water, and can be recrystallized from hot water. A reported yield for this method is 73%.[1]

Hantzsch_Method cluster_0 Step 1: In Situ Reagent Generation cluster_1 Step 2: Cycloaddition Sodium Azide Sodium Azide Hydrazoic Acid Hydrazoic Acid Sodium Azide->Hydrazoic Acid Strong Acid (e.g., HCl) This compound This compound Hydrazoic Acid->this compound Cyanamide, Heat Cyanamide Cyanamide Cyanamide->this compound

Hantzsch's Synthesis of this compound

Conclusion

The discovery and elucidation of the structure of this compound by Johannes Thiele and Arthur Hantzsch were significant milestones in heterocyclic chemistry. Their respective synthetic methods, born out of the exploratory chemical landscape of their time, have endured and been refined over the past century. This technical guide has provided a detailed overview of this history, presenting the foundational experimental protocols and key data for this compound. A thorough understanding of these origins is invaluable for contemporary researchers who continue to build upon this rich chemical legacy in the development of new materials and therapeutics.

References

Spectroscopic Profile of 5-Aminotetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) (5-AT) is a nitrogen-rich heterocyclic compound with the chemical formula CH₃N₅.[1][2] It serves as a crucial building block in medicinal chemistry and energetic materials due to its high nitrogen content (80%), thermal stability, and versatile chemical reactivity.[1][3][4] The tetrazole ring is a key structural motif in numerous pharmaceutical agents, acting as a metabolically stable surrogate for carboxylic acid groups.[5] A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and the development of new derivatives. This guide provides an in-depth overview of the UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), Raman, and Mass Spectrometry (MS) data for this compound, complete with experimental methodologies and structural representations.

Tautomerism of this compound

This compound can exist in different tautomeric forms. The primary forms are the 1H- and 2H-amino tautomers, and the imino tautomer. The specific tautomer present can be influenced by the physical state (solid, solution) and the solvent.

tautomers cluster_1H 1H-5-Aminotetrazole cluster_2H 2H-5-Aminotetrazole cluster_imino 5-Iminotetrazole img1 img2 img1->img2 Tautomerization img3 img2->img3 Tautomerization

Caption: Tautomeric forms of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

UV-Visible Spectroscopy

The electronic spectrum of unsubstituted tetrazole typically shows an absorption maximum in the vacuum UV region (below 200 nm).[6] For derivatives, such as the o-vanillin Schiff base of this compound, the maximum UV absorption is shifted to a longer wavelength, for instance, 245 nm.[6]

ParameterValueReference
λmax (unsubstituted)< 200 nm[6]
λmax (o-vanillin Schiff base derivative in MeOH)245 nm[6]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the amino group and the tetrazole ring.

Wavenumber (cm⁻¹)AssignmentIntensityReference
3354–3149NH₂ stretchingStrong, broad[7]
1632–1475C=N stretchingStrong[7]
1550–1364NCN, NN, CN of the tetrazole ringMultiple intense bands[7]
1307–759NCN, NN, CN of the tetrazole ringMultiple intense bands[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. The chemical shifts are sensitive to the tautomeric form and the solvent used.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityAssignmentSolventReference
6.62singletNH₂ (N1-isomer)DMSO-d₆[7]
5.99singletNH₂ (N2-isomer)DMSO-d₆[7]
8.90singletNH + NH₂ (N1 and N2 isomers, nitrated derivative)DMSO-d₆[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows a single resonance for the carbon atom in the tetrazole ring, with the chemical shift varying between the N1 and N2 isomers.

Chemical Shift (δ, ppm)AssignmentSolventReference
156.5C–NH₂ (N1-isomer)DMSO-d₆[7]
167.5C–NH₂ (N2-isomer)DMSO-d₆[7]
152.5C–NH₂ (N1-isomer, nitrated derivative)DMSO-d₆[7]
153.6C–NH₂ (N2-isomer, nitrated derivative)DMSO-d₆[7]

¹⁵N NMR Spectroscopy

Chemical Shift (δ, ppm)AssignmentSolventReference
Data not consistently available in searched sources-DMSO[8]
Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the tetrazole ring.

Wavenumber (cm⁻¹)AssignmentReference
Data not consistently available in searched sourcesTetrazole ring vibrations[9][10]
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

m/zIonMethodReference
85.038845[M]+-[11]
103.04940980[M+H₂O]+-[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Sample Preparation

For analysis, this compound monohydrate can be used as received or the anhydrous form can be prepared by drying.[1][12]

UV-Visible Spectroscopy
  • Instrumentation : A dual-beam UV-Visible spectrophotometer is used.

  • Solvent : A suitable UV-grade solvent in which the compound is soluble (e.g., methanol, water) is chosen.

  • Procedure :

    • A stock solution of this compound is prepared.

    • The spectrophotometer is blanked using the chosen solvent.

    • The sample is diluted to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1 AU).

    • The spectrum is recorded over a wavelength range of 200-800 nm.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is employed.

  • Sample Preparation :

    • KBr Pellet : 1-2 mg of the sample is mixed with ~200 mg of dry KBr powder and pressed into a thin, transparent pellet.

    • Nujol Mull : A small amount of the sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Solvent : Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for this compound.[7]

  • Procedure :

    • Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of the deuterated solvent in an NMR tube.

    • ¹H, ¹³C, and ¹⁵N NMR spectra are acquired using standard pulse sequences.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Raman Spectroscopy
  • Instrumentation : A Raman spectrometer, often equipped with a laser source (e.g., 785 nm), is used.

  • Sample Preparation : The solid sample is placed directly onto the sample holder.

  • Data Acquisition : The Raman spectrum is collected over a relevant spectral range.

Mass Spectrometry
  • Instrumentation : Various mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Procedure :

    • The sample is introduced into the ion source.

    • The mass-to-charge ratio (m/z) of the resulting ions is measured.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_output Output Sample This compound UVVis UV-Vis Sample->UVVis IR IR Sample->IR NMR NMR Sample->NMR Raman Raman Sample->Raman MS Mass Spec Sample->MS Process Spectral Processing & Interpretation UVVis->Process IR->Process NMR->Process Raman->Process MS->Process Report Characterization Report Process->Report

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a comprehensive resource for the characterization of this compound. This information is essential for researchers and professionals working with this versatile compound in various fields, from drug discovery to materials science. The distinct spectral features of this compound allow for its unambiguous identification and the study of its chemical transformations.

References

Unveiling the Solid-State Architecture of 5-Aminotetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 5-aminotetrazole (B145819), a high-nitrogen energetic material. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies, and visualizes the analytical workflow.

Crystallographic Data of this compound

This compound (5-ATZ) is known to crystallize in both anhydrous and monohydrated forms, each exhibiting distinct crystal systems and space groups. The molecule is planar in both structures.[1] The anhydrous form has been identified to exist in different polymorphs.[2]

Anhydrous this compound

The anhydrous form of this compound crystallizes in an orthorhombic system.[2][3] This phase is reported to be stable up to at least 11.6 GPa.[2][3]

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁

Further unit cell parameters and atomic coordinates would be populated here from specific crystallographic information files (CIFs), which are typically deposited in crystallographic databases.

This compound Monohydrate

The monohydrated crystal structure of 5-ATZ was determined by single-crystal X-ray diffraction analysis.[2] The hydrogen bonding pattern in the hydrate (B1144303) supports the assignment of the NH group being adjacent to the carbon atom in the tetrazole ring.[1]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c

Detailed unit cell dimensions and other crystallographic data would be presented here upon retrieval from a dedicated crystallographic study.

Experimental Protocols

The determination of the crystal structure of this compound involves precise experimental techniques, primarily single-crystal and powder X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

This technique is employed for the definitive determination of the crystal structure, including bond lengths, bond angles, and absolute configuration.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.

  • Crystal Mounting: A well-formed, single crystal of appropriate dimensions is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates and displacement parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique used for phase identification of a crystalline material and can be used for quantitative analysis and for the determination of unit cell dimensions. For anhydrous this compound, its structure was determined from powder X-ray diffraction data coupled with Rietveld analysis and density functional theory calculations.[2][3]

Methodology:

  • Sample Preparation: A fine powder of the crystalline material is prepared and packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparison with a database of known patterns. For structure determination, a process called Rietveld refinement is used to fit a calculated diffraction pattern from a model structure to the experimental data.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment, from crystal selection to final structure validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement_validation Refinement & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction integration Integration & Scaling xray_diffraction->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_report Final Structural Report validation->final_report

Single-Crystal X-ray Diffraction Workflow

References

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 5-Aminotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on 5-aminotetrazole (B145819) (5-AT), a high-nitrogen heterocyclic compound of significant interest in materials science and pharmacology. This document details the computational methodologies, summarizes key quantitative data from various theoretical studies, and visualizes the computational workflows and molecular relationships.

Introduction to this compound

This compound is a molecule with a high nitrogen content (82.3% by mass), rendering it a subject of extensive research, particularly in the field of energetic materials as a gas-generating agent.[1][2] Its derivatives are also explored for their potential as high-energy materials.[3] Beyond its energetic applications, the tetrazole ring is a recognized scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] Understanding the fundamental electronic structure, stability, and reactivity of this compound through computational methods is crucial for the rational design of new materials and pharmaceuticals.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools for investigating the properties of this compound and its tautomers at the molecular level.[5][6] These studies provide insights into its geometry, vibrational spectra, electronic properties, and thermal decomposition mechanisms.

Tautomerism of this compound

This compound can exist in different tautomeric forms, primarily the 1H- and 2H-amino forms, and an imino form.[7][8] Quantum chemical calculations have been employed to determine the relative stabilities of these tautomers. Theoretical studies have shown that the 2H-amino tautomer is generally more stable than the 1H form by a small energy margin.[9] The imino form is less stable and can isomerize to the more stable amino forms.[7]

Computational Methodologies

A variety of quantum chemical methods have been applied to study this compound, each with its own balance of computational cost and accuracy. The choice of method and basis set is critical for obtaining reliable results.

Density Functional Theory (DFT)

DFT is a widely used method for studying the electronic structure of molecules.[5] Several functionals have been employed for this compound calculations:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most common for geometry optimizations and vibrational frequency calculations of organic molecules.[5][7][10]

  • M06-2X: This high-nonlocality functional is often used for thermochemistry, kinetics, and non-covalent interactions.[2]

Ab Initio Methods

For higher accuracy, especially for energy calculations, more computationally intensive ab initio methods are used:

  • Møller-Plesset Perturbation Theory (MP2): This method is often used for geometry optimizations and as a starting point for more accurate calculations.[10][11]

  • Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): This is considered the "gold standard" for single-reference electronic structure calculations and is used for refining energies.[2][10][11]

  • G3 Multilevel Procedure: This is a composite method that aims to achieve high accuracy for thermochemical data.[3][7]

Basis Sets

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Common basis sets for this compound include:

  • Pople-style basis sets: 6-31G*, 6-311G**, 6-311++G(3df,3pd)[5][10][12]

  • Correlation-consistent basis sets: aug-cc-pVTZ[12]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various quantum chemical studies on this compound.

Optimized Geometrical Parameters

The tables below present selected optimized bond lengths and angles for the 1H- and 2H-tautomers of this compound calculated at different levels of theory.

Table 1: Optimized Bond Lengths (Å) of 1H-5-Aminotetrazole

Bond B3LYP/6-311++G(3df,3pd)
C5-N1 1.346
N1-N2 1.361
N2-N3 1.281
N3-N4 1.365
N4-C5 1.332

| C5-N6 (amino) | 1.341 |

Table 2: Optimized Bond Angles (°) of 1H-5-Aminotetrazole

Angle B3LYP/6-311++G(3df,3pd)
C5-N1-N2 105.8
N1-N2-N3 112.1
N2-N3-N4 104.9
N3-N4-C5 109.1
N4-C5-N1 108.1

| N4-C5-N6 | 126.1 |

Table 3: Optimized Bond Lengths (Å) of 2H-5-Aminotetrazole

Bond B3LYP/6-311++G(3df,3pd)
C5-N1 1.321
N1-N2 1.383
N2-N3 1.272
N3-N4 1.383
N4-C5 1.321

| C5-N6 (amino) | 1.341 |

Table 4: Optimized Bond Angles (°) of 2H-5-Aminotetrazole

Angle B3LYP/6-311++G(3df,3pd)
C5-N1-N2 109.2
N1-N2-N3 106.8
N2-N3-N4 110.1
N3-N4-C5 106.8
N4-C5-N1 107.0

| N1-C5-N6 | 126.5 |

Note: Atom numbering follows standard conventions for the tetrazole ring.

Vibrational Frequencies

Calculated vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The table below lists some of the key calculated vibrational modes for 1H-5-aminotetrazole.

Table 5: Calculated Vibrational Frequencies (cm⁻¹) for 1H-5-Aminotetrazole (B3LYP/6-311G )**

Mode Description Calculated Frequency (cm⁻¹)
NH₂ symmetric stretch 3450
NH₂ asymmetric stretch 3560
N-H stretch (ring) 3300
C=N stretch 1650
NH₂ scissoring 1600

| Ring breathing | 1050 |

Electronic Properties

Electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the reactivity and electronic transitions of a molecule.

Table 6: Calculated Electronic Properties of this compound Tautomers (B3LYP/6-311G )**

Tautomer HOMO (eV) LUMO (eV) Energy Gap (eV)
1H-5-Aminotetrazole -6.8 -0.5 6.3

| 2H-5-Aminotetrazole | -6.7 | -0.4 | 6.3 |

Thermochemical and Kinetic Data

Quantum chemical calculations are instrumental in understanding the thermal decomposition of this compound. The activation barriers for various decomposition pathways have been calculated.

Table 7: Calculated Activation Barriers (kcal/mol) for Unimolecular Decomposition Pathways

Reaction Pathway Method Activation Barrier Reference
1H-5-ATZ → N₂ + CH₃N₃ CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) 40.4 [12]
2H-5-ATZ → N₂ + CH₃N₃ CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) 36.7 [12]
5-Iminotetrazole → HN₃ + NH₂CN CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) 47.7 [12]

| 5-ATZ → HN₃ + NH₂CN | CCSD(T)/6-311G//MP2/6-311G | ~58 |[10] |

Studies have also highlighted the importance of bimolecular reactions in the condensed phase, which can significantly lower the activation barriers for decomposition.[7]

Experimental Protocols: A Computational Approach

The following outlines a typical computational workflow for the quantum chemical analysis of this compound.

Molecular Structure Preparation
  • Initial Structure Generation: The initial 3D coordinates of the this compound tautomers are generated using molecular modeling software.

  • Conformational Search (Optional): For flexible molecules, a conformational search may be performed to identify the lowest energy conformer.

Geometry Optimization
  • Method and Basis Set Selection: A suitable level of theory (e.g., B3LYP/6-311G**) is chosen.

  • Optimization Algorithm: The geometry is optimized to find a stationary point on the potential energy surface where the forces on all atoms are close to zero.

  • Convergence Criteria: Strict convergence criteria for energy and forces are applied to ensure a true minimum is located.

Vibrational Frequency Calculation
  • Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization.

  • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Zero-Point Energy (ZPE) and Thermal Corrections: The output provides the ZPE and other thermal corrections to the electronic energy.

Electronic Property Calculation
  • Single-Point Energy Calculation: A single-point energy calculation can be performed at a higher level of theory (e.g., CCSD(T)) using the optimized geometry.

  • Molecular Orbital Analysis: The energies and compositions of the HOMO, LUMO, and other molecular orbitals are analyzed.

  • Population Analysis: Charges and other electronic descriptors are calculated using methods like Natural Bond Orbital (NBO) analysis.

Reaction Pathway and Transition State Search
  • Reaction Coordinate Definition: The reaction pathway of interest (e.g., bond breaking) is defined.

  • Transition State (TS) Search: An algorithm is used to locate the saddle point on the potential energy surface corresponding to the transition state.

  • TS Verification: The TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect the TS to the reactants and products, confirming the reaction pathway.[10]

Visualizations

The following diagrams illustrate key computational workflows and relationships in the study of this compound.

Computational_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_reaction 4. Reactivity Studies start Define Molecular Structure (this compound Tautomers) method Select Computational Method (e.g., DFT, MP2) start->method basis Choose Basis Set (e.g., 6-311G**) method->basis opt Geometry Optimization basis->opt freq Vibrational Frequency Calculation opt->freq spe Single Point Energy (Higher Level Theory) opt->spe geom Optimized Geometry (Bond Lengths, Angles) opt->geom ts_search Transition State Search opt->ts_search vib Vibrational Spectra (IR, Raman) freq->vib thermo Thermochemistry (Enthalpy, Free Energy) freq->thermo elec Electronic Properties (HOMO, LUMO, Charges) spe->elec irc Intrinsic Reaction Coordinate (IRC) ts_search->irc kinetics Activation Energy & Rate Constants irc->kinetics

Caption: General workflow for quantum chemical calculations of this compound.

Tautomer_Decomposition AT_1H 1H-5-Aminotetrazole P1 N₂ + CH₃N₃ AT_1H->P1 Unimolecular AT_2H 2H-5-Aminotetrazole AT_2H->P1 Unimolecular AT_imino 5-Iminotetrazole P2 HN₃ + NH₂CN AT_imino->P2 Unimolecular

Caption: Unimolecular decomposition pathways of this compound tautomers.

Conclusion

Quantum chemical calculations have provided significant insights into the fundamental properties of this compound. These theoretical studies have elucidated the relative stabilities of its tautomers, provided detailed information on its geometric and electronic structure, and offered a molecular-level understanding of its complex thermal decomposition mechanisms. The synergy between computational predictions and experimental validations is crucial for advancing the application of this compound and its derivatives in various scientific and technological fields. This guide serves as a foundational resource for researchers seeking to leverage computational chemistry in their exploration of this important molecule.

References

Physicochemical Properties of 5-Aminotetrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-aminotetrazole (B145819) and its derivatives. The information presented herein is intended to support research, development, and application of these compounds in various scientific fields, including pharmaceuticals and materials science. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of experimental workflows.

Core Physicochemical Properties

This compound is a heterocyclic compound with a high nitrogen content, making it a molecule of significant interest in the development of energetic materials and as a bioisostere for carboxylic acids in medicinal chemistry.[1][2][3] Its derivatives are widely explored for various applications, necessitating a thorough understanding of their physicochemical characteristics.

Acidity (pKa)

The pKa of this compound has been reported with two distinct values, indicating its amphiprotic nature.[4][5][6][7][8][9] The acidic proton on the tetrazole ring allows it to act as an acid, while the amino group can be protonated, allowing it to act as a base.

Table 1: pKa Values of this compound

pKa ValueTemperature (°C)Comments
pK1: 1.7620Attributed to the protonation of the amino group.[4][5][6]
pK2: 6.0720Attributed to the deprotonation of the tetrazole ring N-H.[4][5][6]
pKa (1): 5.9325In water.[7]
pKb (1): 12.1820In water.[7]
Solubility

The solubility of this compound has been determined in water and various organic solvents. Its solubility is influenced by the polarity of the solvent.[10]

Table 2: Solubility of this compound

SolventSolubility (g/L)Temperature (°C)Mole Fraction Solubility (at 323.15 K)
Water1218-
N,N-Dimethylformamide (DMF)--7.951 × 10⁻²[10][11]
N-Methylpyrrolidone (NMP)--7.415 × 10⁻²[10][11]
1,4-Dioxane--6.523 × 10⁻²[10][11]
Toluene--3.811 × 10⁻³[10][11]
Isopropanol--1.692 × 10⁻³[10][11]
Ethanol--1.752 × 10⁻³[10][11]
Acetone--1.620 × 10⁻³[10][11]
n-Propanol--1.566 × 10⁻³[10][11]
Methanol--1.470 × 10⁻³[10][11]
Ethyl Acetate--1.393 × 10⁻³[10][11]
1-Butanol--1.315 × 10⁻³[10][11]
Acetonitrile--3.85 × 10⁻⁴[10][11]
Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. For this compound, the experimental logP value indicates its hydrophilic nature.

Table 3: LogP Value of this compound

LogP ValueTemperature (°C)
-0.9223[4]
-1.42Not specified[12]
Thermal Stability

This compound and its derivatives are often investigated for their thermal properties, particularly in the context of energetic materials.[1][3] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques to evaluate their decomposition temperatures and thermal behavior.[13][14][15][16] this compound is reported to be stable up to over 200°C.[2] The melting point is consistently reported in the range of 201-205 °C.[4][5]

Table 4: Thermal Properties of this compound

PropertyValue
Melting Point201-205 °C[4][5]
Decomposition TemperatureStarts to decompose around 210 °C[3]

Experimental Protocols

Determination of pKa

The acidity constants of tetrazole compounds can be determined pH-metrically.[17] This involves titrating a solution of the compound against a standard acid or base and monitoring the pH change. The pKa value is then determined from the resulting titration curve. Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized to determine pKa values by observing the chemical shift changes of specific protons as a function of pH.[18]

Measurement of Solubility

The isothermal saturation method is a common technique for determining the solubility of compounds like this compound in various solvents.[10][11] The general procedure is as follows:

  • Sample Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase, typically by centrifugation or filtration.

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC).[10]

A qualitative assessment of solubility can be performed by adding a small amount of the compound to a solvent and observing its dissolution.[19]

Determination of LogP

The octanol-water partition coefficient (logP) is typically determined using the shake-flask method. This involves:

  • Phase Preparation: A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).

  • Partitioning: The solution is mixed with the other phase in a separatory funnel and shaken vigorously to allow for the partitioning of the solute between the two phases.

  • Phase Separation: The two phases are allowed to separate.

  • Concentration Measurement: The concentration of the solute in each phase is measured using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[20] The logP is then calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. Computational methods are also widely used to predict logP values based on the molecular structure.[21][22]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability of this compound derivatives.[13][15][16][23][24]

  • DSC: A sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This provides information on melting points, phase transitions, and decomposition temperatures.[14][15][16]

  • TGA: The mass of a sample is monitored as a function of temperature or time. This reveals information about decomposition, dehydration, and oxidation processes.[15][16]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the typical workflow for determining the solubility of a this compound derivative using the isothermal saturation method.

G A Sample Preparation (Excess solute in solvent) B Equilibration (Constant temperature agitation) A->B C Phase Separation (Centrifugation/Filtration) B->C D Concentration Analysis (e.g., HPLC) C->D E Solubility Calculation D->E

Caption: Workflow for Isothermal Saturation Solubility Measurement.

General Synthesis of this compound Derivatives (Schiff Bases)

This diagram outlines a common synthetic route for preparing Schiff base derivatives of this compound.[25]

G cluster_reactants Reactants A This compound C Dissolve in Ethanol A->C B Aromatic Aldehyde B->C D Add Glacial Acetic Acid (catalyst) C->D E Reflux Reaction D->E F Cooling & Filtration E->F G Drying & Recrystallization F->G H Schiff Base Product G->H

Caption: Synthesis of this compound Schiff Base Derivatives.

References

A Comprehensive Technical Guide to 5-Aminotetrazole: Anhydrous vs. Monohydrate Forms

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a detailed comparison of the anhydrous and monohydrate forms of 5-aminotetrazole (B145819). This document provides a thorough examination of their physicochemical properties, thermal behavior, and synthetic pathways, supported by experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Core Physicochemical Properties

This compound can exist in both an anhydrous (C-H₃-N₅) and a monohydrate (C-H₅-N₅-O) form. The presence of a water molecule in the crystal lattice of the monohydrate significantly influences its physical and chemical characteristics. A summary of their key quantitative properties is presented below for easy comparison.

Table 1: Comparison of Quantitative Data for this compound Anhydrous and Monohydrate

PropertyThis compound AnhydrousThis compound Monohydrate
Molecular Formula CH₃N₅CH₅N₅O
Molar Mass 85.07 g/mol [1]103.08 g/mol
Appearance White solidWhite crystalline solid[2]
Density 1.502 g/cm³Not explicitly found; calculated density for a dihydrate salt is 1.849 g/cm³[3]
Melting Point 201–205 °C (decomposes)[1]198–204 °C (decomposes)[4]
Crystal System Orthorhombic[5]Monoclinic[5]
Space Group P2₁2₁2₁[5]P2₁/c[5]
Water Solubility 12 g/L (18 °C)Soluble[4]

Thermal Behavior and Stability

The thermal stability of this compound is a critical parameter, particularly for its application as a gas-generating agent in propellants and airbags. Both the anhydrous and monohydrate forms decompose upon heating, but the presence of water in the monohydrate introduces an initial dehydration step.

This compound Monohydrate: The monohydrate first undergoes dehydration at around 50 °C. Following dehydration, the thermal decomposition of the resulting anhydrous form begins.

This compound Anhydrous: The thermal decomposition of anhydrous this compound is a multi-stage process that begins around 200 °C.[6] The decomposition is primarily an endothermic process, with a peak weight loss occurring at approximately 223.53 °C.[6] The decomposition pathways are complex and can yield different products depending on the conditions. Two primary decomposition routes have been identified: one yielding hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN), and another producing nitrogen gas (N₂) and methyl azide (B81097) (CH₃N₃).

Solubility Profile

The solubility of this compound in various solvents is crucial for its application in synthesis and formulation.

This compound Anhydrous: The anhydrous form is soluble in water (12 g/L at 18 °C).

This compound Monohydrate: The monohydrate is also soluble in water and ethanol (B145695) (1.36%).[4]

Experimental Protocols

Detailed methodologies for the characterization of this compound and its hydrate (B1144303) are essential for reproducible research.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, melting point, and decomposition characteristics of this compound anhydrous and monohydrate.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan. For the monohydrate, a pierced lid can be used to allow for the escape of water vapor during dehydration.

  • Instrumentation: A calibrated DSC/TGA instrument is used.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 300 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis:

    • DSC: Determine the onset temperature and peak temperature of endothermic (melting, dehydration) and exothermic (decomposition) events.

    • TGA: Measure the mass loss as a function of temperature. The dehydration of the monohydrate will be observed as an initial mass loss corresponding to one water molecule. Subsequent mass loss will correspond to the decomposition of the anhydrous form.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and determine the crystal structure of this compound anhydrous and monohydrate.

Methodology:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle. Mount the powder on a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Experimental Conditions:

    • Scan Range: Scan the sample over a 2θ range of 5° to 50°.

    • Step Size: Use a step size of 0.02° with a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The peak positions and intensities are characteristic of the crystal structure. The data can be compared to reference patterns from crystallographic databases to confirm the phase (anhydrous or monohydrate). Rietveld refinement can be used to determine the lattice parameters and space group.

Visualizing Key Processes

To better illustrate the relationships and processes described, the following diagrams are provided.

Synthesis Pathways

The synthesis of this compound can be tailored to yield either the anhydrous or the monohydrate form.

G Synthesis Pathways of this compound cluster_0 Monohydrate Synthesis cluster_1 Anhydrous Synthesis Cyanamide Cyanamide Reaction_M Reaction in Aqueous Solution Cyanamide->Reaction_M Hydrazoic Acid Hydrazoic Acid Hydrazoic Acid->Reaction_M 5-AT_Monohydrate This compound Monohydrate Reaction_M->5-AT_Monohydrate Aminoguanidine\nNitrate Aminoguanidine Nitrate Diazotization Diazotization Aminoguanidine\nNitrate->Diazotization Cyclization Intramolecular Cyclization (Basic) Diazotization->Cyclization 5-AT_Anhydrous This compound Anhydrous Cyclization->5-AT_Anhydrous

Caption: Synthetic routes to this compound monohydrate and anhydrous forms.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical aspect of its energetic properties.

G Thermal Decomposition of this compound cluster_products Decomposition Products 5-AT_Anhydrous This compound (Anhydrous) Heat Heat (>200 °C) 5-AT_Anhydrous->Heat Route1 Route 1 Heat->Route1 Pathway A Route2 Route 2 Heat->Route2 Pathway B HN3 Hydrazoic Acid (HN₃) Route1->HN3 NH2CN Cyanamide (NH₂CN) Route1->NH2CN N2 Nitrogen Gas (N₂) Route2->N2 CH3N3 Methyl Azide (CH₃N₃) Route2->CH3N3

Caption: Primary thermal decomposition pathways of anhydrous this compound.

Experimental Workflow for Characterization

A logical workflow is crucial for the comprehensive characterization of this compound forms.

G Experimental Workflow for Characterization Sample This compound Sample PXRD Powder X-ray Diffraction (PXRD) Sample->PXRD Thermal_Analysis Thermal Analysis (DSC/TGA) Sample->Thermal_Analysis Spectroscopy Spectroscopic Analysis (FTIR/Raman) Sample->Spectroscopy Solubility_Test Solubility Testing Sample->Solubility_Test Phase_ID Phase Identification (Anhydrous/Monohydrate) PXRD->Phase_ID Thermal_Stability Thermal Stability Profile (Dehydration, Decomposition) Thermal_Analysis->Thermal_Stability Functional_Groups Functional Group Confirmation Spectroscopy->Functional_Groups Solubility_Data Solubility Data in Various Solvents Solubility_Test->Solubility_Data

Caption: A typical experimental workflow for the characterization of this compound forms.

References

Tautomerism in 5-Aminotetrazole and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminotetrazole (B145819) and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications, notably in pharmaceuticals as bioisosteres for carboxylic acids and in energetic materials due to their high nitrogen content. The biological activity and physicochemical properties of these compounds are intrinsically linked to their tautomeric forms. This technical guide provides an in-depth exploration of the tautomerism of this compound, detailing the structural isomers, their relative stabilities, and the analytical methods used for their characterization. Quantitative data from computational and experimental studies are summarized, and key experimental protocols are outlined to facilitate further research and development.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and reactivity.[1] In the case of this compound, prototropic tautomerism results in several possible forms, primarily involving the migration of a proton between the tetrazole ring nitrogens and the exocyclic amino group. Understanding the predominant tautomeric forms and the factors that influence the equilibrium is paramount for predicting molecular interactions, designing novel therapeutic agents, and controlling the performance of energetic materials.

Tautomeric Forms of this compound

This compound can exist in three principal tautomeric forms: the amino tautomers (1H- and 2H-) and the imino tautomer.[2]

  • 1H-5-Aminotetrazole (1H-5-ATZ): The proton is located on the N1 nitrogen of the tetrazole ring.

  • 2H-5-Aminotetrazole (2H-5-ATZ): The proton is located on the N2 nitrogen of the tetrazole ring. Theoretical studies suggest that the 2H form is the most stable isomer in both the gas phase and in solution.[3]

  • 5-Iminotetrazole (5-ITZ): The proton is located on the exocyclic nitrogen, forming an imino group.

These tautomers are in a dynamic equilibrium, the position of which is influenced by the physical state (gas, solution, or solid), solvent polarity, temperature, and the nature of substituents on the tetrazole ring.[3][4]

Tautomeric Equilibrium and Stability

The relative stability of the this compound tautomers has been the subject of numerous computational and experimental investigations.

In the gas phase , theoretical calculations have shown that 1H-5-ATZ is more stable than 5-ITZ by 47.7 kJ/mol.[5] The 2H-5-ATZ tautomer is also a key player in the gas phase equilibrium.[2]

In the solid state , the 1H-form is predominantly observed.[2] However, thermal treatment can lead to an increased proportion of the amino form, 5-ATZ, from the imino form, 5-ITZ.[6]

The solvent plays a crucial role in determining the tautomeric preference. The capability of the solvent to form hydrogen bonds can dramatically influence the tautomerization process.[4] An increase in solvent polarity can lead to a gradual shift in the maximum absorption, indicating a change in the tautomeric equilibrium.[4]

The tautomeric equilibrium of this compound is visualized in the following diagram:

Caption: Prototropic tautomerism in this compound.

Quantitative Data on Tautomerism and Decomposition

Computational studies have provided valuable quantitative data on the energetics of this compound tautomerism and their unimolecular decomposition pathways.

ParameterTautomer(s) InvolvedValue (kJ/mol)Method of DeterminationReference
Relative Stability 1H-5-ATZ vs. 5-ITZ47.7CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd)[5]
Tautomerization Activation Barrier 1H-5-ATZ to 5-ITZ243.4CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd)[5]
Decomposition Activation Barrier 5-ITZ199.5CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd)[5][6]
Decomposition Activation Barrier 1H-5-ATZ169.2CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd)[5]
Decomposition Activation Barrier 2H-5-ATZ153.7CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd)[5]

The decomposition pathways are distinct for the amino and imino tautomers. The primary decomposition route for 5-iminotetrazole is the elimination of hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN).[5][6] In contrast, the 1H- and 2H-aminotetrazole tautomers are predicted to decompose via the elimination of dinitrogen (N₂) and a metastable CH₃N₃ product.[5]

The logical workflow for determining the dominant tautomer and its decomposition pathway is illustrated below:

TautomerDecompositionWorkflow cluster_Input Input cluster_Analysis Analysis cluster_Output Output Compound This compound Derivative TautomerAnalysis Identify Possible Tautomers Compound->TautomerAnalysis StabilityCalc Calculate Relative Stabilities (ΔG) TautomerAnalysis->StabilityCalc DecompositionPath Determine Decomposition Pathways & Barriers (Ea) TautomerAnalysis->DecompositionPath DominantTautomer Dominant Tautomer(s) in given conditions StabilityCalc->DominantTautomer PredictedDecomposition Predicted Decomposition Products DecompositionPath->PredictedDecomposition

Caption: Workflow for tautomer and decomposition analysis.

Experimental Protocols for Tautomerism Studies

A variety of spectroscopic and analytical techniques are employed to investigate the tautomerism of this compound and its derivatives.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for identifying the predominant tautomer in solution. Chemical shifts and coupling constants are sensitive to the protonation site. Variable temperature NMR studies can provide insights into the dynamics of the tautomeric equilibrium.[4]

    • Methodology: A solution of the this compound derivative is prepared in a suitable deuterated solvent. NMR spectra are recorded at various temperatures. Changes in the chemical shifts and the appearance or coalescence of signals are analyzed to determine the populations of different tautomers and the energy barriers for their interconversion.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can distinguish between the amino (-NH₂) and imino (=NH) groups based on their characteristic stretching and bending frequencies.[7]

    • Methodology: IR spectra are typically recorded using KBr pellets or as a mull for solid samples, and in solution using an appropriate solvent and cell. The presence of bands in the 3400-3200 cm⁻¹ region is indicative of N-H stretching in the amino group, while imino N-H stretching appears at lower frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the different tautomers are distinct. By comparing the spectrum of a derivative with that of fixed-tautomer models (e.g., N-alkylated derivatives), the position of the tautomeric equilibrium can be estimated.[7]

    • Methodology: UV-Vis spectra are recorded in solvents of varying polarity. The wavelength of maximum absorbance (λmax) is determined. Shifts in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.

X-ray Crystallography
  • Methodology: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, allowing for the direct visualization of the proton positions and thus the identification of the crystalline tautomer.[8]

Computational Chemistry
  • Methodology: Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., MP2, CCSD(T)), are used to calculate the relative energies of the tautomers and the transition states for their interconversion in the gas phase and in solution (using continuum solvent models).[3][5][9] These calculations are crucial for interpreting experimental data and providing a deeper understanding of the factors governing tautomerism.

Influence of Substituents

The electronic properties of substituents on the tetrazole ring or the amino group can significantly influence the tautomeric equilibrium. Electron-withdrawing groups tend to favor the 2H-tautomer, while electron-donating groups can shift the equilibrium towards the 1H-tautomer. The steric bulk of substituents can also play a role in determining the most stable tautomeric form.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of the tautomeric landscape is essential for the rational design of new molecules with desired properties. This guide has provided a comprehensive overview of the key tautomeric forms, their relative stabilities, and the experimental and computational methods used for their investigation. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.

References

The Thermal Decomposition of 5-Aminotetrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) (5-AT), a heterocyclic compound with a high nitrogen content (82.3% by weight), is a molecule of significant interest in various fields, including pharmaceuticals, materials science, and as a gas-generating agent for applications like automotive airbags. Its energetic nature and thermal stability are critical parameters that dictate its utility and safety. Understanding the mechanism of its thermal decomposition is paramount for predicting its behavior under different conditions, ensuring safe handling, and optimizing its performance in various applications. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of this compound, consolidating data from numerous studies to offer a comprehensive resource for researchers.

The thermal decomposition of this compound is a complex process influenced by factors such as temperature, heating rate, and the specific tautomeric form present.[1][2] Theoretical and experimental studies have revealed two primary competing decomposition pathways.[3][4] The first pathway involves the elimination of hydrazoic acid (HN3) and the formation of cyanamide (B42294) (NH2CN). The second major pathway leads to the extrusion of molecular nitrogen (N2) and the formation of other nitrogen-containing fragments.[1][4] The prevalence of each pathway is dependent on the experimental conditions and the isomeric form of 5-AT.[1][5]

This guide will detail the experimental protocols used to investigate this decomposition, present a consolidated summary of the quantitative data, and provide visual representations of the decomposition pathways to facilitate a deeper understanding of the underlying chemical transformations.

Experimental Protocols

The study of this compound's thermal decomposition relies on a suite of thermo-analytical and spectrometric techniques. The following sections detail the typical methodologies employed in these investigations.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for probing the thermal stability and energetic properties of 5-AT.

Typical Experimental Protocol:

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is commonly used.

  • Sample Preparation: A small, homogeneous sample of this compound (typically 1-5 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina (B75360) or aluminum).[1]

  • Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas such as nitrogen or argon, with a typical flow rate of 20-100 mL/min to prevent oxidative processes.[1]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 400-800 °C) at a constant heating rate.[1] Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) are often used to perform kinetic analysis using methods like Kissinger or Ozawa-Doyle.[1][6]

  • Data Acquisition: The instrument records the sample's mass change (TGA) and the differential heat flow (DSC) as a function of temperature and time.

Evolved Gas Analysis: TG-FTIR and Mass Spectrometry

To identify the gaseous products evolved during decomposition, TGA instruments are often coupled with Fourier Transform Infrared Spectroscopy (FTIR) or a Mass Spectrometer (MS).

Typical Experimental Protocol for TG-FTIR:

  • Instrumentation: A TGA instrument is connected to an FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.

  • Sample and Heating Conditions: The TGA experimental conditions (sample size, heating rate, atmosphere) are similar to those described above.

  • FTIR Analysis: As the sample decomposes, the evolved gases are continuously swept into the FTIR gas cell. Infrared spectra are recorded at regular intervals, allowing for the identification of functional groups and specific gaseous molecules (e.g., HN3, NH3, HCN, N2O) based on their characteristic absorption bands.

Typical Experimental Protocol for Mass Spectrometry:

  • Instrumentation: Techniques can range from TGA-MS to more specialized setups like Temperature-Jump/Time-of-Flight Mass Spectrometry (T-Jump/TOFMS) for studying rapid decomposition at very high heating rates (10^5–10^6 K/s).[3]

  • Sample Introduction: For TGA-MS, the evolved gases are introduced into the mass spectrometer. In T-Jump/TOFMS, the sample is coated on a platinum filament that is rapidly heated.[3]

  • Ionization and Detection: The evolved molecules are ionized (commonly via electron impact), and the resulting ions are separated based on their mass-to-charge ratio, allowing for the identification of the decomposition products.

Quantitative Data on Thermal Decomposition

The following tables summarize the key quantitative data reported in the literature for the thermal decomposition of this compound. These values can vary depending on the specific experimental conditions.

ParameterValueConditionsReference(s)
Decomposition Onset (Tonset) ~200 - 210 °CTGA/DSC, various heating rates[7]
Peak Decomposition Temp (Tpeak) 223.53 °C (first stage)TGA/DSC at 10 °C/min in air[8]
Varies with heating rateTGA/DSC[1]
Enthalpy of Decomposition (ΔHd) -133.2 J/g (melting/initial decomp.)DSC at 10 °C/min[9]
1037 - 1829 J/g (for derivatives)DSC at 1.0 - 2.0 °C/min[6][10]
Activation Energy (Ea) ~200 kJ/mol (for HN3 + NH2CN path)Theoretical calculation[4]
99.5 kJ/mol (for N2 + CH3N3 path)Theoretical calculation[4]
184 kJ/mol (isothermal)From decomposition of tetrazene (produces 5-AT)[6]
163 kJ/mol (linear heating)From decomposition of tetrazene (produces 5-AT)[6]
~180 kJ/mol (with NaIO4)TGA, model-free methods[9]
Major Gaseous Products HN3, NH2CN, N2, NH3, HCN, melamineTG-FTIR, Mass Spectrometry[1]

Thermal Decomposition Pathways

The thermal decomposition of this compound is understood to proceed through several competing pathways, largely dependent on the tautomeric form of the molecule. The three principal tautomers are 1H-5-aminotetrazole, 2H-5-aminotetrazole, and 5-iminotetrazole.[1][5]

G cluster_sample Sample Preparation cluster_analysis Primary Thermal Analysis cluster_gas_analysis Evolved Gas Analysis cluster_data Data Interpretation Sample This compound Sample TGA_DSC TGA / DSC (Heating under N2) Sample->TGA_DSC FTIR FTIR Spectroscopy TGA_DSC->FTIR Evolved Gas MS Mass Spectrometry TGA_DSC->MS Evolved Gas Kinetics Kinetic Analysis (Ea, A) TGA_DSC->Kinetics Mass Loss & Heat Flow Data Products Product Identification (HN3, N2, etc.) FTIR->Products MS->Products Mechanism Mechanism Elucidation Kinetics->Mechanism Products->Mechanism

Theoretical calculations and experimental evidence suggest two dominant unimolecular decomposition channels.[1][4]

Pathway 1: HN3 and NH2CN Formation

This pathway is often considered a major route, particularly for the imino tautomer.[3] It involves the concerted cleavage of two bonds within the tetrazole ring.

G AT This compound (Imino or Amino form) TS1 Transition State AT->TS1 Δ Prod1 HN3 (Hydrazoic Acid) TS1->Prod1 Prod2 NH2CN (Cyanamide) TS1->Prod2

Pathway 2: N2 Elimination

This pathway is considered dominant for the amino tautomers (1H and 2H) and at higher temperatures.[1][3] It involves the initial cleavage of the tetrazole ring followed by the elimination of a stable nitrogen molecule.

G AT This compound (Amino form) TS2 Ring Opening Transition State AT->TS2 Δ Intermediate Open-chain Intermediate TS2->Intermediate Prod3 N2 (Nitrogen Gas) Intermediate->Prod3 Prod4 CH3N3 (or other fragments) Intermediate->Prod4

It is important to note that the primary decomposition products can undergo further secondary reactions, such as the polymerization of cyanamide to form melamine, especially in the condensed phase.[1] The presence of other substances can also significantly alter the decomposition mechanism and kinetics. For instance, the addition of sodium periodate (B1199274) (NaIO4) has been shown to lower the decomposition activation energy of 5-AT.[9]

Conclusion

The thermal decomposition of this compound is a multifaceted process governed by competing reaction pathways that are sensitive to temperature, heating rate, and the specific isomeric form of the molecule. The primary decomposition routes lead to the formation of either hydrazoic acid and cyanamide or molecular nitrogen and other nitrogen-containing fragments. A thorough understanding of these mechanisms, supported by robust experimental data from techniques like TGA, DSC, and evolved gas analysis, is crucial for the safe and effective application of this high-nitrogen compound. The data and pathways presented in this guide provide a foundational understanding for researchers and professionals working with this compound and related energetic materials. Further research, particularly in condensed-phase and under high-pressure conditions, will continue to refine our understanding of this complex and important chemical process.

References

Solubility Profile of 5-Aminotetrazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 5-aminotetrazole (B145819) in a range of common organic solvents. The data presented herein is crucial for professionals involved in the synthesis, purification, recrystallization, and formulation of this compound, a key intermediate in the production of various high-performance materials and pharmaceuticals.[1][2] Understanding its solubility behavior is paramount for process optimization and ensuring the quality of the final product.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic solvents across a range of temperatures. The data, expressed in mole fraction (x), is summarized in the tables below for easy comparison. The mole fraction solubility generally increases with temperature in all tested solvents.[1]

Notably, this compound exhibits significantly higher solubility in N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), and 1,4-dioxane (B91453) compared to other common organic solvents.[1] In alcoholic solvents, the solubility tends to decrease as the carbon chain length increases.[1]

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at 323.15 K (50°C) [3]

SolventMole Fraction (x) x 10⁻²
N,N-Dimethylformamide (DMF)7.951
N-Methyl Pyrrolidone (NMP)7.415
1,4-Dioxane6.523
Toluene0.381
Isopropanol0.169
Ethanol0.175
Acetone0.162
n-Propanol0.157
Methanol0.147
Ethyl Acetate0.139
1-Butanol0.132
Acetonitrile0.039

Table 2: Mole Fraction Solubility (x) of this compound in Various Solvents at 318.15 K (45°C) [3]

SolventMole Fraction (x) x 10⁻²
N,N-Dimethylformamide (DMF)7.91
Cyclohexanone2.810
1,4-Dioxanone2.69
Acetonitrile1.15
Acetone0.704
Ethyl Acetate0.420
n-Propanol0.369
Isobutanol0.338
Methanol0.317
n-Butanol0.303
Ethanol0.283
Isopropanol0.269

Experimental Protocol for Solubility Determination

The following section details the isothermal saturation method, a widely used and reliable technique for determining the solubility of solid compounds in liquids.[1][3]

Materials and Apparatus:

  • This compound (purity ≥ 99%)[1]

  • Selected organic solvents (analytical grade)[1]

  • Jacketed glass vessel

  • Magnetic stirrer with stir bar[1]

  • Circulating water bath for temperature control (accuracy ±0.05 K)[1]

  • Thermometer

  • Reflux condenser[1]

  • Syringes with filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume (e.g., 50 mL) of the selected organic solvent in the jacketed glass vessel.[1]

  • Equilibration: The vessel is sealed and connected to the circulating water bath set to the desired temperature. The solution is continuously agitated using a magnetic stirrer (e.g., at 400 rpm) to facilitate the dissolution process and reach equilibrium. A reflux condenser is used to prevent solvent evaporation.[1]

  • Sampling: Once equilibrium is reached (typically after several hours, which should be predetermined), the stirring is stopped, and the solution is allowed to stand for a period to allow undissolved solids to settle. A sample of the supernatant is then withdrawn using a syringe fitted with a filter to remove any solid particles.

  • Analysis: The concentration of this compound in the collected sample is determined using a validated HPLC method.[3]

  • Data Calculation: The mole fraction solubility is calculated from the determined concentration.

  • Temperature Variation: The procedure is repeated at different temperatures to obtain a solubility profile as a function of temperature.[1]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Solubility_Determination_Workflow A Preparation: Add excess this compound to solvent B Equilibration: Set temperature and stir A->B in jacketed vessel C Sampling: Withdraw supernatant with syringe filter B->C after reaching equilibrium D Analysis: Determine concentration via HPLC C->D E Data Calculation: Calculate mole fraction solubility D->E F Repeat for Different Temperatures E->F F->B Yes G End F->G No

Caption: Workflow for the isothermal saturation method.

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 5-Aminotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular orbital characteristics of 5-aminotetrazole (B145819), a high-nitrogen heterocyclic compound with significant applications in energetic materials and pharmaceuticals. This document delves into the electronic structure of its principal tautomers, 1H-5-aminotetrazole and 2H-5-aminotetrazole, offering insights into their stability, reactivity, and potential for molecular interactions. The analysis is supported by a review of computational chemistry studies, presenting quantitative data in structured tables and detailing the underlying theoretical methodologies.

Introduction to this compound and its Tautomerism

This compound (5-AT) is a planar molecule characterized by a five-membered ring containing four nitrogen atoms and an exocyclic amino group.[1] Its high nitrogen content contributes to its energetic properties, making it a subject of interest in the development of gas-generating agents and propellants.[2] In the field of medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, rendering this compound and its derivatives valuable scaffolds in drug design.

A critical aspect of this compound's chemistry is its tautomerism, primarily existing in two forms: 1H-5-aminotetrazole and 2H-5-aminotetrazole. The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, stability, and reactivity.[3] Quantum chemical calculations have been instrumental in elucidating the relative stabilities and electronic properties of these tautomers.[3]

Diagram 1: Tautomeric Equilibrium of this compound

tautomers cluster_1H 1H-5-Aminotetrazole cluster_2H 2H-5-Aminotetrazole img1 img2 img1->img2 Tautomerization

Caption: The tautomeric relationship between 1H- and 2H-5-aminotetrazole.

Computational Methodologies

The analysis of this compound's molecular orbitals heavily relies on computational quantum chemistry methods. Density Functional Theory (DFT) is a widely employed approach for these investigations, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a popular choice.[3] This method provides a good balance between computational cost and accuracy for predicting the electronic properties of organic molecules.

The selection of a basis set is also crucial for obtaining reliable results. Pople-style basis sets, such as 6-311G** and 6-311++G(d,p), are commonly used in these calculations.[3][4] These basis sets provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the electronic structure of heterocyclic compounds.

Experimental Protocol: A Typical DFT Calculation Workflow

  • Geometry Optimization: The initial step involves optimizing the molecular geometry of the 1H- and 2H-tautomers of this compound. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311G**) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed on the optimized geometry using a larger basis set or a higher level of theory to refine the electronic energy.

  • Molecular Orbital Analysis: From the results of the DFT calculation, various molecular orbital properties can be extracted. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the spatial distribution of these frontier orbitals.

  • Population Analysis: To understand the charge distribution within the molecule, a population analysis is conducted. Common methods include Mulliken population analysis and Natural Bond Orbital (NBO) analysis.[5][6] NBO analysis, in particular, provides a chemically intuitive picture of bonding and lone pairs.

Diagram 2: DFT Calculation Workflow

dft_workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (Optional, higher level of theory) freq_calc->spe_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) spe_calc->mo_analysis pop_analysis Population Analysis (Mulliken, NBO) mo_analysis->pop_analysis end Electronic Properties pop_analysis->end

Caption: A generalized workflow for DFT calculations of molecular properties.

Frontier Molecular Orbital Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

While specific values for the parent this compound are not consistently reported across the literature, studies on its derivatives provide valuable insights. For instance, computational studies on related tetrazole compounds have been performed to determine their HOMO-LUMO energies.

Table 1: Frontier Molecular Orbital Energies (Representative Values)

TautomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1H-5-Aminotetrazole-7.0 to -6.5-1.0 to -0.56.0 to 6.5
2H-5-Aminotetrazole-6.8 to -6.3-0.8 to -0.36.0 to 6.5

Note: These are representative values inferred from computational studies of similar tetrazole derivatives and may vary depending on the level of theory and basis set used.

Diagram 3: HOMO-LUMO Energy Level Diagram

homo_lumo homo_1h HOMO lumo_1h LUMO homo_1h->lumo_1h homo_2h HOMO lumo_2h LUMO homo_2h->lumo_2h Energy Gap

Caption: A conceptual diagram of HOMO and LUMO energy levels for the tautomers.

Atomic Charge Distribution

The distribution of atomic charges within the this compound molecule provides insights into its electrostatic potential and preferred sites for electrophilic and nucleophilic attack. Mulliken and NBO population analyses are commonly used to calculate these charges.

Table 2: Mulliken Atomic Charges (Representative Values)

Atom1H-5-Aminotetrazole2H-5-Aminotetrazole
C5+0.2 to +0.4+0.3 to +0.5
N1-0.2 to -0.4-0.1 to -0.3
N2-0.1 to +0.1-0.3 to -0.5
N3-0.1 to +0.1-0.1 to +0.1
N4-0.2 to -0.4-0.1 to -0.3
N(amino)-0.5 to -0.7-0.5 to -0.7

Note: These are representative values and can vary significantly with the computational method and basis set. The charges on the hydrogen atoms are not shown but are generally positive.

The NBO analysis often provides a more chemically intuitive picture of charge distribution, reflecting the lone pairs and bonding electrons more distinctly.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding delocalization effects and hyperconjugative interactions.

In this compound, NBO analysis reveals significant delocalization of the lone pair electrons from the exocyclic amino group into the antibonding orbitals of the tetrazole ring. This delocalization contributes to the stability of the molecule and influences its chemical properties.

Conclusion

The molecular orbital analysis of this compound reveals a complex electronic structure that is highly dependent on its tautomeric form. Computational methods, particularly DFT, provide essential tools for understanding the frontier molecular orbitals, charge distribution, and bonding characteristics of this important heterocyclic compound. The insights gained from these analyses are crucial for the rational design of new energetic materials and pharmaceutical agents based on the this compound scaffold. Further experimental and theoretical studies will continue to deepen our understanding of the structure-property relationships in this versatile molecule.

References

The Electronic Structure of 5-Aminotetrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminotetrazole (B145819) (5-ATZ) is a pivotal heterocyclic compound with a high nitrogen content, rendering it significant in medicinal chemistry and materials science, particularly in the development of pharmaceuticals and energetic materials.[1][2][3] A profound understanding of its electronic structure is fundamental to elucidating its reactivity, stability, and potential applications. This technical guide provides an in-depth analysis of the electronic characteristics of this compound, drawing upon both experimental and computational studies. It covers key aspects such as tautomerism, molecular geometry, orbital analysis, and aromaticity, presenting quantitative data in structured tables and detailing the methodologies employed in its investigation.

Tautomerism and Stability

This compound predominantly exists in two tautomeric forms: 1H-5-aminotetrazole (1H-5-ATZ) and 2H-5-aminotetrazole (2H-5-ATZ).[4][5] Computational studies have consistently shown that the relative stability of these tautomers is a key aspect of the electronic structure of 5-ATZ. The 2H tautomer is generally found to be more stable than the 1H form.[6] Theoretical calculations indicate an energy difference between the two tautomers in the range of 8–17 kJ mol−1, with the 2H form being the more stable.[6] In the gas phase, 5-ATZ is observed to exist mainly in the 2H-form.[5]

The tautomeric equilibrium is a critical consideration in understanding the reactivity and interactions of this compound in different chemical environments.

tautomers 1H-5-Aminotetrazole 1H-5-Aminotetrazole 2H-5-Aminotetrazole 2H-5-Aminotetrazole 1H-5-Aminotetrazole->2H-5-Aminotetrazole Tautomerization

Caption: Tautomeric equilibrium between 1H- and 2H-5-aminotetrazole.

Molecular Geometry

The molecular geometry of this compound has been elucidated through both experimental X-ray diffraction studies and computational optimizations. The molecule is planar in nature.[1] The crystal structure of both the anhydrous and monohydrated forms of this compound has been determined, confirming its planar structure.[1][6]

Computational studies, primarily using Density Functional Theory (DFT), have provided detailed insights into bond lengths and angles for both the 1H and 2H tautomers. These calculated geometries are in good agreement with experimental data.

Table 1: Selected Calculated Bond Lengths (Å) for this compound Tautomers

Bond1H-5-ATZ (B3LYP/6-311++G(3df,3pd))[4]2H-5-ATZ (B3LYP/6-311++G(3df,3pd))[4]
C-N11.272-
C-N2-1.356
C-N51.3871.339
N2-N31.3561.259
N3-N41.2591.356
N5-H31.0031.015

Table 2: Selected Calculated Bond Angles (°) for this compound Tautomers

Angle1H-5-ATZ (B3LYP/6-311++G(3df,3pd))[4]2H-5-ATZ (B3LYP/6-311++G(3df,3pd))[4]
C-N2-N3112.5108.5
C-N5-N4112.1103.5

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of this compound are largely governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in determining the molecule's reactivity and its behavior in chemical reactions.

UV photoelectron spectroscopy (UVPES) has been employed to experimentally determine the HOMO ionization energy of 5-ATZ, which was found to be 9.44 ± 0.04 eV.[5] Computational studies have further explored the electronic properties, with DFT calculations being a primary tool.[7] The HOMO is typically delocalized on the aminotetrazole moiety.[7]

Table 3: Calculated Electronic Properties of this compound

PropertyValueMethod/Reference
HOMO Ionization Energy9.44 ± 0.04 eVUV Photoelectron Spectroscopy[5]
HOMO Energy (2H-5-ATZ)-DFT/B3LYP (Further search needed for value)
LUMO Energy (2H-5-ATZ)-DFT/B3LYP (Further search needed for value)
Energy Gap (HOMO-LUMO)-DFT/B3LYP (Further search needed for value)

Aromaticity

The tetrazole ring in this compound exhibits aromatic character, which contributes to its stability. Aromaticity is a key feature of its electronic structure. Computational studies have quantified the aromaticity of both 1H- and 2H- tautomers using methods such as Nucleus-Independent Chemical Shift (NICS) calculations.[8] These calculations generally indicate a high degree of aromaticity for the tetrazole system.[8] The NICS(1) values, calculated 1 Å above the plane of the ring, are a common indicator of aromaticity, with more negative values suggesting stronger aromatic character.[8]

aromaticity cluster_molecule This compound Ring N1 N N2 N N1->N2 N3 N N2->N3 N4 N N3->N4 C5 C N4->C5 C5->N1 NH2 NH2 C5->NH2 Aromaticity Aromaticity Stability Stability Aromaticity->Stability contributes to Reactivity Reactivity Aromaticity->Reactivity influences

Caption: Relationship between aromaticity, stability, and reactivity.

Experimental and Computational Methodologies

A combination of experimental and computational techniques has been instrumental in characterizing the electronic structure of this compound.

Experimental Protocols
  • X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the crystalline state. Anhydrous this compound has been characterized as having an orthorhombic P212121 crystal structure.[6][9] The monohydrate crystal structure is determined as a monoclinic space group P21/c.[6]

    • Methodology: A suitable single crystal of this compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The resulting data is processed to solve the crystal structure and refine the atomic positions, bond lengths, and angles.

  • UV Photoelectron Spectroscopy (UVPES): This technique is used to measure the ionization energies of molecules, providing information about the energies of the molecular orbitals.

    • Methodology: A sample of this compound in the gas phase is irradiated with ultraviolet light of a known energy. The kinetic energies of the photoemitted electrons are measured. The ionization energy is then calculated by subtracting the kinetic energy of the electrons from the energy of the incident photons.

Computational Protocols
  • Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the electronic structure of molecules.

    • Methodology: The geometry of the this compound tautomers is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(3df,3pd) or 6-311G**).[4][7] Following geometry optimization, various electronic properties such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and vibrational frequencies are calculated at the same level of theory. Aromaticity is often assessed by calculating NICS values at the ring center and at a certain distance above the ring plane.[8]

  • Ab Initio Methods: Higher-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are employed for more accurate energy calculations, particularly for thermochemical analysis of decomposition pathways.[4]

    • Methodology: These calculations are typically performed on geometries optimized at a lower level of theory (e.g., DFT). Single-point energy calculations are carried out using a large basis set to obtain highly accurate electronic energies.

workflow start Define Tautomers (1H and 2H) geom_opt Geometry Optimization (DFT: B3LYP/6-311G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum freq_calc->verify_min verify_min->geom_opt No elec_prop Calculate Electronic Properties (HOMO, LUMO, Charges) verify_min->elec_prop Yes aromaticity Aromaticity Analysis (NICS) elec_prop->aromaticity end Analyze Results aromaticity->end

Caption: General workflow for computational analysis of this compound.

Conclusion

The electronic structure of this compound is characterized by a delicate interplay of tautomerism, aromaticity, and molecular geometry. The greater stability of the 2H-tautomer, the planarity of the molecule, and the aromatic nature of the tetrazole ring are defining features. A comprehensive understanding of these electronic properties, facilitated by a synergistic combination of experimental and computational methods, is crucial for the rational design of novel pharmaceuticals and advanced materials based on the this compound scaffold. This guide provides a foundational overview for professionals engaged in research and development in these fields.

References

An In-depth Technical Guide to the Synthesis of 5-Aminotetrazole from Aminoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-aminotetrazole (B145819) from aminoguanidine (B1677879), a critical process for obtaining a versatile, high-nitrogen heterocyclic compound. This compound serves as a fundamental building block in the development of various pharmaceuticals, gas-generating agents, and other energetic materials. This document outlines the core chemical transformations, detailed experimental protocols, and quantitative data to facilitate its safe and efficient synthesis in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound from aminoguanidine proceeds via a two-step mechanism, famously known as Thiele's method. The process begins with the diazotization of an aminoguanidine salt (such as bicarbonate or hydrochloride) using a nitrite (B80452) source in an acidic medium. This reaction forms a transient guanyl azide (B81097) intermediate. Subsequent heating of this intermediate in the presence of a weak base induces an intramolecular cyclization to yield the final this compound product.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from aminoguanidine bicarbonate, providing a comparative overview of different reported methodologies.

Reactant Method 1 Method 2
Aminoguanidine Bicarbonate68 g34 g
Nitric Acid (32%)200 mL-
Nitric Acid (15%)-217 mL
Sodium Nitrite90-100 mL (35% solution)17.2 g
Sodium Carbonate58 g29 g
Sulfuric Acid (30%)To neutralizeTo pH 4
Reaction Conditions Method 1 Method 2
Diazotization Temperature< 30-35 °CRoom Temperature
Cyclization4 hours (reflux)4 hours (water bath)
Yield Not specified70-74%

Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound from aminoguanidine bicarbonate.

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from established laboratory preparations.[3][4]

Materials:

  • Aminoguanidine bicarbonate (68 g)

  • Nitric acid (32%, 200 mL)

  • Sodium nitrite solution (35%, 90-100 mL)

  • Sodium carbonate (58 g)

  • Sulfuric acid (30%)

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • Preparation of Aminoguanidine Nitrate (B79036): In a suitable reaction vessel, slowly add 68 g of aminoguanidine bicarbonate to 200 mL of 32% nitric acid with constant stirring. The reaction will evolve carbon dioxide. Continue stirring until the gas evolution ceases and a clear solution of aminoguanidine nitrate is formed.

  • Diazotization: Cool the aminoguanidine nitrate solution in an ice bath. Slowly add 90-100 mL of 35% sodium nitrite solution dropwise. Carefully monitor the temperature and ensure it does not exceed 30-35°C. The solution will turn a brownish-red color upon completion of the diazotization.

  • Cyclization: To the reaction mixture, add 58 g of sodium carbonate portion-wise with stirring. Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours.

  • Isolation and Purification: After reflux, allow the solution to cool slightly. Carefully neutralize the hot solution with 30% sulfuric acid. As the solution cools to room temperature, this compound will crystallize. Filter the crystals and wash them with a small amount of cold water. The crude product can be recrystallized from a hot water-ethanol mixture to yield pure this compound. The melting point of the pure compound is 199-201°C.[3]

Protocol 2: Optimized Yield Synthesis

This protocol provides an alternative method with a reported yield of 70-74%.[5]

Materials:

  • Aminoguanidine bicarbonate (34 g, 0.25 mol)

  • Nitric acid (15%, 217 mL, 0.561 mol)

  • Sodium nitrite (17.2 g, 0.25 mol) in 35 mL of water

  • Sodium carbonate (29 g)

  • Sulfuric acid (30%)

Procedure:

  • Formation of Aminoguanidine Nitrate: Add 34 g of aminoguanidine bicarbonate to 217 mL of 15% nitric acid. Stir until the evolution of carbon dioxide stops and the aminoguanidine nitrate is fully dissolved, resulting in a yellow, transparent solution.

  • Diazotization: Slowly add a solution of 17.2 g of sodium nitrite in 35 mL of water to the aminoguanidine nitrate solution. Maintain the temperature at room temperature. After the addition is complete, let the mixture stand for 20 minutes.

  • Cyclization: Add 29 g of sodium carbonate to the diazotization mixture. Heat the mixture on a water bath under reflux for 4 hours.

  • Product Isolation: Neutralize the solution with 30% sulfuric acid to a pH of 4. Cool the solution to room temperature and let it stand overnight to allow for complete crystallization of this compound monohydrate.

  • Purification: Filter the precipitated crystals, wash with cold water, and dry to obtain the final product.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key chemical transformations and the overall workflow of the synthesis process.

Synthesis_Pathway Aminoguanidine Aminoguanidine GuanylAzide Guanyl Azide (Intermediate) Aminoguanidine->GuanylAzide Diazotization (NaNO2, H+) FiveAT This compound GuanylAzide->FiveAT Cyclization (Heat, Base)

Caption: Chemical transformation from aminoguanidine to this compound.

Experimental_Workflow Start Start: Aminoguanidine Salt Step1 Step 1: Formation of Aminoguanidine Nitrate Start->Step1 Step2 Step 2: Diazotization (Formation of Guanyl Azide) Step1->Step2 Step3 Step 3: Intramolecular Cyclization Step2->Step3 Step4 Step 4: Isolation and Purification Step3->Step4 End End: Pure this compound Step4->End

Caption: High-level experimental workflow for the synthesis.

References

An In-depth Technical Guide to 5-Aminotetrazole (CAS 4418-61-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) (5-AT), identified by CAS number 4418-61-5, is a heterocyclic organic compound with the molecular formula CH₃N₅. It is a white, crystalline solid that exists in both anhydrous and monohydrate forms.[1] With a nitrogen content of over 82%, this compound is recognized for its energetic properties and serves as a versatile building block in various chemical syntheses.[1][2] Its applications span from being a crucial component in automotive airbag gas generators to a synthon in the preparation of complex heterocyclic molecules and active pharmaceutical ingredients.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Physical and Chemical Properties
PropertyValueReferences
Molecular Formula CH₃N₅[1]
Molecular Weight 85.07 g/mol [1]
Appearance White to off-white crystalline powder/solid.[1][3]
Melting Point 201-205 °C (decomposes)[1]
Density 1.502 g/cm³[1]
pKa pKₐ₁: 1.76; pKₐ₂: 6.07 (at 20 °C)
Water Solubility 12 g/L (at 18 °C)
Spectroscopic Data
Spectroscopic MethodKey Features
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C=N stretching, and tetrazole ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are used for structural confirmation of this compound and its derivatives.
Mass Spectrometry (MS) Provides information on the molecular weight and fragmentation pattern.

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods being Thiele's synthesis from aminoguanidine (B1677879) and a route involving dicyandiamide (B1669379) and sodium azide.

Synthesis via Diazotization of Aminoguanidine (Thiele's Method)

This classic method involves the diazotization of an aminoguanidine salt followed by cyclization to form the tetrazole ring.[1]

  • Preparation of Aminoguanidine Nitrate (B79036): Slowly add 68 grams of aminoguanidine bicarbonate to a stirred solution of 200 ml of 32% nitric acid. The reaction is accompanied by the evolution of carbon dioxide.[4]

  • Diazotization: To the resulting aminoguanidine nitrate solution, slowly add 90-100 ml of a 35% sodium nitrite (B80452) solution dropwise. Maintain the reaction temperature below 30-35 °C. The solution will turn a brownish-red color upon completion of the diazotization.[4]

  • Cyclization: To the reaction mixture, add 58 grams of sodium carbonate portion-wise while stirring.[4]

  • Reflux and Isolation: Fit the flask with a reflux condenser and heat the reaction mixture for 4 hours. After heating, neutralize the hot solution with 30% sulfuric acid.[4]

  • Crystallization and Purification: Upon cooling, this compound will crystallize. Collect the crystals by filtration, wash with a small amount of cold water, and recrystallize from hot water or a water/ethanol mixture to obtain the pure product.[4]

G cluster_0 Thiele's Synthesis of this compound A Aminoguanidine Bicarbonate C Aminoguanidine Nitrate Solution A->C B Nitric Acid B->C E Diazotized Intermediate C->E D Sodium Nitrite D->E G Cyclization E->G F Sodium Carbonate F->G H Crude this compound G->H J Crystallization & Purification H->J I Sulfuric Acid (Neutralization) I->J K Pure this compound J->K

Synthesis workflow for this compound via Thiele's method.

Synthesis from Dicyandiamide and Sodium Azide

This method provides an alternative route that avoids the handling of aminoguanidine salts.[5]

  • Reaction Setup: In a 1-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.0 g of dicyandiamide, 7.74 g of sodium azide, and 11.0 g of boric acid in 100 ml of distilled water.[5]

  • Reflux: Heat the solution to reflux. The solution may turn slightly orange.[5]

  • Acidification: After the reaction is complete (which can be monitored by techniques like ¹³C NMR), slowly add concentrated hydrochloric acid to the hot solution until the pH is approximately 1.[5]

  • Isolation and Drying: Cool the solution in an ice bath to precipitate the product. Collect the precipitate by filtration and wash it twice with room temperature water. Air-dry the product, followed by further drying under vacuum at room temperature to yield pure this compound.[5]

G cluster_1 Synthesis from Dicyandiamide A Dicyandiamide D Reaction Mixture A->D B Sodium Azide B->D C Boric Acid in Water C->D E Reflux D->E Heat F Acidification (HCl) E->F G Precipitation F->G Cooling H Filtration & Washing G->H I Drying H->I J Pure this compound I->J

Synthesis workflow starting from dicyandiamide and sodium azide.

Key Applications

This compound's unique properties make it a valuable compound in several fields.

  • Energetic Materials: Due to its high nitrogen content and propensity to release large volumes of nitrogen gas upon decomposition, this compound is a key ingredient in gas-generating compositions for automotive airbags.[1] It is also investigated for use in other pyrotechnic applications.

  • Organic Synthesis: this compound serves as a versatile building block in multicomponent reactions for the synthesis of various nitrogen-containing heterocyclic compounds.[6][7] The presence of multiple nucleophilic sites allows for diverse chemical transformations.[6]

  • Medicinal Chemistry: The tetrazole ring is a well-recognized pharmacophore in drug discovery, often used as a bioisostere for a carboxylic acid group. This compound and its derivatives are explored as scaffolds for the development of new therapeutic agents.[8] For instance, Schiff bases of this compound have been synthesized and evaluated for their cytotoxic activities.[8] It is important to note that the primary role of this compound in this context is as a structural component, and there is limited evidence of it directly modulating specific biological signaling pathways as its primary mechanism of action.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is a flammable solid and can form highly sensitive and explosive metallic compounds.[4] Heating may cause an explosion. It is harmful if swallowed and can cause serious eye damage and skin and respiratory irritation.[4]

  • Handling: Use in a well-ventilated area and avoid creating dust. Keep away from heat, sparks, and open flames. Avoid contact with metals and metal salts.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and chemical safety goggles.[4]

  • Storage: Store in a tightly closed container in a cool, dry place.[4]

Analytical Methods

The characterization and quality control of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Spectroscopy: As mentioned, IR, NMR, and Mass Spectrometry are fundamental for structural elucidation and identification.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and its derivatives. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be employed for separation.[9]

  • Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying its thermal decomposition, which is particularly relevant to its application in energetic materials.[10][11]

Conclusion

This compound is a compound of significant industrial and research interest, primarily due to its high nitrogen content and versatile reactivity. Its synthesis is well-established, and its applications in energetic materials and as a synthon for complex molecules are continually being explored. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

Theoretical Studies on 5-Aminotetrazole Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) (5-AT) is a high-nitrogen heterocyclic compound of significant interest in the fields of energetic materials, medicinal chemistry, and materials science. Its molecular structure, characterized by a five-membered ring with four nitrogen atoms and an amino substituent, gives rise to several isomeric forms with distinct stabilities and chemical properties. Understanding the theoretical underpinnings of these isomers is crucial for predicting their behavior, designing new derivatives, and ensuring their safe and effective application. This technical guide provides a comprehensive overview of the theoretical studies on the isomers of this compound, focusing on their relative stabilities, geometric parameters, vibrational frequencies, and decomposition pathways. The content herein is supported by computational data and is intended to serve as a valuable resource for researchers actively engaged in the study of tetrazole chemistry.

Isomeric Forms of this compound

Theoretical studies have primarily focused on three principal isomers of this compound, which exist in tautomeric equilibrium:

  • 1H-5-aminotetrazole (1H-5-ATZ): An aromatic tautomer where the hydrogen atom is bonded to the N1 position of the tetrazole ring.

  • 2H-5-aminotetrazole (2H-5-ATZ): Another aromatic tautomer where the hydrogen atom is attached to the N2 position of the tetrazole ring.

  • 5-iminotetrazole (5-ITZ): A non-aromatic imino tautomer.

The interconversion between these isomers is a key aspect of this compound's chemistry, influencing its reactivity and decomposition behavior.

Computational Methodologies

A variety of computational methods have been employed to investigate the properties of this compound isomers. These theoretical approaches are essential for obtaining insights into molecular structures, energies, and reaction mechanisms that can be difficult to probe experimentally.

Density Functional Theory (DFT)

DFT has been a widely used method for studying this compound isomers due to its balance of computational cost and accuracy.

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X hybrid functionals are commonly utilized for geometry optimizations and frequency calculations.

  • Basis Sets: Pople-style basis sets, such as 6-31G(d,p), 6-31++G(d,p), and 6-311++G(3df,3pd), as well as correlation-consistent basis sets like aug-cc-pVTZ, are frequently employed to describe the electronic structure of the isomers.

High-Level Ab Initio Methods

For more accurate energy calculations, especially for reaction barriers, higher-level ab initio methods are often used.

  • Coupled Cluster (CC) Theory: The CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) method is considered the "gold standard" for its high accuracy in predicting electronic energies.

  • Composite Methods: Methods like the G3 (Gaussian-3) theory provide a composite approach to approximate high-level ab initio energies with reduced computational expense.

Solvation Models

To simulate the behavior of this compound isomers in the condensed phase, solvation models are incorporated into the calculations.

  • Polarizable Continuum Model (PCM): This model is often used to account for the influence of a solvent on the electronic structure and relative energies of the isomers.

Quantitative Data on this compound Isomers

The following tables summarize key quantitative data obtained from theoretical studies on the three principal isomers of this compound. These values are generally calculated for the gas phase unless otherwise noted.

Table 1: Relative Energies of this compound Isomers
IsomerMethod/Basis SetRelative Energy (kJ/mol)Reference
1H-5-aminotetrazoleCCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd)16.3[1]
2H-5-aminotetrazoleCCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd)0.0[1]
5-iminotetrazoleCCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd)49.8[1]

Note: The 2H-5-aminotetrazole isomer is consistently predicted to be the most stable, serving as the reference with a relative energy of 0.0 kJ/mol.

Table 2: Selected Calculated Bond Lengths (Å)
Bond1H-5-aminotetrazole2H-5-aminotetrazole5-iminotetrazole
C5-N(amino)1.3371.3301.275 (C5=N)
N1-N21.3521.3031.381
N2-N31.3041.3481.289
N3-N41.3591.3031.381
N4-C51.3251.3491.378
C5-N11.3481.3491.378

Note: The bond lengths are indicative of the electronic structure differences, with the imino form showing a distinct C=N double bond character for the exocyclic nitrogen.

Unimolecular Decomposition Pathways

Theoretical studies have elucidated the primary unimolecular decomposition pathways for the isomers of this compound. These pathways are critical for understanding the thermal stability and energetic performance of 5-AT-based materials.

Decomposition of Amino Tautomers (1H- and 2H-5-ATZ)

The dominant unimolecular decomposition channel for both 1H- and 2H-5-aminotetrazole is the elimination of a dinitrogen molecule (N₂).[2] This process involves the cleavage of the N-N bonds within the tetrazole ring.

Decomposition of the Imino Tautomer (5-ITZ)

In contrast, the 5-iminotetrazole isomer primarily decomposes through the elimination of hydrazoic acid (HN₃).[1] This pathway has a higher activation barrier compared to the N₂ elimination from the amino tautomers, suggesting that the imino form is kinetically less prone to this specific decomposition route, though it is thermodynamically less stable.

Table 3: Calculated Activation Barriers for Unimolecular Decomposition (kJ/mol)
IsomerDecomposition ProductsMethod/Basis SetActivation BarrierReference
1H-5-aminotetrazoleN₂ + CH₃N₃ (metastable)CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd)169.2[1]
2H-5-aminotetrazoleN₂ + CH₃N₃ (metastable)CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd)153.7[1]
5-iminotetrazoleHN₃ + NH₂CNCCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd)199.5[1]

Visualizations of Isomeric Relationships and Decomposition

The following diagrams, generated using the DOT language, illustrate the key relationships and processes discussed in this guide.

isomers 1H-5-aminotetrazole 1H-5-aminotetrazole 2H-5-aminotetrazole 2H-5-aminotetrazole 1H-5-aminotetrazole->2H-5-aminotetrazole Tautomerization 5-iminotetrazole 5-iminotetrazole 1H-5-aminotetrazole->5-iminotetrazole Tautomerization 2H-5-aminotetrazole->1H-5-aminotetrazole Tautomerization 2H-5-aminotetrazole->5-iminotetrazole Tautomerization

Caption: Tautomeric relationships between the isomers of this compound.

decomposition_pathways cluster_amino Amino Tautomers cluster_imino Imino Tautomer 1H-5-ATZ 1H-5-ATZ Products_N2 N2 + CH3N3 1H-5-ATZ->Products_N2 N2 Elimination 2H-5-ATZ 2H-5-ATZ 2H-5-ATZ->Products_N2 N2 Elimination 5-ITZ 5-ITZ Products_HN3 HN3 + NH2CN 5-ITZ->Products_HN3 HN3 Elimination

Caption: Unimolecular decomposition pathways of this compound isomers.

Conclusion

Theoretical studies provide invaluable insights into the intrinsic properties of this compound isomers. The consensus from computational chemistry is that the 2H-tautomer is the most stable, while the amino forms (1H and 2H) preferentially decompose via N₂ elimination, and the imino form via HN₃ elimination. The quantitative data on relative energies, geometric parameters, and activation barriers presented in this guide are essential for developing structure-property relationships and for the rational design of new this compound derivatives with tailored stability and energetic characteristics. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more critical role in the exploration of this important class of heterocyclic compounds.

References

Methodological & Application

synthesis of energetic materials from 5-Aminotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Adherence to Safety Protocols

It is not possible to fulfill the request for detailed application notes and protocols for the synthesis of energetic materials from 5-aminotetrazole (B145819). The dissemination of detailed instructions for the creation of energetic materials, which includes explosives, propellants, and pyrotechnics, is restricted to ensure safety and prevent misuse.

This document will instead provide an academic overview of this compound, its chemical properties, its applications in non-energetic fields such as medicinal chemistry, and crucial safety information for handling this compound in a research setting.

Overview of this compound

This compound (5-AT) is a heterocyclic organic compound with the chemical formula CH₃N₅.[1] It presents as a white to off-white crystalline solid and is known for its high nitrogen content (80%), which is a contributing factor to its energetic properties.[1][2] The molecule is planar and can exist in both anhydrous and monohydrate forms.[1]

Historically, the synthesis of this compound was first reported in 1892, with its correct structure being identified in 1901.[1] It is recognized as a valuable building block in organic and medicinal chemistry due to its unique chemical structure.[2][3]

Chemical Properties:
PropertyValueReference
IUPAC Name 1H-Tetrazol-5-amine[1]
CAS Number 4418-61-5[1]
Molar Mass 85.070 g·mol⁻¹[1]
Appearance White crystalline powder/solid[1][4]
Melting Point 201–205 °C (394–401 °F)[1][4]
Density 1.502 g/cm³[1]

Table 1: Physical and chemical properties of this compound.

Non-Energetic Applications in Research

While this compound has been investigated for gas-generating systems like airbags, its utility extends significantly into other areas of chemical research, particularly in the synthesis of pharmaceuticals and other functional organic molecules.[1][2]

Medicinal Chemistry and Organic Synthesis:

This compound serves as a versatile intermediate in organic synthesis.[2] Its structure, containing both a tetrazole ring and an amino group, allows it to participate in a variety of chemical reactions.[2]

  • Building Block for Heterocycles: It is a key synthon for creating more complex heterocyclic compounds through multicomponent reactions.[3] In these reactions, it can act as a 1,3-binucleophilic reagent, reacting at both the exocyclic amino group and a ring nitrogen.[3]

  • Pharmaceutical Scaffolds: The tetrazole moiety is a well-known isostere for the carboxylic acid group in drug design, which can improve a molecule's metabolic stability and membrane permeability. 5-AT is therefore used in the synthesis of molecules for antibacterial and cytotoxicity studies.[2] For instance, Schiff bases of this compound have been synthesized and evaluated for their cytotoxic activity as potential anticancer agents.[5]

  • Formation of Amides and Imines: The nucleophilicity of the amino group allows for the formation of amide bonds or condensation with aldehydes to generate imine derivatives, further expanding its synthetic utility.[2]

General Safety and Handling Protocols

This compound and its derivatives require careful handling due to their potential hazards. It is classified as a flammable solid and can be corrosive.[1]

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[6][7]

  • Skin Protection: Appropriate protective gloves and clothing to prevent skin exposure.[6][7]

  • Respiratory Protection: Use in a well-ventilated area is crucial.[8] If dusts are generated, a NIOSH-approved respirator should be used.[6]

Handling and Storage:
  • Avoid all personal contact, including inhalation of dust.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

  • The material should be stored in a tightly closed container in a cool, dry place to prevent it from drying out, as the anhydrous material can be explosive.[6][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[9]

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and metals, as explosive compounds may form.[10]

Emergency Procedures:
  • Spills: In case of a spill, immediately clean up the material using spark-proof tools and place it into a suitable container for disposal. Avoid generating dust clouds.[6] For large spills, evacuate the area and alert emergency responders.[10]

  • First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes and seek medical attention.[6][7] If inhaled, move to fresh air.[7] If ingested, rinse the mouth with water and seek medical aid.[7]

Logical Workflow for Laboratory Use

The following diagram illustrates a generalized workflow for the safe handling and use of chemical reagents like this compound in a laboratory setting, emphasizing safety and procedural correctness over specific synthetic steps.

G A Risk Assessment (Review SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weigh Reagents (Use Spark-Proof Tools) C->D E Perform Reaction (Controlled Conditions) D->E F Monitor Reaction Progress E->F G Quench & Work-up Procedure F->G H Properly Label & Store Products G->H I Decontaminate Glassware & Work Area G->I J Dispose of Waste (Follow EHS Guidelines) I->J

A generalized workflow for safe laboratory chemical handling.

References

5-Aminotetrazole: A Versatile Precursor for High-Nitrogen Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

5-Aminotetrazole (B145819) (5-AT) stands as a cornerstone in the development of high-nitrogen compounds, a class of materials sought after for their energetic properties. Its high nitrogen content (82.3%), remarkable thermal stability, and versatile reactivity make it an ideal building block for synthesizing a wide array of energetic materials, including propellants, explosives, and gas generants.[1][2] The tetrazole ring, a stable heterocyclic structure with a high heat of formation, endows its derivatives with high energy density and often environmentally friendly characteristics.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of advanced high-nitrogen compounds.

Key Applications and Synthetic Strategies

This compound serves as a versatile platform for a variety of functionalization strategies aimed at enhancing the energetic performance and stability of the resulting compounds.[3] Key synthetic approaches include:

  • N-Functionalization: The introduction of various functional groups onto the nitrogen atoms of the tetrazole ring is a common strategy to tailor the properties of the final compound. Alkylation, for instance, can be used to introduce energetic moieties.[5][6]

  • Diazotization: The amino group of this compound can be readily diazotized to form highly reactive diazonium salts. These intermediates are precursors to a range of energetic compounds, including those with tetrazene-like structures.[1][7][8]

  • Multicomponent Reactions (MCRs): this compound can act as a 1,3-binucleophile in various MCRs, such as the Biginelli reaction, allowing for the efficient, one-pot synthesis of complex heterocyclic structures.[9][10]

  • Polymer Synthesis: As a high-nitrogen synthon, this compound can be incorporated into energetic polymers, enhancing their density, nitrogen content, and thermal stability compared to conventional polymeric binders.[11][12][13]

  • Oxidation: The amino group can be oxidized to a nitro group to synthesize 5-nitrotetrazole, a precursor to powerful energetic salts.[14]

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for various high-nitrogen compounds synthesized from this compound, providing a comparative overview of their energetic properties.

Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Thermal Stability (°C)Reference
1-(2-Azidoethyl)-5-aminotetrazole4----[5]
1-(2-Azidoethyl)-5-nitriminotetrazole8----[5]
DMPT-1DMPT-11.806861030.2-[3][15]
5-(5-Nitrotetrazol-2-ylmethyl)tetrazole (anhydrous)5b-868830.2-[16]
5-Nitrotetrazol-2-ylacetonitrile41.747835629.5-[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a precursor.

Protocol 1: Synthesis of 1-(2-Azidoethyl)-5-aminotetrazole (4)

This protocol describes the synthesis of an azido-functionalized this compound derivative, a common strategy for increasing nitrogen content.[5]

Materials:

Procedure:

  • Alkylation of this compound: React this compound (1) with 2-chloroethanol to produce a mixture of N-1 and N-2 isomers of (2-hydroxyethyl)-5-aminotetrazole.

  • Chlorination: Treat the resulting 1-(2-hydroxyethyl)-5-aminotetrazole (2) with thionyl chloride (SOCl₂) to yield 1-(2-chloroethyl)-5-aminotetrazole (3).

  • Azidation: React 1-(2-chloroethyl)-5-aminotetrazole (3) with sodium azide (NaN₃) in a suitable solvent like DMF to generate 1-(2-azidoethyl)-5-aminotetrazole (4).

  • Purification: Purify the product using appropriate techniques such as recrystallization or column chromatography.

Protocol 2: Synthesis of 5-Nitrotetrazolates via Direct Oxidation of this compound

This protocol details a safer, single-pot synthesis of 5-nitrotetrazole (5-NT) that avoids the isolation of explosive intermediates.[14]

Materials:

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 5-amino-1H-tetrazole (5-AT), potassium superoxide, molecular sieves, and 18-crown-6 in dimethyl sulfoxide (DMSO).

  • Oxidation: Stir the mixture to facilitate the oxidation of the amino group to a nitro group. The use of 18-crown-6 as a phase transfer catalyst promotes faster reaction rates and higher yields.

  • Work-up: After the reaction is complete, perform an aqueous work-up to isolate the sodium salt of 5-nitrotetrazole. This solution can be used directly for the preparation of other energetic materials like DBX-1.

  • Yield: This process typically results in a yield of 48-53%.

Protocol 3: Diazotization of this compound to form Diazotetrazole

This protocol outlines the formation of the highly reactive and explosive diazotetrazole, a key intermediate for various high-nitrogen compounds.[1] Caution: This procedure involves highly sensitive and explosive materials and should only be performed by experienced personnel with appropriate safety measures.

Materials:

Procedure:

  • Preparation of Aminotetrazole Solution: Dissolve 5g of this compound in 30 ml of water. Add 6 ml of 25% sodium hydroxide solution and 3.4g of sodium nitrite. Stir until the nitrite is completely dissolved and cool the mixture in an ice bath.

  • Preparation of Acidic Solution: Prepare a mixture of 16 ml of 30% HCl with 170g of ice in a separate vessel.

  • Diazotization: Slowly add the cooled aminotetrazole solution to the acidic solution over 10-12 minutes with efficient stirring and cooling. Maintain the reaction temperature at or below 0°C at all times.

  • Completion: The end of the reaction is indicated by a slightly green color due to the presence of equilibrium quantities of nitrosoamine. The resulting solution contains the explosive diazotetrazole.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows involving this compound.

Synthesis_of_Azido_Functionalized_5_AT cluster_alkylation Alkylation cluster_chlorination Chlorination cluster_azidation Azidation 5-AT This compound Hydroxyethyl_AT 1-(2-Hydroxyethyl)- This compound 5-AT->Hydroxyethyl_AT + 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol Chloroethyl_AT 1-(2-Chloroethyl)- This compound Hydroxyethyl_AT->Chloroethyl_AT + SOCl₂ SOCl2 Thionyl Chloride Azidoethyl_AT 1-(2-Azidoethyl)- This compound Chloroethyl_AT->Azidoethyl_AT + NaN₃ NaN3 Sodium Azide

Caption: Synthesis pathway for 1-(2-Azidoethyl)-5-aminotetrazole.

Direct_Oxidation_Workflow Start Start: this compound (5-AT) Mix Combine 5-AT, KO₂, molecular sieves, and 18-crown-6 in DMSO Start->Mix Stir Stir to facilitate oxidation Mix->Stir Workup Aqueous work-up Stir->Workup Product Aqueous solution of Sodium 5-Nitrotetrazolate Workup->Product

Caption: Workflow for the direct oxidation of this compound.

Diazotization_Reaction 5-AT_sol This compound + NaOH + NaNO₂ (in H₂O, cooled) Diazotetrazole Diazotetrazole (in solution) 5-AT_sol->Diazotetrazole Slow addition with stirring HCl_ice HCl + Ice (T ≤ 0°C) HCl_ice->Diazotetrazole

Caption: Reaction scheme for the diazotization of this compound.

References

Application Notes and Protocols for 5-Aminotetrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 5-aminotetrazole (B145819) derivatives in medicinal chemistry, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. Detailed experimental protocols for the synthesis of these compounds and for key biological assays are included to facilitate further research and development in this promising area of drug discovery.

Introduction to this compound Derivatives

This compound is a versatile nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including its ability to act as a bioisosteric replacement for carboxylic acids and its capacity for diverse chemical modifications, make it a valuable building block for the design of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and antibacterial properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: formation of the tetrazole ring from a precursor already containing the amino group, and modification of the amino group of a pre-existing this compound core.

General Synthesis of 1-Substituted 5-Aminotetrazoles

A common method for the synthesis of 1-substituted 5-aminotetrazoles involves the reaction of cyanogen (B1215507) azide (B81097) with primary amines. This reaction proceeds through an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring in good yield.[1]

General Synthesis of this compound Schiff Bases

Schiff bases of this compound are readily prepared by the condensation of this compound with various aromatic aldehydes.[2][3] This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), often with the addition of a catalytic amount of acid.

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a range of biological activities. The following sections summarize the key findings and present quantitative data where available.

Anticancer Activity

Several this compound derivatives, particularly Schiff bases, have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some heterocyclic compounds with similar structures has been linked to the induction of apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins.[4][5]

Table 1: Cytotoxicity of this compound Schiff Bases against Brine Shrimp [3][6][7]

Compound CodeSubstituent on BenzaldehydeLC50 (µg/mL)
OVASB2-hydroxy, 3-methoxy0.23 ± 0.15
BZSBUnsubstituted0.33 ± 0.21
HBSB3-hydroxy0.59 ± 0.16
Cyclophosphamide (Standard)-0.09 ± 0.02
Antifungal Activity

Certain this compound derivatives have shown promising antifungal activity, particularly against Candida albicans. Some derivatives have been found to prevent the morphogenetic yeast-to-hyphae transition, a key virulence factor for this pathogen.

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Derivative ACandida albicans1.3 (prevents filamentation)[Source]
Derivative BCandida albicans>200 (no toxicity observed)[Source]

(Note: Specific MIC values for a range of this compound derivatives against various fungal strains are an active area of research. The provided data is illustrative of the potential of this compound class.)

Antiviral Activity

The antiviral potential of this compound derivatives has been explored, with some compounds showing inhibitory activity against influenza virus neuraminidase.

Table 3: Anti-Influenza Neuraminidase Activity of this compound Derivatives

Compound IDVirus StrainIC50 (µM)Reference
Derivative XInfluenza A (H1N1)[Data not available][Source]
Derivative YInfluenza A (H3N2)[Data not available][Source]

(Note: While initial studies are promising, more extensive quantitative data on the anti-influenza activity of a wider range of this compound derivatives is needed.)

Experimental Protocols

Synthesis Protocol for this compound Schiff Bases

This protocol describes a general procedure for the synthesis of this compound Schiff bases via condensation with aromatic aldehydes.[2][3]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., o-vanillin, 3-hydroxybenzaldehyde, benzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • In a separate flask, dissolve the aromatic aldehyde (1.0 equivalent) in absolute ethanol.

  • Slowly add the aldehyde solution to the this compound solution with continuous stirring.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops) to the reaction mixture.

  • Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the precipitate with cold ethanol and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Cytotoxicity Assay: Brine Shrimp Lethality Assay

This assay is a simple, rapid, and cost-effective method for the preliminary screening of the cytotoxic potential of chemical compounds.

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Artificial sea salt

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Hatching of Brine Shrimp: Hatch brine shrimp eggs in a container filled with artificial seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions with artificial seawater to obtain a range of concentrations.

  • Assay Procedure:

    • Add 10-15 nauplii (larvae) to each well of a 96-well plate containing the test solutions.

    • Include a negative control (seawater with DMSO) and a positive control (a known cytotoxic agent like cyclophosphamide).

    • Incubate the plates for 24 hours under illumination.

  • Data Collection and Analysis:

    • After 24 hours, count the number of dead and surviving nauplii in each well.

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC50 value (the concentration that causes 50% lethality) using probit analysis or other suitable statistical methods.

Signaling Pathways and Logical Relationships

The biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, their anticancer effects may be mediated through the induction of apoptosis.

Apoptosis_Induction Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction by this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., Brine Shrimp, MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC determination) Purification->Antimicrobial Antiviral Antiviral Assay (e.g., Neuraminidase Inhibition) Purification->Antiviral Apoptosis_Assay Apoptosis Assays (e.g., Caspase activity, Bcl-2 expression) Cytotoxicity->Apoptosis_Assay Active Compounds Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis

Caption: General experimental workflow for the development of this compound derivatives.

References

Application Notes and Protocols for 5-Aminotetrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-aminotetrazole (B145819) (5-AT) as a versatile ligand in coordination chemistry. Due to its high nitrogen content (80%), planar structure, and ability to act as a ligand, 5-AT has garnered significant interest in various fields, including the development of energetic materials, pharmaceuticals, and corrosion inhibitors.[1][2]

Applications of this compound Coordination Complexes

This compound is a versatile building block in coordination chemistry, primarily due to its ability to coordinate with metal ions through the nitrogen atoms of the tetrazole ring.[2] This has led to its application in several key areas:

  • Energetic Materials: The high nitrogen content of 5-AT makes it a valuable ligand for creating energetic coordination compounds (ECCs).[3] These compounds, which often incorporate metal ions like copper, silver, or cobalt, are investigated for use as propellants, explosives, and gas-generating agents for applications like airbags.[2][4] The coordination of 5-AT to a metal center can enhance thermal stability and detonation performance compared to the free ligand.[3][5]

  • Pharmaceuticals and Drug Development: The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, making it a valuable scaffold in medicinal chemistry.[1][6] Coordination complexes of 5-AT and its derivatives are being explored for their potential biological activities, including anticancer properties.[6] The formation of Schiff bases from this compound and various aldehydes has been shown to produce compounds with significant cytotoxicity against cancer cell lines.[6]

  • Corrosion Inhibition: this compound can act as a corrosion inhibitor for various metals, a property that can be enhanced through the formation of coordination complexes on the metal surface.[1]

  • Coordination Polymers and Frameworks: The ability of 5-AT to act as a bridging ligand allows for the construction of one-, two-, and three-dimensional coordination polymers.[7] These materials are of interest for their potential applications in gas storage, catalysis, and as functional materials.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound and its coordination complexes, based on established literature.

A common and relatively safe method for the synthesis of this compound monohydrate involves the reaction of cyanamide (B42294) with sodium azide (B81097) in the presence of an acid.[2][8]

Materials:

  • Cyanamide (50% aqueous solution)

  • Sodium azide

  • Boric acid

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 100 mL of water, 14.7 g of sodium azide, and 14.7 g of boric acid.[8]

  • To the stirred solution, add 20 g of a 50% aqueous solution of cyanamide.[8]

  • Heat the resulting solution to reflux. The reaction is typically complete after approximately 1.5 hours, which can be monitored by 13C NMR.[8]

  • While the solution is still hot, slowly add 25 mL of concentrated hydrochloric acid until the pH is approximately 1.[8]

  • Cool the solution in an ice bath to precipitate the product.[8]

  • Collect the precipitate by filtration and wash it twice with room temperature water.[8]

Visualization of the Synthesis Workflow:

cluster_reactants Reactants cluster_process Process cluster_product Product Cyanamide Cyanamide Reflux Reflux Cyanamide->Reflux Sodium Azide Sodium Azide Sodium Azide->Reflux Boric Acid Boric Acid Boric Acid->Reflux Acidification (HCl) Acidification (HCl) Reflux->Acidification (HCl) Cooling & Precipitation Cooling & Precipitation Acidification (HCl)->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing This compound Monohydrate This compound Monohydrate Filtration & Washing->this compound Monohydrate

Caption: Workflow for the synthesis of this compound monohydrate.

This protocol describes the synthesis of a mixed-ligand copper(II) complex containing this compound, as reported in the literature.[9]

Materials:

  • This compound (ATZ)

  • Copper(II) acetate (B1210297)

  • p-Toluenesulfonic acid (PTS)

  • Deionized water

Procedure:

  • A novel this compound mixed ligands complex with the formula [Cu(PTS)2(ATZ)2(H2O)2] has been synthesized through the reaction of this compound with copper acetate and p-toluenesulfonic acid.[9]

  • The reaction is carried out by heating the components in water.[9]

  • The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy, and X-ray single-crystal diffraction.[9]

This protocol details the synthesis of Schiff bases derived from this compound, which have shown potential as anticancer agents.[6]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., o-vanillin, benzaldehyde, 3-hydroxybenzaldehyde)

  • Absolute ethanol (B145695)

  • Glacial acetic acid

Procedure:

  • Dissolve 0.56 g of this compound in 60 mL of absolute ethanol in a refluxing flask.[6]

  • Separately, dissolve 1 g of the desired aromatic aldehyde (e.g., o-vanillin) in 40 mL of absolute ethanol.[6]

  • Slowly add the aldehyde solution to the this compound solution with continuous stirring.[6]

  • Add 4 mL of glacial acetic acid to the mixture.[6]

  • Reflux the reaction mixture for 8 hours.[6]

  • After reflux, cool the mixture to room temperature, which should induce precipitation of the Schiff base.[6]

  • Filter the precipitate, dry it, and recrystallize from ethanol to obtain the pure product.[6]

Visualization of the Schiff Base Formation:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reflux (8h) Reflux (8h) This compound->Reflux (8h) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reflux (8h) Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reflux (8h) Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst)->Reflux (8h) This compound Schiff Base This compound Schiff Base Reflux (8h)->this compound Schiff Base

Caption: General workflow for the synthesis of this compound Schiff bases.

Quantitative Data

The following tables summarize key quantitative data for this compound and some of its coordination compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaCH3N5[2]
Molar Mass85.070 g·mol−1[2]
AppearanceWhite solid[2]
Density1.502 g/cm3[2]
Melting Point201–205 °C[2]
Nitrogen Content80%[2]

Table 2: Crystallographic Data for a Copper(II)-5-Aminotetrazole Complex

Parameter[Cu(PTS)2(ATZ)2(H2O)2]Reference(s)
Crystal SystemMonoclinic[9]
Space GroupP21/c[9]
a (Å)14.079(4)[9]
b (Å)6.088(3)[9]
c (Å)14.632(4)[9]
β (°)105.268(4)[9]
V (Å3)1209.8(5)[9]
Z2[9]

Table 3: Thermal Decomposition Data for this compound and Related Compounds

CompoundDecomposition Temperature (°C)TechniqueReference(s)
This compoundStarts at 210TG-DTG[10]
1-Methyl-5-aminotetrazolium Nitrate> 150DSC[5]
1-Methyl-5-aminotetrazolium Perchlorate> 150DSC[5]
p-GAT (energetic polymer)No changes up to 220DSC[3]

Table 4: Cytotoxicity of a this compound Schiff Base

CompoundLC50 (µg/mL)AssayReference(s)
o-vanillin Schiff base of this compound (OVASB)0.23Brine Shrimp Lethality Assay[6]

Signaling Pathways and Logical Relationships

This compound can coordinate to metal centers in various ways, acting as a monodentate or a bridging ligand. The specific coordination mode depends on the metal ion, the counter-anion, and the reaction conditions.

Visualization of this compound Coordination Modes:

This compound This compound Monodentate Coordination Monodentate Coordination This compound->Monodentate Coordination via N4 Bridging Ligand Bridging Ligand This compound->Bridging Ligand via N1 and N2/N4 Simple Metal Complexes Simple Metal Complexes Monodentate Coordination->Simple Metal Complexes Coordination Polymers Coordination Polymers Bridging Ligand->Coordination Polymers

Caption: Possible coordination modes of the this compound ligand.

The thermal decomposition of this compound is a complex process that can proceed through different pathways, leading to the formation of various gaseous products, primarily nitrogen.[11][12] The decomposition is influenced by factors such as heating rate and the presence of other substances.[10] Theoretical studies suggest two main initial decomposition pathways for the tetrazole ring: one leading to the formation of HN3 and the other to the direct extrusion of N2.[12]

Visualization of a Simplified Decomposition Pathway:

This compound This compound Heating Heating This compound->Heating Decomposition Intermediates Decomposition Intermediates Heating->Decomposition Intermediates Gaseous Products (N2, etc.) Gaseous Products (N2, etc.) Decomposition Intermediates->Gaseous Products (N2, etc.)

Caption: Simplified thermal decomposition pathway of this compound.

References

Application of 5-Aminotetrazole in Gas Generants: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

5-Aminotetrazole (B145819) (5-AT) has emerged as a critical component in the formulation of modern, azide-free gas generants, primarily for automotive airbag inflators and other pyrotechnic applications. Its high nitrogen content (82.3%), favorable thermal stability, and the production of environmentally benign nitrogen gas upon combustion make it an attractive alternative to toxic sodium azide. This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and drug development professionals working with this compound-based gas generant compositions.

Core Principles and Formulations

This compound serves as a high-energy fuel in gas generant compositions. When combined with an oxidizing agent, it undergoes rapid combustion to produce a large volume of gas, primarily nitrogen (N₂). The performance characteristics of the gas generant, such as burn rate, gas yield, and combustion temperature, are highly dependent on the choice of oxidizer, the fuel-to-oxidizer ratio, and the presence of any additives.

Common oxidizers used in conjunction with this compound include potassium nitrate (B79036) (KNO₃), strontium nitrate (Sr(NO₃)₂), potassium perchlorate (B79767) (KClO₄), and sodium periodate (B1199274) (NaIO₄).[1][2][3] Metal oxides such as copper(II) oxide (CuO), iron(III) oxide (Fe₂O₃), and manganese dioxide (MnO₂) are often incorporated as catalysts or coolants to modify the burn rate and reduce the combustion temperature.[1][2][4]

It is crucial to use substantially anhydrous this compound in gas generant formulations, as the hydrated form can lead to unacceptably low burning rates.[5]

Performance Data of this compound Based Gas Generants

The following tables summarize key performance data from various studies on this compound gas generant compositions.

FuelOxidizer(s)Additive(s)Fuel %Oxidizer %Additive %Burn Rate (ips @ psi)Combustion Temp. (K)Max Pressure (MPa)Gas Yield (moles/100g)Reference
This compoundGuanidine Nitrate, KNO₃, Sr(NO₃)₂CuO30-3545-605-101.02 @ 1000~2100->2.85[6]
Anhydrous 5-ATCuO-21.2454.72-0.935 @ 11031825--[5]
5-ATKClO₄Fe₂O₃, MnO₂----1466.071.79-[2]
5-ATNKNO₃CuO----Lowered by CuO--[1][4]
5-ATNSr(NO₃)₂CuO----Lowered by CuO--[1][4]
5-ATNaIO₄MoO₃40605----[7]

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison between different studies should be made with caution. "ips" stands for inches per second.

Experimental Protocols

Preparation of this compound Gas Generant Compositions

This protocol describes the general procedure for preparing a this compound-based gas generant formulation.

Materials:

  • Anhydrous this compound (fuel)

  • Selected Oxidizer(s) (e.g., KNO₃, Sr(NO₃)₂)

  • Selected Additive(s) (e.g., CuO, Fe₂O₃)

  • Binder (optional, e.g., clay, silica)

  • Anhydrous ethanol (B145695)

  • Planetary ball mill

  • Drying oven

  • Sieve (e.g., 180-mesh)

  • Hydraulic press

Procedure:

  • Milling of this compound: Due to its tendency to form large crystals, raw this compound should be milled to a fine, uniform particle size. A common procedure involves mixing the 5-AT with anhydrous ethanol (e.g., in a 1:3 ratio) and grinding in a planetary ball mill for 24 hours at 150 rpm.[8]

  • Drying: The milled 5-AT slurry is then dried in an oven to remove the ethanol. A typical drying process is 8 hours at a controlled temperature.[8]

  • Sieving: The dried 5-AT is passed through a fine-mesh sieve (e.g., 180-mesh) to ensure a consistent particle size.[7][8]

  • Blending: The finely powdered anhydrous this compound is then dry-blended with the desired oxidizer(s) and additive(s) in the predetermined weight percentages.

  • Slurry Formation (Optional but Recommended): A water slurry of the blended composition can be prepared to ensure intimate mixing of the components.[5]

  • Drying of the Mixture: The slurry is then dried in a vacuum oven at a controlled temperature (e.g., 150-170°F) until the moisture content is significantly reduced.[5]

  • Pellet Pressing: The dried gas generant powder is then pressed into pellets of a specific density using a hydraulic press. For compositions that are difficult to press in their anhydrous form, pressing can be done while the material is still in a hydrated state, followed by a final drying step.[5]

  • Final Drying: The pressed pellets are dried further (e.g., at 110°C for 12 hours) to ensure the this compound is in its substantially anhydrous form.[5]

Thermal Analysis of Gas Generant Compositions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal decomposition behavior and stability of the gas generant.

Instrumentation:

  • Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

  • A small sample of the gas generant composition (typically 1-2 mg) is placed in an alumina (B75360) pan.[8]

  • The sample is heated from room temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 5, 10, 15, or 20°C/min).[8]

  • The analysis is conducted under an inert atmosphere, typically a continuous flow of nitrogen gas (e.g., 100 ml/min).[8]

  • The TGA curve will show the mass loss of the sample as a function of temperature, indicating the decomposition stages. The DSC curve will show the heat flow, indicating whether the decomposition processes are exothermic or endothermic.

Closed Vessel Combustion Test for Gas Generant Performance

This test is used to evaluate the gas generation performance, including the maximum pressure and rate of pressure rise, upon combustion in a confined volume.

Instrumentation:

  • Closed vessel (e.g., 4-liter chimney-type strand burner)[9]

  • Ignition system

  • Pressure transducer

  • Data acquisition system

Procedure:

  • A known mass of the gas generant pellets is placed inside the closed vessel.

  • The vessel is sealed and pressurized to a specific initial pressure (e.g., 2 MPa), as some compositions may not ignite at lower pressures.[9]

  • The gas generant is ignited using an appropriate ignition source.

  • The pressure inside the vessel is recorded as a function of time using the pressure transducer and data acquisition system.

  • The resulting pressure-time curve is analyzed to determine the maximum pressure reached and the rate of pressure rise, which are indicative of the gas yield and burn rate, respectively.

Visualizations

Gas_Generant_Composition cluster_Fuel Fuel cluster_Oxidizers Oxidizers cluster_Additives Additives This compound This compound Gas Generant Gas Generant This compound->Gas Generant KNO3 Potassium Nitrate KNO3->Gas Generant SrNO32 Strontium Nitrate SrNO32->Gas Generant KClO4 Potassium Perchlorate KClO4->Gas Generant CuO Copper Oxide CuO->Gas Generant Fe2O3 Iron Oxide Fe2O3->Gas Generant

Caption: Typical components of a this compound based gas generant formulation.

Experimental_Workflow cluster_Preparation Composition Preparation cluster_Analysis Performance Evaluation cluster_Data Data Output Milling Milling of 5-AT Drying1 Drying Milling->Drying1 Sieving Sieving Drying1->Sieving Blending Blending with Oxidizers/Additives Sieving->Blending Pressing Pellet Pressing Blending->Pressing Drying2 Final Drying Pressing->Drying2 Thermal_Analysis Thermal Analysis (TGA/DSC) Drying2->Thermal_Analysis Combustion_Test Closed Vessel Combustion Test Drying2->Combustion_Test Decomposition_Profile Decomposition Profile & Thermal Stability Thermal_Analysis->Decomposition_Profile Gas_Yield Gas Yield & Burn Rate Combustion_Test->Gas_Yield

Caption: Experimental workflow for the preparation and evaluation of 5-AT gas generants.

References

The Versatility of 5-Aminotetrazole in the Synthesis of Novel Heterocycles: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Aminotetrazole (B145819), a stable and nitrogen-rich compound, has emerged as a important building block in synthetic and medicinal chemistry.[1][2][3] Its unique structural features, including an exocyclic amino group and four ring nitrogen atoms, allow it to act as a versatile precursor in the construction of a diverse array of novel heterocyclic compounds.[4] This application note provides a detailed overview of the use of this compound in the synthesis of fused heterocyclic systems, with a focus on multicomponent reactions that offer efficiency and molecular diversity.[1][2] Detailed experimental protocols for key syntheses are provided, along with quantitative data to facilitate comparison and application in research and drug development.

Application 1: Synthesis of Tetrazolo[1,5-a]pyrimidines via Biginelli-type Reaction

One of the most prominent applications of this compound is in the synthesis of tetrazolo[1,5-a]pyrimidines, a class of compounds with significant biological potential. These fused heterocycles are typically synthesized through a one-pot, three-component Biginelli-type reaction involving this compound, an aldehyde, and a β-dicarbonyl compound.[1][4] This approach is highly valued for its operational simplicity and the ability to generate a library of diverse molecules by varying the starting materials.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates, demonstrating the efficiency of the multicomponent approach.

EntryAldehydeβ-Dicarbonyl CompoundCatalystSolventTime (min)Yield (%)Reference
1Benzaldehyde (B42025)Ethyl acetoacetate (B1235776)p-TSAEthanol (B145695)12092[1]
24-ChlorobenzaldehydeEthyl acetoacetatep-TSAEthanol15090[1]
34-MethoxybenzaldehydeEthyl acetoacetatep-TSAEthanol18088[1]
4BenzaldehydeMethyl acetoacetateAcetic AcidNone3091[1]
54-NitrobenzaldehydeEthyl acetoacetateAcetic AcidNone4587[1]
Experimental Protocol: Synthesis of Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

This protocol details a typical procedure for the synthesis of a tetrazolo[1,5-a]pyrimidine (B1219648) derivative.

Materials:

  • This compound (1.0 mmol, 85 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17 mg)

  • Ethanol (10 mL)

Procedure:

  • A mixture of this compound, 4-chlorobenzaldehyde, ethyl acetoacetate, and p-TSA in ethanol is placed in a round-bottom flask.

  • The reaction mixture is stirred and refluxed for 2.5 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound Reaction One-Pot Reaction A->Reaction B Aldehyde B->Reaction C β-Dicarbonyl Compound C->Reaction Catalyst Catalyst (e.g., p-TSA) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Reflux Heat->Reaction Product Tetrazolo[1,5-a]pyrimidine Reaction->Product

Caption: Workflow for the one-pot synthesis of tetrazolo[1,5-a]pyrimidines.

Application 2: Synthesis of Tetrazolo[5,1-b]quinazolinones

Another significant application of this compound is the synthesis of tetrazolo[5,1-b]quinazolinones. These compounds are constructed via a multicomponent reaction involving an aromatic aldehyde, an active methylene (B1212753) compound like dimedone, and this compound.[1]

Quantitative Data Summary

The following table presents data for the synthesis of various 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one derivatives.

EntryAromatic AldehydeActive Methylene CompoundCatalystReaction Time (min)Yield (%)Reference
1BenzaldehydeDimedoneAcetic Acid2093[1]
24-MethylbenzaldehydeDimedoneAcetic Acid2591[1]
34-HydroxybenzaldehydeDimedoneAcetic Acid3089[1]
42-ChlorobenzaldehydeDimedoneAcetic Acid2592[1]
Experimental Protocol: Synthesis of 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one

This protocol outlines the synthesis of a representative tetrazolo[5,1-b]quinazolinone.

Materials:

  • This compound (1.0 mmol, 85 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Dimedone (1.0 mmol, 140 mg)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • A mixture of this compound, benzaldehyde, and dimedone is prepared in glacial acetic acid.

  • The reaction mixture is heated at reflux for 20 minutes.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature.

  • The formed solid product is collected by filtration, washed with water, and then recrystallized from ethanol to yield the pure product.

Synthesis Pathway

G Reactant1 This compound Intermediate2 Michael Addition Reactant1->Intermediate2 Reactant2 Aromatic Aldehyde Intermediate1 Knoevenagel Condensation Reactant2->Intermediate1 Reactant3 Active Methylene Compound Reactant3->Intermediate1 Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Intermediate1 Intermediate1->Intermediate2 Intermediate3 Cyclization/ Dehydration Intermediate2->Intermediate3 Product Tetrazolo[5,1-b]quinazolinone Intermediate3->Product

Caption: Reaction pathway for the synthesis of tetrazolo[5,1-b]quinazolinones.

Application 3: Synthesis of Schiff Bases and their Derivatives

This compound can also be utilized in the synthesis of Schiff bases by condensation with various aldehydes.[5] These Schiff bases can serve as intermediates for the synthesis of other heterocyclic systems or be evaluated for their own biological activities.

Quantitative Data Summary

The following table summarizes the synthesis of this compound-based Schiff bases.

EntryAldehydeSolventReaction Time (h)Yield (%)Reference
1BenzaldehydeEthanol885[5]
23-HydroxybenzaldehydeEthanol882[5]
3o-VanillinEthanol888[5]
Experimental Protocol: Synthesis of this compound/Benzaldehyde Schiff Base

This protocol describes the general procedure for the synthesis of a Schiff base from this compound.

Materials:

  • This compound (0.697 g)

  • Benzaldehyde (1 mL)

  • Absolute Ethanol (100 mL)

  • Glacial Acetic Acid (4 mL)

Procedure:

  • Dissolve this compound in 60 mL of absolute ethanol in a reflux flask.

  • Dissolve benzaldehyde in 40 mL of absolute ethanol and add it slowly to the this compound solution with continuous stirring.

  • Add glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 8 hours.

  • After cooling to room temperature, filter the precipitate.

  • Dry the precipitate and recrystallize it from ethanol to obtain the pure Schiff base.[5]

Logical Relationship Diagram

G Start This compound Condensation Condensation Reaction Start->Condensation Aldehyde Aldehyde Aldehyde->Condensation SchiffBase Schiff Base Intermediate Condensation->SchiffBase FurtherSynthesis Further Synthetic Transformations SchiffBase->FurtherSynthesis BioActivity Biological Activity Screening SchiffBase->BioActivity FinalProduct Novel Heterocycles FurtherSynthesis->FinalProduct

Caption: Logical flow from this compound to Schiff bases and further applications.

References

Application Notes and Protocols for the Functionalization of 5-Aminotetrazole at the Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) is a versatile, nitrogen-rich heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its exocyclic amino group provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of functionalized derivatives. These derivatives have garnered significant interest due to their broad spectrum of biological activities and applications as energetic materials.[1][2] In drug discovery, the tetrazole moiety is often employed as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and lipophilicity.[3] This document provides detailed application notes and experimental protocols for the key methods of functionalizing this compound at its amino group.

Key Functionalization Strategies

The primary modes of functionalizing the amino group of this compound include N-alkylation, N-acylation, N-sulfonylation, and Schiff base formation. Each of these transformations introduces distinct physicochemical properties to the parent molecule, enabling the exploration of a wide chemical space for various applications.

Experimental Protocols and Data

N-Alkylation

N-Alkylation of this compound can be complex, as reactions can occur at the exocyclic amino group as well as the N1 and N2 positions of the tetrazole ring.[4] However, specific conditions can favor the formation of N,N-dialkylamino derivatives.

Protocol 1: Synthesis of 5-(Dialkylamino)tetrazoles

This protocol is adapted from a combinatorial synthesis approach involving the formation of an unsymmetrical thiourea (B124793) followed by cyclization.

Materials:

Procedure:

  • Thiourea Formation: In a sealed vial, combine the primary amine (1.0 mmol) and 2,2,2-trifluoroethylthiocarbamate (1.0 mmol) in acetonitrile (0.7 mL). Heat the mixture at 100°C for 10 minutes with vigorous shaking.

  • Second Amine Addition: To the resulting mixture, add the secondary amine (1.0 mmol) and continue heating at 100°C for an additional 10 minutes.

  • Alkylation: Add 1,3-propane sultone (1.2 mmol) to the reaction mixture and heat at 100°C for 10 minutes.

  • Quenching: Add triethylamine (1.5 mmol) to quench any excess 1,3-propane sultone and acidic byproducts.

  • Cyclization: Add sodium azide (2.0 mmol) and heat the mixture at 100°C for 30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture can be purified by standard chromatographic techniques to yield the desired 5-(dialkylamino)tetrazole.

N-Acylation

N-acylation introduces an amide bond, which is a key functional group in many biologically active molecules. This can be achieved by reacting this compound with an acyl chloride in the presence of a base.

Protocol 2: General Procedure for N-Acylation of this compound

This is a general protocol adapted from standard N-acylation procedures for amines.[5][6]

Materials:

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add a suitable base such as triethylamine or pyridine (1.1-1.5 equiv).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.0-1.1 equiv) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

N-Sulfonylation

N-sulfonylation yields sulfonamides, which are important pharmacophores in a variety of drugs. Similar to acylation, this can be accomplished by reacting this compound with a sulfonyl chloride.

Protocol 3: General Procedure for N-Sulfonylation of this compound

This protocol is based on general methods for the sulfonylation of amines.[7]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Anhydrous solvent (e.g., pyridine, DCM, or THF)

  • Base (e.g., triethylamine, if not using pyridine as the solvent)

Procedure:

  • Reaction Setup: Dissolve or suspend this compound (1.0 equiv) in the chosen anhydrous solvent in a dry flask under an inert atmosphere.

  • Base Addition: If not using pyridine as the solvent, add a base like triethylamine (1.2-1.5 equiv).

  • Cooling: Cool the mixture to 0°C.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0-1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water or 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate. Purify the crude product by chromatography or recrystallization.

Schiff Base Formation

The reaction of the primary amino group of this compound with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates and have shown biological activity.[8][9]

Protocol 4: Synthesis of this compound Schiff Bases

This protocol describes the condensation of this compound with aromatic aldehydes.[9]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, o-vanillin)

  • Absolute ethanol (B145695)

  • Glacial acetic acid

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in absolute ethanol in a refluxing flask.

  • Aldehyde Addition: Separately, dissolve the aromatic aldehyde (1.0-1.1 equiv) in absolute ethanol and add it slowly to the this compound solution with continuous stirring.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (a few drops to ~0.1 equiv).

  • Reflux: Reflux the reaction mixture for 8 hours.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, dried, and can be further purified by recrystallization from ethanol.

Quantitative Data Summary

Functionalization TypeReagentsSolventTemperatureTimeYield (%)Citation(s)
N,N-Dialkylation Primary amine, secondary amine, 2,2,2-trifluoroethylthiocarbamate, 1,3-propane sultone, NaN₃Acetonitrile100°C1 hup to 92%[10]
N-Acylation Acyl chloride, baseDichloromethane0°C to RT2-16 hGood to Excellent (General)[5][6]
N-Sulfonylation Sulfonyl chloride, basePyridine, DCM, or THF0°C to RT2-16 hHigh (General)[7]
Schiff Base Formation Aromatic aldehyde, glacial acetic acidEthanolReflux8 h80-88%[9]

Visualizing Reaction Workflows

General Workflow for Amino Group Functionalization

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products aminotetrazole This compound alkylation N-Alkylation (e.g., with alkyl halides) aminotetrazole->alkylation Base acylation N-Acylation (e.g., with acyl chlorides) aminotetrazole->acylation Base sulfonylation N-Sulfonylation (e.g., with sulfonyl chlorides) aminotetrazole->sulfonylation Base schiff_base Schiff Base Formation (e.g., with aldehydes) aminotetrazole->schiff_base Acid catalyst alkyl_product N-Alkyl-5-aminotetrazoles alkylation->alkyl_product acyl_product N-Acyl-5-aminotetrazoles acylation->acyl_product sulfonyl_product N-Sulfonyl-5-aminotetrazoles sulfonylation->sulfonyl_product schiff_base_product Schiff Bases schiff_base->schiff_base_product

Caption: General reaction pathways for the functionalization of this compound's amino group.

Applications in Drug Development and Medicinal Chemistry

Functionalized 5-aminotetrazoles are of significant interest to drug development professionals due to their diverse pharmacological activities. The tetrazole ring itself is a well-established carboxylic acid bioisostere, and modifications to the amino group can fine-tune the molecule's properties for specific biological targets.

  • Anticancer Activity: Schiff bases of this compound have demonstrated considerable cytotoxicity against various cancer cell lines.[9] For instance, the o-vanillin Schiff base of this compound has shown high cytotoxicity, indicating potential for development as an anticancer agent.[9]

  • Analgesic and Anti-inflammatory Properties: Certain N-substituted this compound derivatives, such as those incorporating a pyrazole (B372694) moiety, have exhibited significant analgesic and anti-inflammatory effects. These compounds may act through pathways involving nitric oxide/cGMP and K+ channels.

  • Antimicrobial and Antiviral Agents: The tetrazole nucleus is present in a number of approved antiviral and antimicrobial drugs.[8] Functionalization of the amino group can lead to novel compounds with potential therapeutic applications in infectious diseases.

Signaling Pathway Example: Potential Inhibition of Inflammatory Pathways

While the exact mechanisms for many this compound derivatives are still under investigation, a hypothetical mechanism for an anti-inflammatory derivative could involve the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_pathway Simplified Inflammatory Signaling stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor iKK IKK Complex receptor->iKK nf_kb NF-κB iKK->nf_kb Activation nucleus Nucleus nf_kb->nucleus Translocation pro_inflammatory Pro-inflammatory Gene Expression nucleus->pro_inflammatory inhibitor N-Functionalized This compound Derivative inhibitor->iKK Inhibition

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by a this compound derivative.

Conclusion

The functionalization of this compound at the amino group offers a rich and diverse field of chemical synthesis with significant implications for both materials science and drug discovery. The protocols and data presented herein provide a foundational guide for researchers to explore the synthesis and application of novel this compound derivatives. The versatility of this scaffold, combined with the potential for a wide range of biological activities, ensures that it will remain an area of active investigation for years to come.

References

Application Notes and Protocols: N-Alkylation of 5-Aminotetrazole and its Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminotetrazole (B145819) is a pivotal nitrogen-rich heterocyclic compound, widely employed as an intermediate in organic synthesis and medicinal chemistry. Its derivatives are integral to numerous pharmaceuticals and energetic materials. The N-alkylation of this compound is a fundamental transformation for creating diverse molecular scaffolds. However, this reaction is often complicated by a lack of regioselectivity. The this compound core possesses multiple nucleophilic nitrogen atoms, leading to the potential formation of a mixture of regioisomers, primarily the N1 and N2-alkylated products. Understanding and controlling this regioselectivity is crucial for the efficient and predictable synthesis of desired target molecules. These application notes provide a detailed overview of the factors influencing regioselectivity and present protocols for the N-alkylation of this compound.

1. Regioselectivity in the N-Alkylation of this compound

The alkylation of this compound can occur at different nitrogen atoms, leading to a complex mixture of products. The primary challenge lies in controlling the substitution at the N1 versus the N2 position of the tetrazole ring. The exocyclic amino group can also undergo alkylation, though this is less commonly the primary focus.

The formation of different isomers is anticipated due to the existence of conceivable tautomeric forms of this compound[1]. In basic media, the deprotonated this compound anion is the active nucleophile, with negative charge delocalized across the ring, allowing for electrophilic attack at either N1 or N2.

Figure 1: Tautomerism and regioselective pathways in this compound alkylation.

Factors that influence the N1/N2 isomer ratio include:

  • Reaction Mechanism: The regioselectivity can be highly dependent on whether the reaction proceeds through an S(_N)1 or S(_N)2 mechanism. Reactions favoring an S(_N)2 pathway tend to exhibit higher regioselectivity compared to those proceeding via an S(_N)1 mechanism[2].

  • Nature of the Alkylating Agent: The steric hindrance of the electrophile (alkylating agent) plays a role, but it is not the sole determinant of the product ratio[3][4].

  • Solvent and Base: The choice of solvent and base can influence the equilibrium between tautomers and the reactivity of the nucleophilic centers. Alkylation in basic media is known to produce both N1 and N2 isomers[5].

2. Quantitative Data on Regioselectivity

The ratio of N1 to N2 alkylated products is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported quantitative data.

5-AT DerivativeAlkylating AgentBaseSolventN1:N2 RatioReference
N-Benzoyl 5-(aminomethyl)tetrazoleBenzyl (B1604629) bromideK₂CO₃Acetone (B3395972)45 : 55[6]
This compoundDimethyl sulfate (B86663)NaOHWaterN1 product isolated[7]
Poly(epichlorohydrin)Sodium 5-aminotetrazolate-DMFMixture of N1 & N2[5]

3. Experimental Protocols

The following sections provide detailed methodologies for the N-alkylation of this compound.

Protocol 1: General N-Alkylation of a this compound Derivative (Yielding a Mixture)

This protocol is adapted from the N-benzylation of N-benzoyl 5-(aminomethyl)tetrazole, which yields a separable mixture of N1 and N2 isomers[6].

Materials:

  • N-((tetrazol-5-yl)methyl)benzamide (5-AMT) (10 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (11 mmol)

  • Benzyl bromide (10 mmol)

  • Anhydrous Acetone (25 mL)

  • Ethyl acetate (B1210297)

  • Water

  • Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Eluent: Ether/Hexane (3:2 v/v)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for extraction and chromatography

Procedure:

  • To a solution of N-((tetrazol-5-yl)methyl)benzamide (10 mmol) in anhydrous acetone (25 mL), add anhydrous K₂CO₃ (11 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add benzyl bromide (10 mmol) to the suspension.

  • Continue stirring the reaction mixture at room temperature for 2 hours[6].

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Dissolve the obtained residue in ethyl acetate and wash three times with water.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using an ether/hexane mixture as the eluent to separate the N1 and N2 regioisomers[6].

Protocol 2: Synthesis of 1-Methyl-5-aminotetrazole (B134227)

This protocol is adapted from a patented method for the selective synthesis of 1-methyl-5-aminotetrazole[7].

Materials:

  • This compound monohydrate

  • Distilled water

  • Sodium hydroxide (B78521) (NaOH) solution (7.0-7.5% w/w)

  • Dimethyl sulfate

Equipment:

  • Reaction flask with stirring capability

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • Add this compound monohydrate and distilled water to a reaction flask.

  • While stirring at 20-25 °C, add the 7.0-7.5% aqueous sodium hydroxide solution until the this compound is completely dissolved[7].

  • Maintaining the temperature at 20-25 °C, add dimethyl sulfate to the reaction flask[7].

  • After the addition is complete, heat the mixture to 88-93 °C and maintain the reaction for 1.5-4.5 hours[7].

  • Cool the reaction mixture to room temperature.

  • Allow the mixture to stand, which will result in the separation of the aqueous layer, yielding the 1-methyl-5-aminotetrazole product[7].

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1. Combine 5-AT derivative, base, and solvent B 2. Stir at room temperature A->B C 3. Add alkylating agent B->C D 4. React for specified time (e.g., 2h at RT or 1.5-4.5h at 90°C) C->D E 5. Solvent evaporation D->E F 6. Aqueous workup (Extraction) E->F G 7. Dry organic layer (e.g., Na₂SO₄) F->G H 8. Purify via column chromatography (if mixture is formed) G->H I 9. Characterize isomers (NMR, etc.) H->I

Figure 2: General experimental workflow for the N-alkylation of this compound.

4. Characterization of N1 and N2 Regioisomers

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for distinguishing between the N1 and N2-alkylated isomers of this compound. The chemical shift of the C5 carbon (the carbon atom in the tetrazole ring) is characteristically different for the two isomers.

In the ¹³C NMR spectra of polymers containing this compound units, two distinct signals for the C-NH₂ carbon were observed, allowing for the identification of both isomers within the macromolecule[5].

IsomerCharacteristic ¹³C NMR Signal (C5-NH₂)Reference
N1-isomer~156.5 ppm[5]
N2-isomer~167.5 ppm[5]

These values can serve as a general guide for identifying the regiochemistry of the alkylation products. ¹H NMR can also be useful, as the chemical shifts of the amino protons and the protons on the alkyl group can differ between the two isomers[5].

The N-alkylation of this compound is a critical reaction for synthesizing a wide array of valuable compounds. However, the reaction frequently yields a mixture of N1 and N2 regioisomers. The final product distribution is a complex function of the reaction mechanism, alkylating agent, solvent, and base. While achieving complete regioselectivity can be challenging, careful selection of reaction conditions can favor the formation of one isomer over the other. The protocols and characterization data provided herein offer a solid foundation for researchers to explore this chemistry, enabling the targeted synthesis of specific this compound derivatives for applications in drug discovery and materials science.

References

5-Aminotetrazole: A Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) is a highly valuable and versatile building block in organic synthesis, prized for its high nitrogen content and its ability to participate in a wide array of chemical transformations. Its unique structure, featuring both an exocyclic amino group and a tetrazole ring with multiple nucleophilic nitrogen atoms, allows it to act as a flexible synthon in the construction of diverse nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic strategies, with a particular focus on its application in multicomponent reactions (MCRs) for the efficient synthesis of complex molecules relevant to medicinal chemistry and materials science.

Key Applications of this compound in Organic Synthesis

This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic systems, including but not limited to:

  • Tetrazolo[1,5-a]pyrimidines: These fused heterocyclic compounds are readily synthesized through multicomponent reactions involving this compound, aldehydes, and active methylene (B1212753) compounds.

  • Schiff Bases: The exocyclic amino group of this compound can readily undergo condensation with various aldehydes to form Schiff bases, which can serve as intermediates for the synthesis of more complex molecules with potential biological activities.

  • Substituted 5-Aminotetrazoles: The tetrazole ring can be functionalized to introduce various substituents, leading to a diverse library of compounds for screening in drug discovery programs.[1]

  • Energetic Materials: Due to its high nitrogen content, this compound and its derivatives are explored as components of energetic materials.[2][3]

Experimental Protocols

This section provides detailed experimental procedures for key reactions utilizing this compound as a synthon.

Protocol 1: Three-Component Synthesis of 5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines (Biginelli-type Reaction)

This protocol describes a one-pot, three-component reaction for the synthesis of 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines from acetophenones, aryl aldehydes, and this compound.[4]

Materials:

Procedure:

  • In a round-bottom flask, combine the substituted acetophenone (1.0 mmol), aryl aldehyde (1.0 mmol), this compound (1.2 mmol), and the catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • If using a solvent, add ethanol (5-10 mL). For solvent-free conditions, proceed to the next step directly.

  • Heat the reaction mixture to reflux (if in a solvent) or to a specified temperature (e.g., 80-100 °C for solvent-free conditions) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

Quantitative Data for Biginelli-type Reaction of this compound:

EntryAldehydeβ-Ketoester/DiketoneCatalystConditionsYield (%)Reference
1BenzaldehydeEthyl acetoacetateSulfamic acid (10 mol%)85 °C, 7 h, solvent-free85[5]
2Various benzaldehydesEthyl acetoacetateSulfamic acid (10 mol%)85 °C, 7 h, solvent-free77-89[5]
3BenzaldehydeDimedoneIodine (10 mol%)Isopropanol, reflux, 10-70 min63-92[5]
44-Bromobenzaldehyde2H-Thiopyran-3,5(4H,6H)-dioneTosylic acidSolvent-free, 30 °C65-80[4]
Protocol 2: Synthesis of this compound Schiff Bases

This protocol details the synthesis of Schiff bases by the condensation of this compound with aromatic aldehydes.[6]

Materials:

  • This compound (1.0 mmol, 0.085 g)

  • Aromatic aldehyde (e.g., benzaldehyde, o-vanillin, 3-hydroxybenzaldehyde) (1.0 mmol)

  • Absolute Ethanol (100 mL)

  • Glacial Acetic Acid (4 mL)

Procedure:

  • Dissolve this compound (1.0 mmol) in 60 mL of absolute ethanol in a refluxing flask.

  • In a separate beaker, dissolve the aromatic aldehyde (1.0 mmol) in 40 mL of absolute ethanol.

  • Slowly add the aldehyde solution to the this compound solution with continuous stirring.

  • Add glacial acetic acid (4 mL) to the reaction mixture.

  • Reflux the mixture for 8 hours.

  • After cooling to room temperature, filter the resulting precipitate.

  • Dry the precipitate and recrystallize it from ethanol to obtain the pure Schiff base.

Quantitative Data for Synthesis of this compound Schiff Bases:

EntryAldehydeYield (%)Reference
1Benzaldehyde85[6]
2o-Vanillin88[6]
33-Hydroxybenzaldehyde80[6]
Protocol 3: Bismuth-Promoted Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles

This protocol describes a microwave-assisted, three-component synthesis of 1-substituted 5-aminotetrazoles from an amine, phenyl isothiocyanate, and sodium azide (B81097), promoted by bismuth nitrate (B79036).[7]

Materials:

  • Amine (e.g., benzylamine) (1.0 mmol)

  • Phenyl isothiocyanate (1.0 mmol)

  • Sodium azide (3.0 mmol)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (1.0 mmol)

  • Triethylamine (B128534) (3.0 mmol)

  • Acetonitrile (CH₃CN) (5 mL)

Procedure:

  • To a 10 mL microwave reactor vial, add the amine (1.0 mmol), phenyl isothiocyanate (1.0 mmol), and sodium azide (3.0 mmol).

  • Dissolve the mixture in 5 mL of acetonitrile.

  • Add bismuth(III) nitrate pentahydrate (1.0 mmol) and triethylamine (3.0 mmol).

  • Cap the vial and stir the resulting solution for 2 minutes to ensure homogeneity.

  • Place the reaction mixture in a microwave reactor and heat at 125 °C with 150 W of power for the specified time (typically 2-10 minutes).

  • After cooling, filter the mixture through a pad of Celite to remove the dark precipitate, washing the pad with 10 mL of acetonitrile.

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

  • The product can often be purified by simple filtration or recrystallization, avoiding column chromatography.

Quantitative Data for Bismuth-Promoted Synthesis of 1-Substituted 5-Aminotetrazoles:

EntryAmineTime (min)Yield (%)Reference
1Benzylamine289[7]
2Various aliphatic amines2-5High[7]
3Various aromatic amines5-10Good[7]

Visualizing Reaction Pathways and Workflows

Logical Workflow for Multicomponent Synthesis of Tetrazolo[1,5-a]pyrimidines

MCR_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Product & Purification A This compound Mix Mixing & Heating (with Catalyst) A->Mix B Aldehyde B->Mix C Active Methylene Compound C->Mix P Tetrazolo[1,5-a]pyrimidine Mix->P One-Pot Reaction Workup Workup & Purification (Filtration/Chromatography) P->Workup Pure_P Pure Product Workup->Pure_P

Caption: General workflow for the one-pot multicomponent synthesis of tetrazolo[1,5-a]pyrimidines.

Proposed Mechanism for the Biginelli-type Reaction

Biginelli_Mechanism Aldehyde Aldehyde Imine N-Acyliminium Ion Intermediate Aldehyde->Imine + this compound Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine Tautomerization Aminotetrazole This compound Cycloadd_Int Cyclization Intermediate Imine->Cycloadd_Int + Enamine (Michael Addition) Product Dihydropyrimidinone Derivative Cycloadd_Int->Product Cyclization & Dehydration

Caption: Simplified proposed mechanism for the Biginelli-type reaction involving this compound.

Experimental Workflow for Schiff Base Synthesis

Schiff_Base_Workflow Start Dissolve this compound in Ethanol Add_Aldehyde Add Aldehyde Solution in Ethanol Start->Add_Aldehyde Add_Catalyst Add Glacial Acetic Acid Add_Aldehyde->Add_Catalyst Reflux Reflux for 8 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final_Product Pure Schiff Base Recrystallize->Final_Product

Caption: Step-by-step experimental workflow for the synthesis of this compound Schiff bases.

Conclusion

This compound is an indispensable synthon in the toolkit of organic chemists, enabling the efficient construction of a wide range of nitrogen-rich heterocyclic compounds. The multicomponent reactions highlighted in these notes offer significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity. The provided protocols serve as a practical guide for researchers in academia and industry to harness the synthetic potential of this compound in their respective fields of research and development.

References

Experimental Protocol for the Diazotization of 5-Aminotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the diazotization of 5-aminotetrazole (B145819). The resulting 5-tetrazolyldiazonium salt is a versatile intermediate in the synthesis of various tetrazole derivatives, including energetic materials and pharmaceuticals. Due to the potential instability of diazonium salts, this protocol focuses on the in-situ generation and subsequent use of the 5-tetrazolyldiazonium salt.

I. Overview

The diazotization of this compound involves the reaction of the primary amine group with nitrous acid (HNO₂), which is typically generated in-situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or nitric acid (HNO₃). The reaction is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

II. Experimental Workflow

The following diagram illustrates the general workflow for the diazotization of this compound.

Diazotization of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup In-situ Use Prepare this compound Solution Prepare this compound Solution Reaction Vessel Reaction Vessel Prepare this compound Solution->Reaction Vessel Prepare Sodium Nitrite Solution Prepare Sodium Nitrite Solution Slow Addition of NaNO2 Slow Addition of NaNO2 Prepare Sodium Nitrite Solution->Slow Addition of NaNO2 Cooling Bath Cooling Bath Cooling Bath->Reaction Vessel Maintain 0-5 °C Diazonium Salt Solution (in-situ) Diazonium Salt Solution (in-situ) Reaction Vessel->Diazonium Salt Solution (in-situ) Slow Addition of NaNO2->Reaction Vessel Subsequent Reaction Subsequent Reaction Diazonium Salt Solution (in-situ)->Subsequent Reaction

Caption: Experimental workflow for the in-situ diazotization of this compound.

III. Detailed Experimental Protocol

This protocol describes the in-situ preparation of 5-tetrazolyldiazonium chloride.

Materials:

  • This compound (monohydrate or anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of the this compound Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend this compound in distilled water.

    • Cool the suspension to 0-5 °C using an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature between 0 and 5 °C. Stir until a clear solution of this compound hydrochloride is obtained.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite in cold distilled water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the stirred this compound hydrochloride solution from the dropping funnel.

    • Crucially, maintain the reaction temperature between 0 and 5 °C throughout the addition. A rise in temperature can lead to the decomposition of the diazonium salt and the formation of unwanted byproducts.

    • The addition is typically completed over a period of 30-60 minutes.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • In-situ Use of the 5-Tetrazolyldiazonium Chloride Solution:

    • The resulting solution contains the 5-tetrazolyldiazonium chloride in-situ. This solution should be used immediately in the subsequent reaction step (e.g., azo coupling, Sandmeyer reaction, etc.).

    • Warning: Do not attempt to isolate the 5-tetrazolyldiazonium salt as it is potentially explosive in its solid, dry state.

IV. Quantitative Data

The following table summarizes typical reaction parameters for the diazotization of this compound. The exact quantities can be scaled as needed for a specific application.

ParameterValue
Reactants
This compound1.0 eq
Hydrochloric Acid (conc.)2.0 - 3.0 eq
Sodium Nitrite1.0 - 1.1 eq
Reaction Conditions
Temperature0 - 5 °C
Reaction Time1 - 2 hours
SolventWater
Product
5-Tetrazolyldiazonium ChlorideIn-situ

V. Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical transformation and the key relationships in the diazotization process.

Diazotization Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound N-Nitrosamine N-Nitrosamine This compound->N-Nitrosamine + Nitrosonium Ion Sodium Nitrite Sodium Nitrite Nitrous Acid (in-situ) Nitrous Acid (in-situ) Sodium Nitrite->Nitrous Acid (in-situ) + HCl Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Nitrous Acid (in-situ) Nitrosonium Ion (N=O+) Nitrosonium Ion (N=O+) Nitrous Acid (in-situ)->Nitrosonium Ion (N=O+) + H+ 5-Tetrazolyldiazonium Chloride 5-Tetrazolyldiazonium Chloride N-Nitrosamine->5-Tetrazolyldiazonium Chloride Rearrangement & -H2O

Caption: Key chemical transformations in the diazotization of this compound.

VI. Safety Precautions

  • Explosion Hazard: Diazonium salts, particularly in the solid state, can be explosive. This protocol is designed for in-situ use only. Do not attempt to isolate the diazonium salt.

  • Temperature Control: Strict temperature control is critical. Runaway reactions can occur if the temperature is not maintained between 0 and 5 °C.

  • Acid Handling: Concentrated acids are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrous Fumes: The reaction may produce nitrogen oxides, which are toxic. Perform the reaction in a well-ventilated fume hood.

  • Personal Protective Equipment: Always wear appropriate PPE when handling chemicals.

Troubleshooting & Optimization

5-Aminotetrazole Synthesis Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminotetrazole (B145819) (5-AT) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most established methods are:

  • Reaction of Cyanamide (B42294)/Dicyandiamide (B1669379) with an Azide (B81097) Salt: This is a modern adaptation of the Stolle method. It involves reacting cyanamide or dicyandiamide with an azide salt (commonly sodium azide) in the presence of a weak acid. This route is often preferred because it avoids the need to handle large quantities of highly toxic and explosive hydrazoic acid directly.[1][2]

  • Diazotization of Aminoguanidine (B1677879) (Thiele's Method): This classic method, first reported by Johannes Thiele, involves the diazotization of an aminoguanidine salt with nitrous acid, followed by cyclization to form the tetrazole ring.[3][4] More efficient one-pot variations of this synthesis have been developed.[3][5]

Q2: Why is my yield of 5-AT consistently low?

A2: Low yields can stem from several factors depending on the synthetic route:

  • Improper pH Control: In the cyanamide/azide method, maintaining a near-neutral pH during the initial reaction is crucial to prevent the formation of volatile and unreactive hydrazoic acid (HN3).[1][2]

  • Suboptimal Temperature: For the cyanamide/azide method, the reaction typically requires heating to reflux (above 75°C) to proceed efficiently.[2] Conversely, during the diazotization step of the Thiele method, temperatures must be kept low (ideally below 15°C) to prevent decomposition of the diazonium intermediate.[6]

  • Incorrect Stoichiometry: Using a slight molar excess of cyanamide is recommended to ensure the complete consumption of the azide salt, which suppresses the formation of hydrazoic acid.[2]

  • Incomplete Reaction: Ensure the reaction is run for a sufficient duration. Reaction completion can be monitored using techniques like ¹³C NMR.[1]

Q3: How can I minimize the risk of producing explosive hydrazoic acid (HN3)?

A3: The synthesis of 5-AT from sodium azide and cyanamide is designed to minimize HN3 formation. The key is to react the azide salt in the presence of a weak acid reagent (pKa between 3 and 7, like boric acid or acetic acid) at a near-neutral pH.[1][2] This allows for the in situ generation of the necessary protonated species without creating a large, hazardous quantity of free HN3. Avoid using strong acids until the final precipitation step.

Q4: What is the purpose of the final acidification step?

A4: After the tetrazole ring has formed, the reaction mixture is strongly acidified (to a pH < 3) with an acid like HCl or H2SO4.[2] This serves two purposes:

  • Protonation: It protonates the this compound, making it less soluble in the aqueous reaction mixture.

  • Precipitation: The reduced solubility causes the 5-AT to precipitate out of the solution, allowing for its isolation by filtration. This step also improves product purity by leaving salt impurities behind in the solution.[2]

Q5: Can I use dicyandiamide instead of cyanamide?

A5: Yes, dicyandiamide can be used as a starting material and provides substantially equivalent results to cyanamide in the reaction with azide salts.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect reaction temperature. 2. Incorrect pH during the reaction. 3. Degradation of starting materials. 4. Insufficient reaction time.1. For the cyanamide/azide method, ensure the solution is heated to reflux (>75°C). For the Thiele method, ensure the initial diazotization is kept cool (<15°C).[2][6] 2. Use a weak acid like boric acid to maintain a near-neutral pH in the cyanamide/azide reaction.[1][2] 3. Use fresh, high-purity reagents. 4. Monitor the reaction to completion (e.g., via NMR or TLC) before proceeding with workup.[1]
Product is Impure (e.g., contains salt) 1. Insufficient acidification during precipitation. 2. Inadequate washing of the final product.1. Ensure the pH is lowered to below 3, and preferably around 1, with a strong acid to ensure full protonation and precipitation of 5-AT.[1][2] 2. Wash the filtered product thoroughly with cold water to remove residual salts.[1]
Violent Reaction or Gas Evolution Formation of hydrazoic acid (HN3) due to excessively acidic conditions during the initial reaction phase (cyanamide/azide method).Extreme Caution Required. 1. Immediately ensure proper ventilation in a fume hood. 2. For future experiments, strictly adhere to using a weak acid (pKa 3-7) and maintaining a near-neutral pH before the final acidification step.[1][2] 3. Avoid adding strong acids directly to the azide salt mixture.
Final Product Fails to Precipitate 1. The solution was not sufficiently acidified. 2. The solution was not cooled sufficiently.1. Check the pH of the solution and add more strong acid if it is above 3.[2] 2. Cool the acidified solution in an ice bath to maximize precipitation.[1]

Data Presentation: Reaction Parameters

Table 1: Comparison of Common this compound Synthesis Methods

ParameterMethod A: Cyanamide + Sodium AzideMethod B: Thiele's Method (from Aminoguanidine)
Primary Reactants Cyanamide (or Dicyandiamide), Sodium AzideAminoguanidine Salt, Sodium Nitrite (B80452)
Key Reagents Weak acid (e.g., Boric Acid, pKa 3-7)[1][2]Strong mineral acid (e.g., HCl, HNO₃)[3][7]
Reaction Temp. >75°C to Reflux[1]Diazotization: <15°C; Cyclization: Heat/Reflux[4][6]
Key Advantage Avoids handling large quantities of HN₃.[2]Does not require sodium azide as a starting material.
Reported Yield ~73-85%[1][3]~70-74%[3][4]
Primary Hazard In situ HN₃ formation if pH is too low.[2]Handling of unstable diazonium intermediates.

Experimental Protocols

Protocol 1: Synthesis from Cyanamide and Sodium Azide

This method is adapted from patented procedures designed for safety and high yield.[1][2]

Materials:

  • Sodium Azide (NaN₃)

  • Cyanamide (50% aqueous solution) or Dicyandiamide

  • Boric Acid (H₃BO₃)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium azide (1.0 eq), boric acid (1.0-1.5 eq), and deionized water.

  • To the stirred solution, add a 50% aqueous solution of cyanamide (1.1-1.5 eq). A slight molar excess of cyanamide is preferred.[2]

  • Heat the reaction mixture to reflux and maintain this temperature. The reaction is typically complete within 1.5 to 3 hours.

  • After the reaction is complete (can be confirmed by ¹³C NMR), slowly and carefully add concentrated hydrochloric acid to the hot solution until the pH is approximately 1.[1]

  • Cool the acidified solution in an ice bath to induce precipitation of the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the collected solid twice with cold deionized water.

  • Air dry the product, followed by further drying under vacuum to yield pure this compound.

Protocol 2: Synthesis via Thiele's Method

This protocol is based on the classic diazotization of aminoguanidine.[4]

Materials:

  • Aminoguanidine bicarbonate or nitrate (B79036)

  • Nitric Acid (for nitrate salt preparation if starting with bicarbonate)

  • Sodium Nitrite (NaNO₂)

  • Sodium Carbonate (Na₂CO₃)

  • Sulfuric Acid (30%)

  • Deionized Water

Procedure:

  • Prepare a solution of aminoguanidine nitrate in water.

  • Cool the solution in an ice/salt bath to below 10°C.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 15°C. Stir for approximately 20-30 minutes after addition is complete.

  • Remove the flask from the cooling bath and allow it to warm to room temperature.

  • Carefully add sodium carbonate to the solution.

  • Heat the mixture on a water bath and reflux for 4 hours to complete the cyclization.

  • After cooling to room temperature, neutralize the solution to pH 4 with 30% sulfuric acid.

  • Cool the solution further and allow it to stand overnight to crystallize.

  • Filter the precipitated crystals, wash with cold water, and dry to obtain this compound monohydrate. The yield is typically around 70-74%.[4]

Visualizations

Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Ring Formation cluster_workup 3. Product Isolation reactants Combine Cyanamide, Sodium Azide, Boric Acid in Water reflux Heat to Reflux (>75°C, 1.5-3h) reactants->reflux Stir mixture acidify Acidify with conc. HCl to pH ~1 reflux->acidify Reaction complete cool Cool in Ice Bath acidify->cool Protonation filter_wash Filter and Wash with Cold Water cool->filter_wash Precipitation dry Dry Under Vacuum filter_wash->dry Isolate solid product Pure this compound dry->product

Caption: Experimental workflow for 5-AT synthesis via the cyanamide/azide method.

Troubleshooting start Low Yield or No Product check_temp Was reaction temp. correct? (>75°C Reflux) start->check_temp check_ph Was pH near-neutral during reaction? check_temp->check_ph Yes fix_temp Adjust heating to achieve and maintain reflux. check_temp->fix_temp No check_acid Was final pH < 3 during precipitation? check_ph->check_acid Yes fix_ph Use weak acid (e.g., boric acid) to buffer reaction. check_ph->fix_ph No check_time Was reaction time sufficient? check_acid->check_time Yes fix_acid Add more strong acid and cool thoroughly. check_acid->fix_acid No fix_time Increase reaction time; monitor completion (TLC/NMR). check_time->fix_time No success Yield Optimized check_time->success Yes fix_temp->success fix_ph->success fix_acid->success fix_time->success

Caption: Troubleshooting decision tree for diagnosing low 5-AT synthesis yield.

Pathways cluster_reactants Reactants N3 NaN₃ desired This compound (Product) N3->desired Weak Acid (Boric Acid) Reflux Temp, pH ~7 side_product Hydrazoic Acid (HN₃) (Hazardous Side Product) N3->side_product Strong Acid (Incorrect Condition) CN H₂NCN CN->desired Weak Acid (Boric Acid) Reflux Temp, pH ~7

References

Technical Support Center: Purification of 5-Aminotetrazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5-aminotetrazole (B145819) by recrystallization. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key solubility data to facilitate successful purification.

Experimental Protocols

Recrystallization of this compound from Water

This protocol is recommended for general purification of this compound, particularly for removing inorganic salts and other water-soluble impurities. Water is a preferable solvent from both an economical and safety standpoint.[1]

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution: To a 250 mL Erlenmeyer flask containing 10 grams of crude this compound, add approximately 37 mL of deionized water.[1] Heat the mixture to 85°C while stirring until the solid is completely dissolved.[1] If impurities remain undissolved, perform a hot filtration.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to induce further crystallization.[1] For optimal crystal growth, avoid rapid cooling.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under reduced pressure at a temperature below 30°C.[1] This method can yield this compound monohydrate with a purity of 99.9%.[1]

Quantitative Data

Solubility of this compound in Various Solvents

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table summarizes the mole fraction solubility of this compound in several common solvents at 323.15 K (50°C).

SolventMole Fraction Solubility (x10⁻²) at 323.15 K
N,N-Dimethylformamide (DMF)7.951[2][3]
N-Methyl-2-pyrrolidone (NMP)7.415[2][3]
1,4-Dioxane6.523[2][3]
Toluene0.3811[2][3]
Ethanol0.1752[2][3]
Isopropanol0.1692[2][3]
Acetone0.1620[2][3]
n-Propanol0.1566[2][3]
Methanol0.1470[2][3]
Ethyl Acetate0.1393[2][3]
1-Butanol0.1315[2][3]
Acetonitrile0.0385[2][3]

Data sourced from the Journal of Chemical & Engineering Data.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: Why are no crystals forming after cooling the solution?

A1: This is a frequent issue that can arise from several factors:

  • Too much solvent: This is the most common reason for crystallization failure.[4] To resolve this, reheat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then attempt to cool it again.[4]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[4]

    • Add a seed crystal of pure this compound to the solution.[4] The seed crystal provides a template for other molecules to crystallize upon.

  • Cooling rate: If the solution is cooled too rapidly, it may inhibit crystal formation.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[5] this compound has a melting point of approximately 203°C.[6] To remedy this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool slowly.[5]

  • Use a mixed solvent system: Dissolve the this compound in a solvent in which it is highly soluble (e.g., DMF), and then add an "anti-solvent" (a solvent in which it is poorly soluble, like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[5]

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low yield can be due to several reasons:

  • Using excess solvent: As mentioned in Q1, using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor.[5] Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature crystallization: If you perform a hot filtration to remove insoluble impurities, crystals may form in the funnel. To prevent this, ensure your filtration apparatus is pre-heated and perform the filtration quickly.[7]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[5]

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.[5] Always use a minimal amount of ice-cold solvent for washing.

Q4: The recrystallized product is still impure. What went wrong?

A4: Impurities can persist after recrystallization for a few reasons:

  • Inappropriate solvent choice: The chosen solvent may not be effective at separating the desired compound from the specific impurities present. Refer to the solubility data table to select a more appropriate solvent or consider a mixed solvent system.

  • Crystals crashing out too quickly: Rapid cooling can trap impurities within the crystal lattice.[5] Ensure a slow cooling rate to allow for the formation of pure crystals.

  • Incomplete removal of mother liquor: Ensure that the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration to remove any residual mother liquor containing dissolved impurities.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve 5-AT in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiled_out Compound 'Oiled Out' observe->oiled_out Problem low_yield Low Yield observe->low_yield Problem too_much_solvent Too much solvent? no_crystals->too_much_solvent reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiled_out->reheat_add_solvent check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor evaporate Reheat to Evaporate Some Solvent too_much_solvent->evaporate Yes supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate->cool scratch_seed Scratch Flask or Add Seed Crystal supersaturated->scratch_seed Yes scratch_seed->cool reheat_add_solvent->cool concentrate_mother_liquor Concentrate Mother Liquor check_mother_liquor->concentrate_mother_liquor concentrate_mother_liquor->cool

Caption: Troubleshooting workflow for this compound recrystallization.

References

Technical Support Center: 5-Aminotetrazole Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 5-Aminotetrazole (B145819) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound monohydrate?

A1: this compound monohydrate is stable under recommended storage conditions.[1][2][3][4] However, it is crucial to prevent the material from drying out, as it can become explosive when dry.[3][4]

Q2: What are the recommended storage conditions for this compound monohydrate?

A2: It is recommended to store this compound monohydrate in a cool, dry, and well-ventilated area.[1][2][5][6][7] The container should be kept tightly closed to prevent the loss of moisture.[1][2][3][5]

Q3: What happens when this compound monohydrate is heated?

A3: Heating this compound monohydrate can lead to decomposition and potentially an explosion.[4][5] The decomposition temperature is in the range of 198-204 °C.[2][7][8][9][10]

Q4: What are the hazardous decomposition products of this compound monohydrate?

A4: Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[1][2][3][4][11] Thermal decomposition can also produce hydrazoic acid (HN3), cyanamide (B42294) (NH2CN), nitrogen gas (N2), and methyl azide (B81097) (CH3N3).[12][13][14]

Q5: Is this compound monohydrate hygroscopic?

A5: The compound exists as a monohydrate, indicating its affinity for water. It is critical to keep the container tightly sealed to maintain its hydrated form and prevent it from drying out, which is a significant safety hazard.[3] Studies have shown that the dehydration of the monohydrate can occur at approximately 50 °C.[15]

Q6: What materials are incompatible with this compound monohydrate?

A6: this compound monohydrate is incompatible with strong acids, acid chlorides, acid anhydrides, strong oxidizing agents, and metals.[1][2][4] Contact with metals can form highly sensitive and explosive metallic compounds.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Caking or clumping of the powder Absorption of excess moisture.Ensure the container is tightly sealed. Store in a desiccator if the humidity is high.
Material appears dry and crystalline Loss of water of hydration. CRITICAL SAFETY HAZARD. Do not handle the material. Contact your institution's Environmental Health and Safety (EHS) office immediately. The material may be explosive when dry.[3][4]
Discoloration of the material Possible decomposition or contamination.Do not use the material. Dispose of it according to your institution's hazardous waste disposal procedures.
Pressure buildup in the container Decomposition leading to gas formation.Handle with extreme caution in a well-ventilated fume hood. Do not attempt to open if the container is visibly bulging. Contact your EHS office for guidance on disposal.

Data and Protocols

Thermal Stability Data
Parameter Value Source(s)
Decomposition Temperature198-204 °C[2][7][8][10]
Onset of Melting~206 °C[16]
Onset of Decomposition~210 °C[16]
Dehydration Temperature~50 °C
Experimental Protocol: Assessment of Thermal Stability (Differential Scanning Calorimetry - DSC)

This protocol provides a general method for determining the thermal stability of this compound monohydrate using DSC.

  • Sample Preparation: Accurately weigh 1-2 mg of this compound monohydrate into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and a reference pan (empty) into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

    • Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature above the decomposition point (e.g., 300 °C).[17]

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The onset temperature of the major exothermic peak corresponds to the decomposition temperature.

    • Endothermic peaks prior to decomposition may indicate melting or dehydration.

Visual Guides

Storage_and_Handling_Workflow cluster_storage Recommended Storage cluster_handling Handling Precautions cluster_assessment Visual Assessment Before Use storage_conditions Store in a cool, dry, well-ventilated area keep_closed Keep container tightly closed start Inspect Material storage_conditions->start Before Use avoid_drying Prevent drying of the material avoid_dust Avoid dust formation avoid_incompatibles Avoid contact with incompatible materials (strong acids, oxidizers, metals) avoid_heat Keep away from heat and ignition sources is_dry Does it appear dry? start->is_dry is_discolored Is it discolored? is_dry->is_discolored No stop_dry STOP! Potential Explosion Hazard Contact EHS is_dry->stop_dry Yes proceed Proceed with experiment is_discolored->proceed No stop_discolored Do Not Use Dispose as hazardous waste is_discolored->stop_discolored Yes proceed->avoid_drying During Handling

Caption: Workflow for the safe storage, handling, and visual assessment of this compound monohydrate.

Troubleshooting_Decision_Tree start Experiencing an issue with This compound monohydrate? issue_type What is the nature of the issue? start->issue_type physical_appearance Change in Physical Appearance issue_type->physical_appearance Physical storage_concern Storage Container Issue issue_type->storage_concern Storage is_dry Is the material dry? physical_appearance->is_dry is_bulging Is the container bulging? storage_concern->is_bulging is_caked Is the material caked/clumped? is_dry->is_caked No action_dry CRITICAL: Do Not Handle! Contact EHS Immediately is_dry->action_dry Yes is_discolored Is the material discolored? is_caked->is_discolored No action_caked Seal container tightly. Store in a desiccator. is_caked->action_caked Yes action_discolored Do not use. Dispose as hazardous waste. is_discolored->action_discolored Yes action_bulging CRITICAL: Do Not Open! Handle with extreme caution. Contact EHS. is_bulging->action_bulging Yes

Caption: Decision tree for troubleshooting common issues with this compound monohydrate.

References

handling and safety precautions for anhydrous 5-Aminotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anhydrous 5-Aminotetrazole (B145819)

This technical support center provides essential information for researchers, scientists, and drug development professionals working with anhydrous this compound. Please consult this guide for safe handling procedures, troubleshooting common experimental issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with anhydrous this compound?

A1: Anhydrous this compound is an energetic material that can be flammable and may explode upon heating.[1][2] It is crucial to handle it with care, avoiding heat, sparks, open flames, and other ignition sources.[2][3] The compound can also form highly sensitive and explosive metallic compounds, so contact with metals and metal salts should be avoided.[1][4] Additionally, it can cause serious eye damage and skin and respiratory irritation.[4][5]

Q2: How should I properly store anhydrous this compound?

A2: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][6] It is important to prevent the material from drying out completely, as it may become explosive when dry.[7][8]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Always wear appropriate personal protective equipment, including chemical safety goggles or glasses, protective gloves, and a lab coat.[6][7] If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[6] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

Q4: What should I do in case of a spill?

A4: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[3][8] Wearing appropriate PPE, sweep up the spilled material using non-sparking tools and place it into a suitable, closed container for disposal.[3][8] Avoid creating dust.[3] If the material is dry, it is recommended that explosives experts handle the disposal.[7][8]

Q5: What is the proper procedure for disposing of anhydrous this compound waste?

A5: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[3] Do not dispose of it with regular laboratory waste.

Troubleshooting Guide

Issue 1: Low yield during synthesis.

  • Possible Cause: Incorrect pH during the reaction.

    • Solution: The pH of the reaction system is a critical factor. For the diazotization step, a pH of 2-3 is optimal. For the intramolecular cyclization, a pH of 8-9 is recommended.[2] Carefully monitor and adjust the pH throughout the synthesis.

  • Possible Cause: Inadequate reaction temperature or time.

    • Solution: Ensure the reaction is carried out at the recommended temperatures and for the specified duration. For diazotization, a temperature of 20-30°C for 0.5 hours is suggested, while cyclization requires 85-90°C for 3.5 hours for optimal yield.[2]

Issue 2: The product is difficult to crystallize or precipitate.

  • Possible Cause: The solution is not sufficiently cooled or allowed to stand for an adequate amount of time.

    • Solution: After neutralizing the solution to a pH of 4, cool it to room temperature and let it stand overnight to allow for complete precipitation of the this compound monohydrate crystals.[6]

  • Possible Cause: Improper solvent for recrystallization.

    • Solution: this compound has good solubility in hot water and poor solubility in cold water, making water a suitable solvent for recrystallization.[6] It is poorly soluble in alcohol.[6]

Issue 3: Unexpected side reactions or decomposition.

  • Possible Cause: Contamination with incompatible materials.

    • Solution: Ensure all glassware is clean and free of contaminants, especially metals, metal salts, and strong oxidizing agents, which can form explosive compounds with this compound.[1][4]

  • Possible Cause: Overheating during the reaction.

    • Solution: Carefully control the reaction temperature. The diazotization reaction can be exothermic, so it's important to maintain the temperature below 12-15°C during the addition of sodium nitrite (B80452).[9] Overheating can lead to decomposition and the formation of unwanted byproducts.

Quantitative Data

PropertyValueReference(s)
Melting Point 201-205 °C (decomposes)[5][7]
Decomposition Temperature Starts to decompose above the melting point.[10]
Density 1.502 g/cm³[5]
Solubility in Water Miscible[1]
Solubility in Organic Solvents (at 323.15 K) DMF: 7.951 × 10⁻² (mole fraction) NMP: 7.415 × 10⁻² (mole fraction) 1,4-dioxane: 6.523 × 10⁻² (mole fraction) Toluene: 3.811 × 10⁻³ (mole fraction) Isopropanol: 1.692 × 10⁻³ (mole fraction) Ethanol: 1.752 × 10⁻³ (mole fraction) Acetone: 1.620 × 10⁻³ (mole fraction) n-propanol: 1.566 × 10⁻³ (mole fraction) Methanol: 1.470 × 10⁻³ (mole fraction) Ethyl acetate: 1.393 × 10⁻³ (mole fraction) 1-butanol: 1.315 × 10⁻³ (mole fraction) Acetonitrile: 3.85 × 10⁻⁴ (mole fraction)[3][11]

Experimental Protocols

Synthesis of Anhydrous this compound

This protocol is based on Thiele's method, which involves the diazotization of an aminoguanidine (B1677879) salt followed by cyclization.

Materials:

  • Aminoguanidine bicarbonate

  • 15% Nitric acid

  • Sodium nitrite

  • Sodium carbonate

  • 30% Sulfuric acid

  • Distilled water

Procedure:

  • Formation of Aminoguanidine Nitrate (B79036): To 217 ml of 15% nitric acid, add 34g (0.25 mol) of aminoguanidine bicarbonate. Stir the mixture until the evolution of carbon dioxide ceases and the aminoguanidine nitrate is fully dissolved.[6]

  • Diazotization: Cool the solution and slowly add a solution of 17.2g (0.25 mol) of sodium nitrite in 35 ml of water. Maintain the temperature during this addition. The reaction proceeds smoothly with a slight exotherm.[6]

  • Neutralization and Cyclization: After the diazotization is complete (approximately 20 minutes at room temperature), add 29g of sodium carbonate. Heat the mixture on a water bath and reflux for 4 hours.[6]

  • Precipitation: Neutralize the solution to a pH of 4 with 30% sulfuric acid. Cool the solution to room temperature and allow it to stand overnight.[6]

  • Isolation and Dehydration: Filter the precipitated crystals of this compound monohydrate, wash with cold water, and dry. To obtain the anhydrous form, the monohydrate can be heated above 100°C to remove the water of crystallization.[6]

Visualizations

experimental_workflow start Start step1 Dissolve Aminoguanidine Bicarbonate in Nitric Acid start->step1 step2 Diazotization: Slowly add Sodium Nitrite Solution step1->step2 step3 Neutralize and Cyclize: Add Sodium Carbonate and Reflux step2->step3 step4 Precipitate: Neutralize with Sulfuric Acid and Cool step3->step4 step5 Isolate and Dehydrate: Filter, Wash, and Heat >100°C step4->step5 end Anhydrous this compound step5->end

Caption: Experimental workflow for the synthesis of anhydrous this compound.

troubleshooting_synthesis issue Low Product Yield cause1 Incorrect pH? issue->cause1 cause2 Incorrect Temperature/Time? issue->cause2 cause3 Incomplete Precipitation? issue->cause3 solution1 Solution: Monitor and adjust pH: pH 2-3 for diazotization pH 8-9 for cyclization cause1->solution1 solution2 Solution: Follow recommended parameters: 20-30°C for 0.5h (diazotization) 85-90°C for 3.5h (cyclization) cause2->solution2 solution3 Solution: Cool to room temperature and let stand overnight cause3->solution3

References

Technical Support Center: Safe Handling and Hazard Prevention of 5-Aminotetrazole Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-aminotetrazole (B145819) and its salts. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, with a primary focus on preventing explosion hazards.

Frequently Asked Questions (FAQs)

Q1: What are the primary explosion hazards associated with this compound and its salts?

A1: this compound and its salts are high-nitrogen energetic materials that pose several significant explosion hazards:

  • Thermal Sensitivity: They can decompose exothermically and potentially explode upon heating.[1]

  • Impact and Friction Sensitivity: Many salts are sensitive to mechanical stimuli such as impact and friction, which can lead to detonation.

  • Electrostatic Discharge (ESD) Sensitivity: Accumulation of static electricity can initiate some this compound derivatives.

  • Formation of Highly Sensitive Metal Salts: this compound can form extremely sensitive and explosive salts with various metals, particularly heavy metals.[1]

  • Instability of Diazonium Salts: The diazotization of this compound, a common step in further synthesis, produces highly unstable diazonium salts that can explode even at low temperatures and in dilute solutions.[1]

Q2: What are the critical signs of a potentially hazardous situation during the synthesis or handling of this compound salts?

A2: Be vigilant for the following warning signs, which may indicate an increased risk of a runaway reaction or explosion:

  • Unexpected Color Change: A sudden or dramatic color change, especially to brown or dark red during diazotization, can signal the formation of unstable intermediates.

  • Rapid Gas Evolution: Uncontrolled bubbling or foaming indicates a reaction that is proceeding too quickly.

  • Spontaneous Precipitation: The unexpected formation of a solid may indicate the creation of an insoluble, and potentially unstable, salt.

  • Temperature Spike: A rapid increase in the reaction temperature that is difficult to control is a clear sign of a potential thermal runaway.

  • Formation of a Dry Crust: If any solution of a this compound salt splashes and dries out, the resulting crust can be highly sensitive to friction and impact.

Q3: What are the essential safety precautions for storing this compound and its salts?

A3: Proper storage is crucial to mitigate the risks associated with these materials:

  • Storage Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Incompatible Materials: Keep this compound salts segregated from acids, acid chlorides, acid anhydrides, oxidizing agents, and metals.[1]

  • Container: Use tightly sealed, properly labeled containers. Ensure the container material is compatible and will not form sensitive salts.

  • Moisture Content: For this compound monohydrate, preventing it from drying out is critical, as the anhydrous form can be more sensitive.

  • Inventory Management: Keep quantities to a minimum and ensure proper stock rotation. Long-term storage can lead to degradation and increased sensitivity.

Q4: How should I dispose of waste containing this compound salts?

A4: All waste containing this compound or its salts must be treated as hazardous.[3]

  • Consult Safety Professionals: Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Neutralization: In some cases, controlled chemical neutralization may be a preliminary step, but this should only be performed by trained personnel following a validated procedure.

  • Avoid Drains: Do not dispose of these materials down the drain.[3]

  • Contaminated Materials: Any equipment, containers, or personal protective equipment (PPE) that has come into contact with this compound salts should be decontaminated or disposed of as hazardous waste.[4]

Troubleshooting Guides

Scenario 1: Unexpected Precipitate Forms During Synthesis

  • Question: I was synthesizing a this compound salt, and a solid unexpectedly crashed out of the solution. What should I do?

  • Answer:

    • Do Not Scrape or Agitate: Avoid any mechanical disturbance of the solid, as it could be a highly sensitive salt.

    • Maintain Wetness: Ensure the precipitate remains wet with the solvent. Do not allow it to dry out.

    • Isolate the Area: Cordon off the area and inform your colleagues of the potential hazard.

    • Consult with a Supervisor/Safety Officer: Discuss the reaction conditions to identify the potential nature of the precipitate. It could be an insoluble metal salt if there was any metal contamination.

    • Careful Characterization (If Deemed Safe): If approved by safety personnel, a very small, wet sample may be carefully collected for analysis to identify the unknown solid.

    • Follow Approved Disposal Procedures: Once the hazard is assessed, dispose of the material according to your institution's EHS guidelines for reactive waste.

Scenario 2: Runaway Reaction During Diazotization

  • Question: During the diazotization of this compound, the reaction started bubbling vigorously, and the temperature is rising rapidly. What is happening and what should I do?

  • Answer: You are likely experiencing a runaway decomposition of the unstable diazonium salt.[5]

    • Immediate Cooling: If it is safe to do so, apply external cooling (e.g., an ice bath) to try and control the temperature.

    • Stop Reagent Addition: Immediately cease the addition of any reagents.

    • Evacuate: If the reaction cannot be brought under control quickly, evacuate the immediate area and activate any emergency protocols. The risk of explosion is high.[5]

    • Inform Emergency Responders: Alert your institution's emergency response team and provide them with as much information as possible about the reactants and the nature of the reaction.

    • Post-Incident Review: After the situation is resolved, a thorough incident review is necessary to understand the cause and prevent recurrence. Common causes include poor temperature control, too rapid addition of nitrite, or incorrect stoichiometry.[5]

Quantitative Hazard Data

The following tables summarize key quantitative data for this compound and some of its derivatives. This data is essential for risk assessment and experimental planning.

Table 1: Thermal Stability of this compound Derivatives

CompoundDecomposition Temperature (°C)Method
1-methyl-5-aminotetrazolium nitrate>150DSC
1-methyl-5-aminotetrazolium perchlorate>150DSC
1-methyl-5-aminotetrazolium azide>150DSC
1-methyl-5-aminotetrazolium dinitramide>150DSC
DMPT-1191DSC
DMPT-2206DSC
p-GAT homopolymer272 (peak)DSC
Tetrazene126.3 (peak)DSC
MTX-1191.1 (peak)DSC

Data sourced from multiple research articles. DMPT-1 and DMPT-2 are N-functionalized derivatives. p-GAT is a polymeric form. Tetrazene and MTX-1 are derivatives.[6][7][8][9]

Table 2: Sensitivity Data for Selected this compound Salts

CompoundImpact Sensitivity (J)Friction Sensitivity (N)
DMPT-130>360
Anhydrous 5-nitroaminotetrazole1.510
Monohydrate 5-nitroaminotetrazole>1.5>10
Alkali Salts (Li, Na, K, Rb, Cs)>50>360

Data sourced from multiple research articles.[7][10][11]

Table 3: Detonation Properties of Selected this compound Derivatives

CompoundDetonation Velocity (m/s)Detonation Pressure (GPa)
1-methyl-5-aminotetrazolium nitrate810025.6
1-methyl-5-aminotetrazolium azide820021.7
DMPT-1861030.2
Anhydrous 5-nitroaminotetrazole945039.4
Monohydrate 5-nitroaminotetrazole886132.3

Data sourced from multiple research articles.[6][7][10]

Experimental Protocols

Protocol 1: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for determining the thermal stability of this compound salts using DSC.

  • Objective: To determine the onset temperature of decomposition and the associated enthalpy change.

  • Apparatus:

    • Differential Scanning Calorimeter

    • Analytical balance (readable to 0.01 mg)

    • Aluminum or high-pressure stainless steel crucibles and lids

    • Crucible press

  • Procedure:

    • Instrument Preparation:

      • Turn on the DSC instrument and the cooling unit/chiller to allow the system to stabilize.[12]

      • Start the inert gas flow (typically nitrogen) at the recommended pressure (e.g., 20 psi).[12]

      • Launch the control software and ensure a stable baseline temperature.

    • Sample Preparation:

      • Accurately weigh 0.5 - 2 mg of the thoroughly dried sample into a crucible. For energetic materials, smaller sample sizes are recommended.

      • Place the lid on the crucible and hermetically seal it using the crucible press.[3]

      • Prepare an empty, sealed crucible to be used as a reference.

    • Loading the Sample:

      • Open the DSC cell and place the sample crucible in the sample position and the reference crucible in the reference position.

      • Close the cell.

    • Software Setup:

      • In the control software, enter the sample information (name, mass).

      • Set the experimental parameters:

        • Start Temperature: Typically ambient temperature.

        • End Temperature: A temperature beyond the expected decomposition, but within the safe limits of the instrument (e.g., 400°C).

        • Heating Rate: A standard rate is 10°C/min.

        • Gas Flow: Maintain a constant inert gas flow.

    • Running the Experiment:

      • Start the experimental run. The instrument will heat the sample and reference and record the differential heat flow.

    • Data Analysis:

      • After the run is complete, analyze the resulting thermogram.

      • Determine the onset temperature of any exothermic events, which indicates the beginning of decomposition.

      • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (in J/g).

Protocol 2: Impact Sensitivity Testing (BAM Fallhammer Method - UN Test 3(a)(ii))

This protocol describes the determination of the impact sensitivity of a substance.

  • Objective: To determine the lowest impact energy at which a reaction (e.g., flash, smoke, or explosion) is observed.

  • Apparatus:

    • BAM Fallhammer apparatus with drop weights (e.g., 1 kg, 5 kg)[13]

    • Steel rollers and guide ring assembly

    • Sample measuring device (e.g., 40 mm³)

  • Procedure:

    • Sample Preparation:

      • Ensure the sample is in the correct form (e.g., powdered and sieved if necessary).

      • Measure a precise volume of the sample (e.g., 40 mm³) into the lower steel roller.

    • Test Setup:

      • Place the lower roller with the sample into the guide block on the anvil of the fallhammer.

      • Place the upper steel roller on top of the sample.

      • Position the guide ring over the rollers.

    • Performing the Test:

      • Select a drop weight and a starting drop height.

      • Raise the drop weight to the desired height and lock it in place.

      • Ensure all safety shields are in place.

      • Release the drop weight.

    • Observation:

      • Observe for any reaction, such as an audible report, flash, flame, or significant smoke production.

    • Data Analysis (Staircase Method):

      • If a reaction occurs, decrease the drop height for the next test.

      • If no reaction occurs, increase the drop height.

      • Perform a series of trials (typically up to 60) to determine the 50% probability of initiation (H₅₀). The impact energy is calculated from the drop height and the mass of the weight.

Protocol 3: Friction Sensitivity Testing (BAM Friction Apparatus - UN Test 3(b)(i))

This protocol is for determining the sensitivity of a substance to frictional stimuli.

  • Objective: To find the lowest friction load that causes a reaction in at least one of six trials.

  • Apparatus:

    • BAM friction tester with porcelain pegs and plates[14]

    • Set of weights for the loading arm

    • Sample measuring device (e.g., 10 mm³)

  • Procedure:

    • Sample Preparation:

      • Use approximately 10 mm³ of the substance. For powders, ensure they are passed through a 0.5 mm sieve.[14]

      • Spread the sample evenly on the porcelain plate.

    • Test Setup:

      • Install a clean porcelain plate and peg in the apparatus.

      • Place the sample on the plate.

      • Lower the loading arm so the peg makes contact with the sample.

    • Performing the Test:

      • Place a weight on the loading arm to apply a specific frictional force (e.g., starting at a low value like 10 N).

      • Ensure safety shields are in place.

      • Start the motor, which will move the porcelain plate back and forth under the peg once.

    • Observation:

      • Observe for any reaction, such as a crackling sound, sparks, flame, or smoke.

    • Data Analysis:

      • Perform the test six times at the same friction load.

      • If no reaction occurs in six trials, increase the load to the next level.

      • If a reaction occurs, the test is considered positive at that load. The result is reported as the lowest load at which a reaction was observed.

Visualizations

Hazard_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Hazard Characterization cluster_decision Risk Assessment & Protocol Development start Synthesize New This compound Salt lit_review Literature Review for Known Hazards start->lit_review initial_screen Initial Small-Scale Screening (e.g., drop of solvent) lit_review->initial_screen dsc_tga DSC/TGA Analysis for Thermal Stability initial_screen->dsc_tga impact_test Impact Sensitivity Test (e.g., BAM Fallhammer) dsc_tga->impact_test friction_test Friction Sensitivity Test (e.g., BAM Friction) impact_test->friction_test esd_test ESD Sensitivity Test friction_test->esd_test is_thermally_stable Thermally Stable below 150°C? esd_test->is_thermally_stable is_sensitive Impact < 10 J or Friction < 80 N? is_thermally_stable->is_sensitive Yes handle_with_care Handle as Highly Energetic Material is_thermally_stable->handle_with_care No is_sensitive->handle_with_care Yes standard_protocol Develop Standard Handling Protocols is_sensitive->standard_protocol No scale_up_review Review for Scale-Up handle_with_care->scale_up_review standard_protocol->scale_up_review

Caption: Workflow for Hazard Assessment of a New this compound Salt.

Diazotization_Troubleshooting cluster_monitoring In-Process Monitoring cluster_actions Corrective Actions start Start Diazotization (5-AT + Acid + NaNO₂) temp_check Temperature > 5°C? start->temp_check gas_check Rapid Gas Evolution? temp_check->gas_check No cool_down Increase Cooling Immediately temp_check->cool_down Yes color_check Unexpected Dark Color Change? gas_check->color_check No stop_addition Stop NaNO₂ Addition gas_check->stop_addition Yes color_check->stop_addition Yes proceed Proceed with Caution color_check->proceed No cool_down->stop_addition quench Consider Quenching (If safe and planned) stop_addition->quench evacuate EVACUATE AREA quench->evacuate If Uncontrolled

Caption: Troubleshooting Guide for the Diazotization of this compound.

References

Technical Support Center: N-Functionalization of 5-Aminotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-functionalization of 5-aminotetrazole (B145819). This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-substituted 5-aminotetrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-functionalization of this compound?

The primary challenges in the N-functionalization of this compound revolve around regioselectivity, potential side reactions, and the purification of the final products. Due to the presence of two nucleophilic nitrogen atoms in the tetrazole ring (N1 and N2), direct functionalization often leads to a mixture of N1 and N2 substituted isomers, which can be difficult to separate.

Q2: Which nitrogen on the tetrazole ring is more nucleophilic?

The relative nucleophilicity of the N1 and N2 positions of the this compound anion is a subject of debate and can be influenced by various factors, including the solvent, counter-ion, and the nature of the electrophile. Computational studies have been employed to predict the most likely site of reaction. In practice, the reaction often yields a mixture of both N1 and N2 isomers, indicating that both nitrogens can act as nucleophiles.

Q3: How can I control the regioselectivity of the N-functionalization?

Controlling the regioselectivity between the N1 and N2 positions is a key challenge. The outcome of the reaction is influenced by several factors:

  • Nature of the Electrophile: The steric bulk and electronic properties of the alkylating or arylating agent can influence the site of attack.

  • Reaction Conditions: The choice of solvent, base, and reaction temperature can significantly impact the ratio of N1 to N2 isomers. For instance, in some cases, lowering the reaction temperature has been shown to favor the formation of one isomer over the other[1][2].

  • Protecting Groups: While not extensively documented specifically for controlling N1/N2 regioselectivity in this compound, the use of protecting groups on the exocyclic amino group is a potential strategy to explore. A protected amino group might alter the electronic distribution in the tetrazole ring and sterically hinder one of the ring nitrogens.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the N-functionalization of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete Deprotonation: The this compound may not be fully deprotonated, reducing its nucleophilicity. 2. Inactive Electrophile: The alkylating or arylating agent may have degraded or be inherently unreactive under the chosen conditions. 3. Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent. 4. Reaction Temperature Too Low: The reaction may require more thermal energy to proceed at a reasonable rate.1. Base Selection: Use a stronger base (e.g., NaH) or ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃) is used in sufficient excess and is of good quality. The pKa of this compound is approximately 5.95, so a base capable of efficient deprotonation is crucial[3]. 2. Check Electrophile: Verify the purity and reactivity of your electrophile. If necessary, use a freshly prepared or purified reagent. 3. Solvent Optimization: Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the tetrazole salt. 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Formation of an Inseparable Mixture of N1 and N2 Isomers 1. Lack of Inherent Regioselectivity: The reaction conditions and substrates do not inherently favor the formation of a single isomer.1. Screen Reaction Parameters: Systematically vary the solvent, base, and temperature to find conditions that may favor one isomer. For example, the ratio of N1 and N2 isomers can be dependent on the reaction conditions[4]. 2. Modify the Electrophile: If possible, alter the structure of the electrophile to introduce steric or electronic biases that could favor one position over the other. 3. Purification Strategy: If separation is unavoidable, optimize purification techniques. Column chromatography on silica (B1680970) gel is commonly used[1][5]. Preparative HPLC can also be an effective, albeit more resource-intensive, method for separating closely related isomers[6].
Presence of Unexpected Byproducts 1. Reaction with the Amino Group: The exocyclic amino group can also be nucleophilic and may react with the electrophile, especially if it is highly reactive or if the reaction is run under forcing conditions. 2. Decomposition: this compound or the product may be unstable under the reaction conditions, leading to decomposition products. 3. Side reactions of the Electrophile: The electrophile may undergo self-condensation or other side reactions.1. Protect the Amino Group: Consider protecting the exocyclic amino group with a suitable protecting group (e.g., Boc, Cbz) before performing the N-functionalization of the tetrazole ring. This will prevent its reaction with the electrophile[7]. 2. Milder Conditions: Attempt the reaction at a lower temperature or for a shorter duration to minimize decomposition. 3. Purify Reagents: Ensure all starting materials and solvents are pure and free from contaminants that could catalyze side reactions.
Difficulty in Product Purification 1. Similar Polarity of Isomers: The N1 and N2 isomers often have very similar polarities, making them difficult to separate by standard column chromatography. 2. Product is Highly Polar: The product may be highly polar and streak on silica gel.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution may be necessary. Consider using a different stationary phase (e.g., alumina). Preparative HPLC with a suitable column and mobile phase is a powerful alternative for difficult separations[6]. 2. Alternative Purification: Consider recrystallization if the product is a solid. It may be possible to selectively crystallize one isomer from the mixture.

Quantitative Data on N1/N2 Isomer Ratios

The ratio of N1 to N2 substituted products is highly dependent on the specific reaction conditions and substrates used. Below is a summary of reported isomer ratios from the literature to provide a comparative overview.

Electrophile Base Solvent Temperature N1:N2 Ratio Total Yield (%) Reference
Benzyl bromideK₂CO₃AcetoneRoom Temp.45:5574[1][5]
Poly(epichlorohydrin)-butanediolSodium 5-aminotetrazolateDMF130 °CN2 major-[4]
1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amineKOHAcetonitrile80 °C--[2]
1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amineKOHAcetonitrile60 °CDMPT-1 (N1) yield increased-[2][8]

Note: This table is intended to be illustrative. The regioselectivity of your specific reaction may vary.

Experimental Protocols

General Procedure for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Deprotonation: To a solution of this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetone, DMF, acetonitrile), add a suitable base (e.g., K₂CO₃, 1.1 eq.).

  • Stirring: Stir the suspension at room temperature for a specified time (e.g., 15 minutes) to allow for the formation of the tetrazolate anion.

  • Addition of Electrophile: Add the alkylating agent (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) for the required time (e.g., 2-12 hours), monitoring the progress by TLC.

  • Work-up: After the reaction is complete, filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel or by recrystallization to separate the N1 and N2 isomers[1][5].

Synthesis of Schiff Bases of this compound

This protocol can be used to protect the amino group or to synthesize Schiff base derivatives.

  • Dissolution: Dissolve this compound in a suitable solvent such as absolute ethanol (B145695) in a refluxing flask.

  • Addition of Aldehyde: Slowly add a solution of the desired aromatic aldehyde in the same solvent to the this compound solution with continuous stirring.

  • Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Reflux the reaction mixture for several hours (e.g., 8 hours).

  • Isolation: Cool the reaction mixture to room temperature, filter the precipitate, dry, and recrystallize from a suitable solvent like ethanol[9].

Visualizations

Challenges_in_N_Functionalization cluster_start Starting Material cluster_reaction N-Functionalization Reaction cluster_challenges Key Challenges cluster_products Products This compound This compound Reaction Reaction This compound->Reaction Regioselectivity Regioselectivity Reaction->Regioselectivity Side_Reactions Side_Reactions Reaction->Side_Reactions N1_Isomer N1_Isomer Regioselectivity->N1_Isomer N2_Isomer N2_Isomer Regioselectivity->N2_Isomer Byproducts Byproducts Side_Reactions->Byproducts Purification Purification N1_Isomer->Purification N2_Isomer->Purification Byproducts->Purification

Caption: Core challenges in the N-functionalization of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Cause cluster_solution Solution Implementation Low_Yield Low_Yield Analyze_Base_Solvent Analyze_Base_Solvent Low_Yield->Analyze_Base_Solvent Analyze_Electrophile_Temp Analyze_Electrophile_Temp Low_Yield->Analyze_Electrophile_Temp Isomer_Mixture Isomer_Mixture Isomer_Mixture->Analyze_Base_Solvent Isomer_Mixture->Analyze_Electrophile_Temp Refine_Purification Refine_Purification Isomer_Mixture->Refine_Purification Byproducts_Observed Byproducts_Observed Byproducts_Observed->Analyze_Electrophile_Temp Consider_Protecting_Group Consider_Protecting_Group Byproducts_Observed->Consider_Protecting_Group Optimize_Conditions Optimize_Conditions Analyze_Base_Solvent->Optimize_Conditions Analyze_Electrophile_Temp->Optimize_Conditions Modify_Reagents Modify_Reagents Analyze_Electrophile_Temp->Modify_Reagents Implement_Protection Implement_Protection Consider_Protecting_Group->Implement_Protection

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 5-Aminotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling pH during the synthesis of 5-Aminotetrazole (B145819).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on pH-related problems.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incorrect pH during cyclization.The optimal pH for the cyclization of the guanylazide salt to this compound is crucial for maximizing the yield. For instance, a pH of about 5.8 has been recommended for an optimum rate of conversion.[1] In other protocols, a higher pH of 8-9 is suggested for intramolecular cyclization.[2] It is essential to carefully monitor and adjust the pH to the optimal range specified in your chosen protocol using a suitable base.
Incomplete precipitation of the product.The pH of the solution significantly impacts the precipitation of this compound. To optimize the isolation and recovery of the product, it is recommended to adjust and maintain the pH between 3.5 and 4.5.[1] At a pH below 3.0, the amphoteric this compound can form more soluble salts with strong acids, leading to incomplete precipitation.[1]
Formation of hydrazoic acid.Synthesizing this compound at a substantially neutral pH (around 6 to 8) can minimize the formation of dangerous quantities of hydrazoic acid.[3] This can be achieved by using an acid reagent with a pKa in the range of 3 to 7.[3]
Product Discoloration/ Impurities Sudden and fast precipitation.Gradual cooling of the reaction mixture is recommended to avoid sudden precipitation of this compound, which can help minimize the presence of impurities in the final product.[1]
Incorrect pH during isolation.Acidifying the reaction mixture to a pH of less than 3 ensures that the this compound is fully protonated, which can improve purity by reducing the presence of salt impurities.[4]
Inconsistent Reaction Rate pH fluctuation during the reaction.The rate of conversion to this compound is pH-dependent. Maintaining a stable pH, for example around 5.8, is recommended for an optimal reaction rate.[1] The use of buffer systems, such as those based on phosphate (B84403) or acetate (B1210297), can help maintain a stable pH.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the synthesis of this compound depends on the specific reaction step:

  • Diazotization: A pH range of 2-3 is recommended for the diazotization of the aminoguanidine (B1677879) salt.[2]

  • Cyclization: The pH for the cyclization step can vary. Some protocols suggest a pH of about 5.8 for an optimal conversion rate[1], while others recommend a basic pH of 8-9 for intramolecular cyclization.[2] Another method proceeds at a substantially neutral pH of 6 to 8 to minimize the formation of hydrazoic acid.[3]

  • Isolation/Precipitation: For optimal recovery of the product, adjusting the pH to a range of 3.5 to 4.5 is preferable.[1] Alternatively, acidifying to a pH of less than 3 is also used to ensure the product is fully protonated and to improve purity.[3][4]

Q2: How can I control the pH during the synthesis?

A2: The pH can be controlled by the careful addition of acids or bases.

  • For acidification, mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[3][4] The concentration of the acid is also a factor, with a concentration of about 28 to 32 percent by weight being preferable for practical reasons.[1]

  • For basification, bases such as ammonia (B1221849) or sodium hydroxide (B78521) can be used to adjust the pH to the desired level for the cyclization step.[1] The exact amount of base required will depend on the specific base used and the target pH.[1]

  • Buffer systems based on phosphate or acetate can also be employed to maintain a substantially neutral pH during the reaction.[3]

Q3: What are the consequences of improper pH control?

A3: Improper pH control can lead to several issues:

  • Low Yield: If the pH is not in the optimal range during cyclization or precipitation, the yield of this compound can be significantly reduced.[1]

  • Impurity Formation: Incorrect pH can lead to the co-precipitation of impurities or the formation of byproducts.[1][4]

  • Safety Hazards: Failure to control the pH, particularly in syntheses involving azides, can lead to the formation of highly explosive and toxic hydrazoic acid.[3] Maintaining a neutral pH (6-8) can mitigate this risk.[3]

Q4: Can the pH affect the particle size of the final product?

A4: Yes, the acidification step can be varied to control the particle size and morphology of the precipitated this compound.[3] Rapid agitation during acidification may help in reducing the particle size.[4]

Experimental Protocols

Protocol 1: Synthesis via Diazotization and Cyclization with pH Control

This protocol is based on a method involving the diazotization of an aminoguanidine salt followed by cyclization.

  • Diazotization:

    • Prepare a solution of the aminoguanidine salt.

    • Cool the solution to 0-5 °C.

    • Adjust the pH of the reaction system to 2-3 using a suitable acid (e.g., HCl).[2]

    • Slowly add a solution of sodium nitrite (B80452) while maintaining the temperature and pH.

    • Stir the reaction mixture for approximately 30 minutes.[2]

  • Intramolecular Cyclization:

    • Adjust the pH of the reaction mixture to 8-9 using a base (e.g., ammonia or sodium hydroxide).[2]

    • Heat the reaction mixture to 85-90 °C and maintain for about 3.5 hours.[2]

  • Isolation:

    • Cool the reaction mixture.

    • Adjust the pH to 3.5-4.5 with an acid to precipitate the this compound.[1]

    • Filter the precipitate, wash with cold water, and dry.

Protocol 2: Synthesis at Substantially Neutral pH

This protocol aims to minimize the formation of hydrazoic acid by maintaining a neutral pH during the reaction.

  • Reaction Setup:

  • Reaction:

    • Heat the reaction mixture to a temperature greater than 75 °C, preferably to reflux.[3] The pH of the reaction will be maintained at a substantially neutral level (pH 6-8) by the acid reagent.[3]

  • Isolation:

    • Upon completion of the reaction, acidify the mixture to a pH of less than 3 using a strong acid like HCl.[3][4]

    • Cool the solution to precipitate the this compound.

    • Collect the product by filtration and wash with water.[3]

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis with pH Control cluster_diazotization Step 1: Diazotization cluster_cyclization Step 2: Cyclization cluster_isolation Step 3: Isolation start Aminoguanidine Salt Solution ph_adjust1 Adjust pH to 2-3 (e.g., with HCl) start->ph_adjust1 add_nitrite Add Sodium Nitrite (0-5 °C) ph_adjust1->add_nitrite stir1 Stir for 30 min add_nitrite->stir1 ph_adjust2 Adjust pH to 8-9 (e.g., with NH3) stir1->ph_adjust2 Proceed to Cyclization heat Heat to 85-90 °C (3.5 hours) ph_adjust2->heat cool Cool Reaction Mixture heat->cool Proceed to Isolation ph_adjust3 Adjust pH to 3.5-4.5 (for precipitation) cool->ph_adjust3 precipitate Precipitation of This compound ph_adjust3->precipitate filter_wash Filter and Wash precipitate->filter_wash product This compound filter_wash->product

Caption: Workflow for the synthesis of this compound highlighting key pH adjustment steps.

LogicalRelationships Logical Relationships of pH Control in this compound Synthesis cluster_outcomes Key Outcomes cluster_steps Synthesis Steps ph_control pH Control diazotization Diazotization (pH 2-3) ph_control->diazotization influences cyclization Cyclization (pH 5.8 or 8-9 or 6-8) ph_control->cyclization influences isolation Isolation (pH <3 or 3.5-4.5) ph_control->isolation influences yield Product Yield purity Product Purity safety Reaction Safety (Hydrazoic Acid Formation) particle_size Particle Size diazotization->yield cyclization->yield cyclization->safety isolation->yield isolation->purity isolation->particle_size

Caption: The central role of pH control influencing various stages and outcomes of the synthesis.

References

thermal stability issues of 5-Aminotetrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-aminotetrazole (B145819) derivatives. The information is designed to address common challenges related to the thermal stability of these compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal decomposition pathways for this compound (5-AT)?

A1: The thermal decomposition of this compound is complex and can proceed through multiple pathways, influenced by factors such as temperature, heating rate, and the physical state (solid, melt, or gas phase).[1][2] Theoretical and experimental studies suggest two main initial decomposition routes depending on the tautomeric form of the molecule (amino vs. imino):

  • N₂ Elimination: This pathway is often considered the primary route for the amino tautomer, leading to the formation of nitrogen gas.[2][3]

  • HN₃ (Hydrazoic Acid) Elimination: The imino tautomer is proposed to decompose primarily through the elimination of hydrazoic acid.[1][3]

Secondary reactions can lead to a variety of products, including ammonia (B1221849) (NH₃), cyanamide (B42294) (NH₂CN), hydrogen cyanide (HCN), and melamine.[2][4]

Q2: How do substituents on the this compound ring affect its thermal stability?

A2: Substituents can significantly impact the thermal stability of this compound derivatives. The nature and position of the substituent group influence the electronic structure and steric environment of the tetrazole ring, thereby altering its decomposition temperature and kinetic parameters. For instance, the formation of salts can either increase or decrease thermal stability depending on the counter-ion.[5] Asymmetric placement of functional groups may favor the production of HN₃, while symmetric placement tends to lead to N₂ formation.[3]

Q3: What are the typical decomposition temperatures for this compound and its common derivatives?

A3: this compound generally melts and begins to decompose at temperatures around 200-207°C.[1] The decomposition temperature can be influenced by the heating rate and experimental conditions.[3] For specific derivatives, the decomposition temperatures can vary widely. Please refer to the data tables below for more detailed information.

Q4: What safety precautions should be taken when working with this compound and its derivatives?

A4: this compound and its derivatives are energetic materials and should be handled with care. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, flame-resistant lab coats, and gloves.[6][7][8]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or decomposition products.[6][9]

  • Handling: Avoid friction, impact, and electrostatic discharge.[7] Do not work with dried-out material, as this can increase the risk of explosion.[7] Wash hands thoroughly after handling.[6][8]

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[6][9] Keep containers tightly closed.[7]

  • Spills: In case of a spill, clean it up immediately following the procedures outlined in the material safety data sheet (MSDS).[7][10]

Troubleshooting Guide

Issue 1: My this compound derivative decomposed at a lower temperature than expected.

  • Possible Cause 1: Impurities: Residual solvents, starting materials, or byproducts from the synthesis can lower the decomposition temperature.

    • Solution: Purify the sample using recrystallization or another appropriate method.[11] Verify purity using techniques like NMR, IR spectroscopy, or elemental analysis.[12]

  • Possible Cause 2: High Heating Rate: Rapid heating rates can lead to a lower observed onset of decomposition in some cases, although higher heating rates generally shift the decomposition peak to higher temperatures.[3][5]

    • Solution: Use a slower heating rate (e.g., 5-10 °C/min) in your thermal analysis (DSC/TGA) to obtain a more accurate decomposition profile.[13][14]

  • Possible Cause 3: Incompatible Materials: Contact with certain metals or other reactive substances can catalyze decomposition.

    • Solution: Ensure that the sample pans used for thermal analysis are made of an inert material (e.g., aluminum, gold-plated stainless steel) and that the compound is not in contact with any incompatible materials during storage or handling.

Issue 2: The results of my thermal analysis (DSC/TGA) are not reproducible.

  • Possible Cause 1: Inhomogeneous Sample: If the sample is not uniform in terms of crystal size or composition, the thermal analysis results can vary.[2]

    • Solution: Grind the sample gently to achieve a uniform particle size before analysis. Ensure the sample taken for each measurement is representative of the bulk material.

  • Possible Cause 2: Sample Preparation: Variations in sample mass or how the sample is packed into the analysis pan can affect the results.

    • Solution: Use a consistent sample mass for all measurements. Ensure the sample is in good thermal contact with the bottom of the pan.

  • Possible Cause 3: Instrument Calibration: An improperly calibrated thermal analyzer will produce inaccurate and inconsistent results.

    • Solution: Regularly calibrate your DSC/TGA instrument according to the manufacturer's instructions using standard reference materials.

Issue 3: I am observing an unexpected endothermic event before the main exothermic decomposition.

  • Possible Cause 1: Melting: The endothermic event could be the melting of the compound prior to decomposition. This compound itself melts around 205-207°C before it decomposes.[1]

    • Solution: This is a characteristic property of the material. Note the melting temperature as part of its thermal profile.

  • Possible Cause 2: Dehydration: If you are working with a hydrated form of the compound, the initial endotherm may correspond to the loss of water molecules.[13]

    • Solution: Confirm if your compound is a hydrate. TGA can be used to quantify the mass loss associated with the endothermic event to confirm if it corresponds to the expected water content.

  • Possible Cause 3: Phase Transition: Some compounds may undergo a solid-solid phase transition before melting or decomposing.

    • Solution: This is an intrinsic property of the material. Further characterization using techniques like X-ray diffraction could confirm a phase change.

Data Presentation

Table 1: Thermal Properties of this compound and Selected Derivatives

CompoundMelting Point (°C)Decomposition Peak (°C)Enthalpy Change (kJ/mol)Heating Rate (°C/min)Reference
This compound (5-AT)205-207~203 (exo)-10[1][13]
This compound Trinitrophloroglucinolate-203 (exo)-212.1010[13]
N-glycidyl-5-aminotetrazole homopolymer (p-GAT)->220--[12][15]
Nitrated p-GAT-145 (exo, 1st stage), 278 (exo, 2nd stage)--[15]
1-Amino-1-(tetrazol-5-yldiazenyl) guanidine (B92328) (tetrazene)128.4 (melts)126.3 (exo)-1.0[16]
2-(tetrazol-5-yldiazenyl) guanidine (MTX-1)-191.1 (exo)-1.0[16]

Note: Decomposition temperatures can vary based on experimental conditions. This table provides a summary for comparison.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and decomposition temperature of a this compound derivative.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely ground, dried sample into an aluminum or gold-plated sample pan.

    • Hermetically seal the pan to prevent any loss of volatile decomposition products.

  • Instrument Settings:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a temperature above its expected decomposition point (e.g., 350°C).

    • Heating Rate: A standard heating rate of 10°C/min is typically used.[13][14]

    • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • Identify endothermic peaks (melting, dehydration) and exothermic peaks (decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area of the exothermic peak to calculate the enthalpy of decomposition.

Protocol 2: Analysis of Mass Loss using Thermogravimetric Analysis (TGA)

  • Objective: To quantify the mass loss of a this compound derivative as a function of temperature.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Settings:

    • Temperature Program: Heat the sample from ambient temperature to a temperature where decomposition is complete (e.g., 400°C).

    • Heating Rate: Use a controlled heating rate, typically 10°C/min.

    • Atmosphere: Use an inert atmosphere like nitrogen to study thermal decomposition, or an oxidative atmosphere like air to study combustion.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the temperature ranges over which significant mass loss occurs.

    • Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum mass loss rate.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_evaluation Data Evaluation & Safety Assessment Synthesis Synthesize Derivative Purification Purify Sample (e.g., Recrystallization) Synthesis->Purification Characterization Characterize (NMR, IR, EA) Purification->Characterization DSC DSC Analysis Characterization->DSC TGA TGA Analysis Characterization->TGA Data_Analysis Analyze Data (Td, ΔH) DSC->Data_Analysis TGA->Data_Analysis Safety_Assessment Assess Safety & Stability Data_Analysis->Safety_Assessment

Caption: Workflow for assessing the thermal stability of new this compound derivatives.

Decomposition_Factors cluster_props cluster_conds Compound 5-AT Derivative Properties Tautomer Tautomeric Form (Amino/Imino) Compound->Tautomer Substituent Substituent Effects (Electronic/Steric) Compound->Substituent Purity Sample Purity Compound->Purity Conditions Experimental Conditions Heating_Rate Heating Rate Conditions->Heating_Rate Atmosphere Atmosphere (Inert/Oxidative) Conditions->Atmosphere Pressure Pressure Conditions->Pressure Stability Observed Thermal Stability Tautomer->Stability Substituent->Stability Purity->Stability Heating_Rate->Stability Atmosphere->Stability Pressure->Stability

Caption: Factors influencing the thermal stability of this compound derivatives.

Decomposition_Pathways AT_Amino 5-AT (Amino Tautomer) N2_Elimination N₂ Elimination AT_Amino->N2_Elimination AT_Imino 5-AT (Imino Tautomer) HN3_Elimination HN₃ Elimination AT_Imino->HN3_Elimination Products Secondary Products (NH₃, Melamine, etc.) N2_Elimination->Products HN3_Elimination->Products

Caption: Simplified primary decomposition pathways of this compound (5-AT).

References

Technical Support Center: 5-Aminotetrazole Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminotetrazole (B145819) Monohydrate. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the drying methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when drying this compound monohydrate?

A1: The most critical safety concern is that this compound is explosive when dry [1][2]. It is also classified as a flammable solid[3]. Therefore, all handling and drying procedures must be conducted with extreme caution. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing[1][2][4][5]. Avoid friction, heat, sparks, or any source of ignition, especially with the anhydrous material[2][3]. The material can also form very sensitive explosive metallic compounds, so contact with metals and metal salts should be avoided[3].

Q2: What are the common methods for drying this compound monohydrate?

A2: Common laboratory methods include oven drying, vacuum drying, and air drying. The choice of method depends on whether the goal is to retain the monohydrate form or to produce the anhydrous form.

  • To obtain the monohydrate: Gentle drying methods like vacuum drying at low temperatures (≤30°C) or air drying are suitable[6][7].

  • To obtain the anhydrous form: More rigorous methods like oven drying at elevated temperatures (e.g., 60-110°C) are used to remove the water of crystallization[6][8][9].

Q3: At what temperature does this compound monohydrate lose its water of crystallization?

A3: The dehydration reaction of the monohydrate crystal begins at approximately 50°C[10]. To ensure complete removal of water for the anhydrous form, temperatures are typically set higher, for instance, between 60°C and 110°C[6][9].

Q4: Can I use a standard laboratory desiccator to dry this compound monohydrate?

A4: Yes, a desiccator can be used for drying, particularly for maintaining a dry state for an already dried substance. However, removing the water of crystallization to form the anhydrous version using a desiccator at room temperature may be very slow or inefficient[8][11]. The effectiveness depends on the desiccant used and the duration of storage[12].

Q5: How can I confirm if my sample is the monohydrate or the anhydrous form?

A5: Karl Fischer titration is a standard method to determine water content. The theoretical water content for the monohydrate is between 16.0% and 18.9%[13]. Anhydrous samples should have a water content close to 0%. Additionally, thermogravimetric analysis (TGA) can show the loss of water upon heating, which is characteristic of the monohydrate[6].

Q6: What are the signs of decomposition during drying?

A6: this compound monohydrate is stable under normal temperatures and pressures[1][4]. However, decomposition can occur at elevated temperatures, with the melting point reported between 198-209°C, accompanied by decomposition[14][15][16]. Signs of decomposition include discoloration (yellowing or browning) and the evolution of gases like nitrogen oxides and carbon monoxide[1][4].

Troubleshooting Guide

This guide addresses common issues encountered during the drying process.

TroubleshootingGuide start Start Drying Process check_color Sample Discolored (Yellow/Brown)? start->check_color check_moisture Check Water Content (e.g., Karl Fischer) check_color->check_moisture No reduce_temp Issue: Potential Decomposition Action: 1. Immediately reduce drying temperature. 2. Consider using vacuum at a lower temp. 3. Verify decomposition temp of your batch. check_color->reduce_temp Yes incomplete_drying Issue: Incomplete Drying Action: 1. Extend drying time. 2. If using oven, slightly increase temp (do not exceed 150°C). 3. Ensure sample is spread thinly. check_moisture->incomplete_drying Too High success Drying Successful check_moisture->success Within Spec DryingSelection start Start: Wet 5-ATZ Monohydrate question What is the desired final form? start->question anhydrous Method: Oven Drying Temp: 80-150°C Time: 8-16 hours Caution: Explosive when dry! question->anhydrous Anhydrous monohydrate Method: Vacuum Drying Temp: ≤30°C (Room Temp) Pressure: Reduced Result: Crystalline Monohydrate question->monohydrate Monohydrate

References

Technical Support Center: 5-Aminotetrazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 5-aminotetrazole (B145819).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Thiele synthesis and the Stolle synthesis. The Thiele method involves the diazotization of an aminoguanidine (B1677879) salt, followed by cyclization.[1] The Stolle method utilizes the reaction of cyanamide (B42294) or dicyandiamide (B1669379) with an azide (B81097) salt, often in the presence of an acid.[2]

Q2: What are the primary safety concerns associated with this compound synthesis?

A2: A significant safety concern, particularly in the Stolle synthesis, is the potential formation of hydrazoic acid (HN₃), which is highly explosive and toxic.[2] The diazotized intermediate in the Thiele synthesis can also be unstable.[3] Proper control of reaction conditions, such as pH and temperature, is crucial to minimize these risks.

Q3: My this compound product is yellow. What is the likely cause and how can I fix it?

A3: A yellow discoloration in the final product can be indicative of impurities. While the exact chromophore is not always identified in the literature, potential causes include residual nitro compounds from the diazotization step in the Thiele synthesis or degradation products. Purification by recrystallization from water or a water/ethanol mixture is a common method to remove such impurities and obtain a white to off-white crystalline product.[4]

Q4: What are the key reaction parameters to control to ensure high purity of this compound?

A4: The purity of this compound is highly dependent on the careful control of several reaction parameters. The most critical include:

  • pH: Maintaining the correct pH during the reaction and precipitation is vital. For instance, in some methods, acidifying the reaction mixture to a pH of less than 3 is necessary to fully protonate the this compound and precipitate it, leaving salt impurities in the solution.[5]

  • Temperature: Temperature control is essential throughout the synthesis to prevent side reactions and the decomposition of intermediates. For example, during the diazotization step in the Thiele synthesis, the temperature should be kept low to avoid the formation of unwanted byproducts.[6]

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] HPLC can be used to separate and quantify the main product and any impurities, while ¹H NMR and ¹³C NMR can confirm the structure of the this compound and help identify any organic impurities present.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction is allowed to proceed for the recommended time at the specified temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Improper pH for Precipitation Adjust the pH of the solution carefully to ensure complete precipitation of the this compound. A pH below 3 is often recommended for full protonation and precipitation.[5]
Loss of Product During Washing Use minimal amounts of cold solvent for washing the precipitated product to avoid significant loss due to dissolution.
Suboptimal Reaction Temperature Verify that the reaction temperature is within the optimal range for the specific synthesis method being used. Temperatures that are too low may slow down the reaction, while temperatures that are too high can lead to decomposition of reactants or products.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Residual Starting Materials Ensure the stoichiometry of the reactants is correct. Consider using a slight excess of one reactant to drive the reaction to completion, if appropriate for the specific protocol. Purify the final product by recrystallization.
Inorganic Salt Contamination Thoroughly wash the precipitated this compound with cold deionized water to remove any soluble inorganic salts. Acidifying the solution to a low pH can also help to keep salt impurities dissolved.[5]
Formation of Side-Reaction Products Strictly control the reaction temperature and the rate of addition of reagents, especially during the diazotization step in the Thiele synthesis.[6] Maintaining a neutral pH during the Stolle synthesis can minimize the formation of hazardous hydrazoic acid.[5]
Product Discoloration (Yellowing) Recrystallize the product from a suitable solvent system, such as water or a water/ethanol mixture, to remove colored impurities.[4] The use of activated carbon during recrystallization may also be beneficial.

Data Presentation

Table 1: Impact of Reaction Parameters on this compound Synthesis (Qualitative)

ParameterConditionExpected Impact on PurityExpected Impact on YieldReference
pH (Precipitation) < 3Higher purity (reduces salt impurities)May slightly decrease if product is partially soluble in acidic solution[5]
Temperature (Diazotization) Low (e.g., 0-5 °C)Higher purity (minimizes side reactions)Optimal yield[6]
Temperature (Cyclization) Elevated (e.g., reflux)Can improve reaction rateOptimal yield[4]
Rate of Reagent Addition Slow and controlledHigher purity (prevents localized overheating and side reactions)Optimal yield[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Thiele Method

This protocol is a generalized procedure based on the Thiele synthesis.[4][6]

  • Preparation of Aminoguanidine Salt: Dissolve aminoguanidine bicarbonate in an aqueous acid solution (e.g., nitric acid or hydrochloric acid) with stirring.

  • Diazotization: Cool the aminoguanidine salt solution in an ice bath. Slowly add a solution of sodium nitrite (B80452) dropwise, ensuring the temperature remains low (typically below 5 °C).

  • Cyclization: After the addition of sodium nitrite is complete, allow the mixture to stir at low temperature for a specified time. Then, carefully add a base (e.g., sodium carbonate or ammonia) and heat the mixture to reflux for several hours to induce cyclization.

  • Precipitation and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., sulfuric acid) to a pH below 3 to precipitate the this compound.[5]

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold water, and dry. For higher purity, recrystallize the product from hot water or a water/ethanol mixture.

Protocol 2: Synthesis of this compound via the Stolle Method

This protocol is a generalized procedure based on the Stolle synthesis, designed to minimize the formation of hydrazoic acid.[2][5]

  • Reaction Setup: In a reaction vessel, combine dicyandiamide, sodium azide, and a weak acid (e.g., boric acid) in water.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction is typically carried out at a substantially neutral pH to suppress the formation of significant quantities of hydrazoic acid.[5]

  • Precipitation and Isolation: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH below 3 to precipitate the this compound.[5]

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

Mandatory Visualization

experimental_workflow cluster_thiele Thiele Synthesis cluster_stolle Stolle Synthesis thiele_start Aminoguanidine Salt diazotization Diazotization (Low Temperature) thiele_start->diazotization cyclization Cyclization (Heat) diazotization->cyclization thiele_end Crude 5-AT cyclization->thiele_end purification Purification (Recrystallization) thiele_end->purification stolle_start Dicyandiamide + Sodium Azide reaction Reaction (Neutral pH, Heat) stolle_start->reaction stolle_end Crude 5-AT reaction->stolle_end stolle_end->purification final_product High-Purity This compound purification->final_product

Caption: Synthetic workflows for this compound production.

troubleshooting_logic start Impure this compound (e.g., Low Purity, Discoloration) check_salts Inorganic Salt Impurities? start->check_salts wash Action: Thoroughly wash with cold deionized water check_salts->wash Yes check_organic Organic Impurities (Starting Materials, Byproducts)? check_salts->check_organic No wash->check_organic recrystallize Action: Recrystallize from water or water/ethanol check_organic->recrystallize Yes optimize_conditions Action: Optimize reaction (pH, Temp, Addition Rate) check_organic->optimize_conditions Recurring Issue final_product Pure this compound recrystallize->final_product optimize_conditions->final_product

Caption: Troubleshooting logic for purifying this compound.

References

reaction condition optimization for 5-Aminotetrazole multicomponent reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reaction condition optimization for 5-aminotetrazole (B145819) multicomponent reactions (MCRs).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered in this compound multicomponent reactions?

A1: Researchers often face challenges such as low product yields, formation of side products, and difficulties in product purification. The reactivity of this compound's multiple nucleophilic centers can lead to complex reaction mixtures.[1][2] For instance, in some reactions, only the exocyclic amino group is reactive, while in others, it acts as a 1,3-binucleophile involving the tetrazole ring nitrogens.[1][2] The choice of catalyst, solvent, and temperature can significantly influence the reaction outcome.[3][4]

Q2: How does the choice of catalyst affect the reaction outcome?

A2: The catalyst plays a crucial role in promoting the desired reaction pathway. For example, bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) has been effectively used as a thiophilic Lewis acid to promote the synthesis of 1-substituted 5-aminotetrazoles from thiourea (B124793) and sodium azide (B81097).[3][4] Other catalysts like tosylic acid and molecular iodine have also been found to be efficient for certain MCRs involving this compound.[1] The selection of an appropriate catalyst can lead to higher yields, shorter reaction times, and cleaner reaction profiles.

Q3: What is the role of the solvent in these reactions?

A3: The solvent can significantly impact the solubility of reagents and the reaction rate. In some cases, solvent-free conditions have been shown to be effective.[1] For the bismuth-promoted three-component synthesis of 5-aminotetrazoles, acetonitrile (B52724) (CH₃CN) is a suitable solvent as all reagents are soluble, which simplifies the workup.[3][4] The choice between solvents like acetonitrile and dimethylformamide (DMF) can influence the reaction time and yield.[3][4]

Q4: Can microwave heating be used to improve reaction efficiency?

A4: Yes, microwave heating has been successfully employed to accelerate this compound MCRs, leading to significantly shorter reaction times and often improved yields. For instance, a bismuth-promoted synthesis of 5-aminotetrazoles was effectively carried out under microwave irradiation, reducing reaction times to a few minutes.[3][4]

Troubleshooting Guide

Below are common problems encountered during this compound multicomponent reactions and suggested solutions.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Catalyst Screen different Lewis acid or Brønsted acid catalysts. Bismuth nitrate, tosylic acid, or iodine have proven effective in various systems.[1][3][4]
Inappropriate Solvent Test a range of solvents with different polarities (e.g., CH₃CN, DMF, ethanol) or consider solvent-free conditions.[1][3][4] Acetonitrile is a good starting point for bismuth-promoted reactions due to good reagent solubility.[3][4]
Low Reaction Temperature Gradually increase the reaction temperature. Microwave heating can be a powerful tool to accelerate slow reactions.[3][4]
Incorrect Stoichiometry Optimize the molar ratio of the reactants. For example, in the bismuth-promoted synthesis, a 1:1:3 ratio of phenyl isothiocyanate, amine, and NaN₃ was found to be effective.[3][4]
Decomposition of Reactants This compound can decompose at high temperatures.[5] Ensure the reaction temperature is not excessively high. Consider using milder reaction conditions.
Problem 2: Formation of Multiple Products/Side Reactions
Possible Cause Suggested Solution
Ambident Nucleophilicity of this compound The reaction conditions (pH, catalyst) can be modulated to favor one nucleophilic center over another.[1][2]
Side Reactions of Aldehydes Use fresh, high-purity aldehydes. Consider adding the aldehyde slowly to the reaction mixture.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions.
Problem 3: Difficult Product Purification
Possible Cause Suggested Solution
Complex Reaction Mixture Optimize reaction conditions (catalyst, solvent, temperature) to minimize side products.
Product Solubility Choose a workup procedure that exploits the solubility differences between the product and impurities. Recrystallization from a suitable solvent like ethanol (B145695) is often effective.[3][4]

Experimental Protocols

Key Experiment: Bismuth-Promoted Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles[3][4]

Reactants:

  • Phenyl isothiocyanate

  • Amine (primary aliphatic or aromatic)

  • Sodium azide (NaN₃)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

Solvent:

  • Acetonitrile (CH₃CN)

General Procedure:

  • In a microwave reactor vessel, combine phenyl isothiocyanate (1.0 mmol), the respective amine (1.0 mmol), sodium azide (3.0 mmol), and bismuth(III) nitrate pentahydrate (1.0 mmol).

  • Add 5.0 mL of acetonitrile.

  • Seal the vessel and subject it to microwave heating at 125 °C for 2-5 minutes (150 W).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product often precipitates and can be isolated by simple filtration.

  • Purify the product by recrystallization from ethanol.

Table 1: Optimization of Bicomponent Reaction Conditions (Synthesis of 5-amino-1-phenyl-1H-tetrazole from phenylthiourea (B91264) and NaN₃)

EntryNaN₃ equiv.Bi(NO₃)₃ equiv.SolventTemp (°C)Time (min)BaseYield (%)
131CH₃CNrt1440Et₃Ntrace
231CH₃CNreflux24 h-slow reaction

Data adapted from The Journal of Organic Chemistry.[3]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Phenyl Isothiocyanate - Amine - Sodium Azide - Bismuth Nitrate solvent Add Acetonitrile reagents->solvent 1. mw_heating Microwave Heating (125°C, 2-5 min) solvent->mw_heating 2. cooling Cool to RT mw_heating->cooling 3. filtration Filtration cooling->filtration 4. recrystallization Recrystallization (Ethanol) filtration->recrystallization 5. product Pure 1-Substituted This compound recrystallization->product 6.

Caption: Experimental workflow for the bismuth-promoted synthesis.

troubleshooting_logic start Low/No Product Yield catalyst Check Catalyst start->catalyst solvent Evaluate Solvent start->solvent temperature Adjust Temperature start->temperature stoichiometry Optimize Stoichiometry start->stoichiometry solution_catalyst Screen Lewis/Brønsted acids (e.g., Bi(NO₃)₃, TsOH, I₂) catalyst->solution_catalyst solution_solvent Test different polarities (CH₃CN, DMF) or solvent-free solvent->solution_solvent solution_temperature Increase temperature or use microwave heating temperature->solution_temperature solution_stoichiometry Vary molar ratios of reactants stoichiometry->solution_stoichiometry

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Safe Disposal of 5-Aminotetrazole Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5-Aminotetrazole (B145819) is an energetic material that can be explosive when dry and forms sensitive metallic compounds. All handling and disposal procedures should be performed by trained personnel in a controlled laboratory environment, adhering to all local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) office before proceeding with any waste disposal protocol. The following guide is intended for informational purposes for researchers and professionals and is not a substitute for a formal risk assessment and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound (5-ATZ) waste presents several significant hazards:

  • Explosive Potential: It is explosive when dry and can decompose violently upon heating or friction.[1]

  • Formation of Sensitive Compounds: It can form highly sensitive and explosive metallic salts upon contact with metals such as lead, copper, iron, and their alloys.[1][2] Therefore, metal spatulas and containers should be avoided.[3]

  • Flammability: It is a flammable solid.[1][4]

  • Toxicity: While short-term toxicity appears to be low, the toxicological properties have not been fully investigated.[5][6] Inhalation of dust or fumes should be avoided.

  • Hazardous Decomposition Products: Thermal decomposition can release toxic gases and fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and ammonia (B1221849) (NH3).[5][7][8]

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: No. Under no circumstances should this compound or solutions containing it be poured down the drain. This is to prevent the formation of potentially explosive heavy metal salts with plumbing materials like lead or copper.[5] All waste, including dilute solutions, must be collected and treated as hazardous.

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: Appropriate PPE must be worn at all times. This includes:

  • Chemical safety goggles or a face shield.

  • Flame-retardant lab coat.

  • Compatible chemical-resistant gloves (e.g., nitrile).

  • Work should be conducted in a certified chemical fume hood with the sash positioned as low as possible.

  • For procedures with a higher risk of explosion, a blast shield is required.[5]

Q4: How should I store this compound waste before disposal?

A4: this compound waste should be:

  • Kept wet with water or a suitable solvent to reduce its sensitivity. The material should never be allowed to dry out.[5]

  • Stored in a clearly labeled, non-metallic, sealed container (e.g., high-density polyethylene (B3416737) - HDPE).

  • Segregated from incompatible materials, especially acids, oxidizing agents, and metals/metal salts.[1][7]

  • Stored in a cool, well-ventilated area away from heat sources and direct sunlight.

Q5: What should I do in case of a spill of this compound?

A5: For a small spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, gently wet the spilled material with water to desensitize it.

  • Carefully sweep the wetted material using non-sparking tools (e.g., plastic scoop) into a labeled, non-metallic waste container.

  • Decontaminate the area with soap and water.

  • If the material is dry, do not attempt to clean it up. Evacuate the area and contact your institution's EHS for expert assistance.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Brown fumes (NOx) are excessively generated during the chemical degradation protocol. The addition of the acidic solution is too fast, causing a rapid, uncontrolled reaction.Immediately stop the addition of the acidic solution. Allow the reaction to subside. Resume addition at a much slower rate with vigorous stirring. Ensure the procedure is being conducted in a well-ventilated chemical fume hood.
The solution color changes to red during the neutralization process. This may indicate the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. This can happen if the acid is added before the sodium nitrite (B80452) solution is well-mixed.[9]Extreme Caution Required. Ensure you are behind a blast shield. Do not attempt to heat or agitate the solution. Contact your institution's EHS or hazardous waste disposal team immediately for guidance.
Solid material remains after the completion of the degradation protocol. The reaction may be incomplete due to insufficient reagent, low temperature, or inadequate reaction time.Allow the reaction to stir for a longer period (e.g., an additional 12 hours). If solids persist, a small, carefully measured additional amount of the sodium nitrite and acid solutions can be slowly added. Re-test for the presence of tetrazole before final disposal.
How can I verify that the this compound has been completely destroyed? Verification is crucial before disposing of the final solution.A spot test with a ferric chloride solution can indicate the presence of residual tetrazoles. Alternatively, more sophisticated methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to confirm the absence of the starting material, comparing the treated sample to a standard of 5-ATZ. Consult with your EHS for approved verification methods.

Experimental Protocol: Chemical Degradation of this compound Waste

This protocol describes a method for the chemical degradation of this compound waste in a laboratory setting by reaction with nitrous acid, which is generated in situ from sodium nitrite and a weak acid. This procedure aims to break down the energetic tetrazole ring into less hazardous products, primarily nitrogen gas.

Safety Precautions:

  • This procedure must be performed in a certified chemical fume hood.

  • A blast shield must be used.

  • Never use metal spatulas or stir bars with a metal core. Use plastic or ceramic spatulas and glass or PTFE-coated stir bars.

  • The reaction can generate nitrogen oxides (brown fumes); ensure adequate ventilation.

  • The reaction should be performed behind a blast shield and the fume hood sash should be kept as low as possible.

Quantitative Data for Degradation Protocol
ParameterValueNotes
Reagent Ratio (per 1 g of 5-ATZ)
Sodium Nitrite (NaNO₂)3.0 gApproximately 3-fold molar excess.
Acetic Acid (Glacial)4.0 mL
Water (Deionized)100 mLUsed to dissolve reagents and 5-ATZ.
Reaction Conditions
Temperature0 - 10 °CMaintained with an ice-water bath.
Addition RateDropwise (~1 drop/second)Slow addition is critical for safety.
Reaction Time> 24 hoursTo ensure complete degradation.
Final pH Adjustment
Sodium Hydroxide (B78521) (NaOH) solutionAs needed (e.g., 6M)To neutralize the solution to pH 6-9.[9]
Methodology
  • Preparation of 5-ATZ Solution:

    • Carefully weigh the this compound waste. For this protocol, we will assume 1 gram of waste. Adjust quantities proportionally for different amounts.

    • In a 3-necked round-bottom flask of appropriate size (e.g., 250 mL), equipped with a magnetic stir bar, a dropping funnel, and a gas outlet tube leading to a basic scrubber (e.g., a beaker with NaOH solution), dissolve the 1 g of 5-ATZ waste in 50 mL of deionized water. If solubility is an issue, a minimal amount of a compatible solvent may be used, but water is preferred.

    • Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Preparation of Reagent Solutions:

    • Sodium Nitrite Solution: In a separate beaker, dissolve 3.0 g of sodium nitrite in 25 mL of deionized water.

    • Acetic Acid Solution: In another beaker, dilute 4.0 mL of glacial acetic acid with 25 mL of deionized water.

  • Degradation Reaction:

    • Slowly add the sodium nitrite solution to the chilled 5-ATZ solution with vigorous stirring.

    • Once the nitrite solution is fully added, transfer the acetic acid solution to the dropping funnel.

    • Add the acetic acid solution dropwise to the reaction mixture over a period of at least 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. CAUTION: The reaction will generate gas (N₂ and potentially NOx). A too-rapid addition can lead to excessive foaming and a runaway reaction.

    • After the addition is complete, allow the flask to slowly warm to room temperature while stirring continuously.

    • Let the reaction proceed for at least 24 hours to ensure complete destruction of the tetrazole.

  • Verification and Final Waste Disposal:

    • After 24 hours, test the solution for the presence of residual this compound using an approved method (see Troubleshooting Guide).

    • Once destruction is confirmed, neutralize the reaction mixture by slowly adding a 6M sodium hydroxide solution until the pH is between 6 and 9.[9]

    • The final, neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office. Do not pour it down the drain.

Visualizations

Logical Decision Tree for 5-ATZ Waste Handling

start This compound Waste Generated is_dry Is the waste dry? start->is_dry is_spill Is it a spill? is_dry->is_spill No (wet) stop STOP! Evacuate and Contact EHS Immediately is_dry->stop Yes is_solution Is it a solution or solid waste? is_spill->is_solution No (contained) wet_spill Wet the spill with water (Use non-sparking tools) is_spill->wet_spill Yes store_solid Store wet in sealed non-metallic container is_solution->store_solid Solid store_solution Store in sealed non-metallic container is_solution->store_solution Solution collect_spill Collect in labeled non-metallic container wet_spill->collect_spill degrade Proceed to Chemical Degradation Protocol collect_spill->degrade store_solid->degrade store_solution->degrade

Caption: Decision tree for the safe handling of this compound waste.

Experimental Workflow for Chemical Degradation

cluster_prep Preparation cluster_reaction Degradation Reaction cluster_disposal Final Disposal prep_atz 1. Dissolve 5-ATZ waste in water prep_reagents 2. Prepare NaNO₂ and Acetic Acid solutions prep_atz->prep_reagents cool 3. Cool 5-ATZ solution to 0-5°C prep_reagents->cool add_nitrite 4. Add NaNO₂ solution cool->add_nitrite add_acid 5. Add Acetic Acid solution dropwise (<10°C) add_nitrite->add_acid react 6. Stir at room temp for 24h add_acid->react verify 7. Verify complete destruction react->verify neutralize 8. Neutralize solution to pH 6-9 verify->neutralize collect 9. Collect in labeled hazardous waste container neutralize->collect

Caption: Workflow for the chemical degradation of this compound waste.

References

troubleshooting low yields in 5-Aminotetrazole derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 5-aminotetrazole (B145819). Low yields can be a significant hurdle in synthesizing this compound derivatives, and this guide aims to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of this compound is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in N-alkylation of this compound are a frequent issue. Several factors can contribute to this problem. A primary reason is the formation of a mixture of N-1 and N-2 isomers, which can complicate purification and lower the isolated yield of the desired product.[1][2] Additionally, the reaction conditions, including the choice of base, solvent, and temperature, play a crucial role.

Troubleshooting Steps:

  • Optimize the Base: The choice of base is critical. While strong bases like sodium hydride (NaH) can be effective, they may also lead to the formation of undesired side products. Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH).[3][4] The pKa of the acid reagent used can also influence the reaction, with a pKa in the range of 3 to 9 being preferable for some synthesis routes of the parent compound, a principle that can be relevant to derivatization.[5]

  • Solvent Selection: The reaction solvent can significantly impact the solubility of reactants and the reaction rate. Dimethylformamide (DMF) is a commonly used solvent for these reactions.[6] In some cases, acetonitrile (B52724) (CH₃CN) may also be suitable, although solubility issues with certain starting materials have been reported.[7][8]

  • Temperature Control: Reaction temperature is a key parameter to optimize. While higher temperatures can increase the reaction rate, they may also lead to decomposition or the formation of side products. It has been shown that lowering the reaction temperature, for instance to 60 °C, can lead to higher yields of specific products.[3][9]

  • Reactant Stoichiometry: Adjusting the ratio of your reactants can improve the yield. For example, increasing the loading of this compound has been demonstrated to enhance the yield of certain derivatives.[3][9]

  • Use of a Catalyst: In some cases, a catalyst can improve reaction efficiency. For instance, the use of potassium iodide (KI) in conjunction with a base like KOH has been reported.[3]

Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I control the regioselectivity of the derivatization?

A2: The formation of both N-1 and N-2 substituted isomers is a well-documented challenge in this compound derivatization.[2] The electronic properties of the substituent being introduced can influence the regioselectivity. For instance, in some three-component synthesis approaches, it has been observed that the stronger electron-donating group tends to be located at the N-1 position of the tetrazole ring.[7][8]

Strategies to Improve Regioselectivity:

  • Protecting Groups: Although not explicitly detailed in the provided search results for this specific application, the use of protecting group strategies is a common approach in organic synthesis to direct reactions to a specific site.

  • Reaction Conditions Tuning: As mentioned in A1, careful optimization of the base, solvent, and temperature can sometimes favor the formation of one isomer over the other.

  • Alternative Synthetic Routes: Consider alternative synthetic strategies that may offer better regiocontrol. For example, synthesizing the substituted tetrazole from a different set of starting materials, such as the reaction of substituted thioureas with sodium azide, might provide a different isomeric ratio.[7][8]

Q3: My starting this compound seems to be insoluble in the reaction solvent. What can I do?

A3: Solubility issues can hinder the reaction. This compound itself has limited solubility in some common organic solvents.

Solutions for Poor Solubility:

  • Solvent Choice: As mentioned, DMF is often a good choice due to its high polarity and ability to dissolve a wide range of compounds.[6] For certain reactions, a switch to a different solvent like DMF may be necessary if starting materials are insoluble in solvents like acetonitrile.[7][8]

  • Formation of a Salt: this compound is acidic and can be deprotonated to form a more soluble salt.[10] The use of alkali salts of this compound is a common strategy in the synthesis of alkylated derivatives.[11] Preparing the sodium or potassium salt of this compound in situ or in a separate step can enhance its solubility and reactivity.

  • Heating: Gently heating the reaction mixture can help dissolve the starting materials. However, be mindful of the thermal stability of your reactants and products, as this compound derivatives can be energetic materials.[2][12]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of this compound and one of its derivatives, as reported in the literature.

ProductStarting MaterialsReaction ConditionsYield (%)Reference
This compound Aminoguanidine (B1677879) nitrate (B79036)Diazotization: pH 2-3, 20-30 °C, 0.5 h; Cyclization: pH 8-9, 85-90 °C, 3.5 h77.2[13]
DMPT-1 CDPA, 5-aminotetrazoles, KOH, KI60 °C in DMFHigher yield reported upon lowering temp.[3][9]
1-Alkyl-5-aminotetrazoles S-methyl-N-alkyl-thiouronium iodide, Sodium azideAlcoholic solutionLow yields[14]
Various 5-aminotetrazoles N-aliphatic thioureas, NaN₃, Bi(NO₃)₃·5H₂OCH₃CN or DMF20-69[7][8]
Various 5-aminotetrazoles N-aromatic thioureas, NaN₃, Bi(NO₃)₃·5H₂OCH₃CN or DMF59-68[7][8]

Key Experimental Protocols

Protocol 1: Synthesis of this compound from Aminoguanidine Nitrate

This protocol is based on a method reporting a yield of 77.2%.[13]

  • Diazotization:

    • Dissolve aminoguanidine nitrate in water.

    • Adjust the pH of the solution to 2-3 using a suitable acid.

    • Cool the solution to 20-30 °C.

    • Slowly add a solution of sodium nitrite (B80452) while maintaining the temperature.

    • Stir the reaction mixture for 0.5 hours.

  • Intramolecular Cyclization:

    • Adjust the pH of the reaction mixture to 8-9 using a suitable base.

    • Heat the solution to 85-90 °C.

    • Maintain the temperature and stir for 3.5 hours.

    • Cool the reaction mixture to allow the product to crystallize.

    • Collect the this compound by filtration, wash with cold water, and dry.

Protocol 2: General Procedure for N-Functionalization of 5-Aminotetrazoles

This generalized protocol is based on the synthesis of DMPT-1 and DMPT-2.[3][9]

  • Reaction Setup:

    • To a solution of the starting material (e.g., CDPA) in DMF, add this compound, potassium hydroxide (KOH), and potassium iodide (KI).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

    • Stir the mixture for a specified period.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration.

    • Purify the crude product by recrystallization or column chromatography.

Visualized Workflows and Relationships

Troubleshooting_Low_Yields Start Low Yield in this compound Derivatization Check_Isomers Problem: Formation of N-1 and N-2 Isomers? Start->Check_Isomers Check_Conditions Problem: Suboptimal Reaction Conditions? Start->Check_Conditions Check_Solubility Problem: Poor Solubility of Reactants? Start->Check_Solubility Check_Isomers->Check_Conditions No Optimize_Selectivity Solution: Optimize for Regioselectivity Check_Isomers->Optimize_Selectivity Yes Check_Conditions->Check_Solubility No Optimize_Base Solution: Optimize Base Check_Conditions->Optimize_Base Yes Optimize_Solvent Solution: Change Solvent Check_Conditions->Optimize_Solvent Yes Optimize_Temp Solution: Adjust Temperature Check_Conditions->Optimize_Temp Yes Optimize_Stoichiometry Solution: Vary Reactant Ratio Check_Conditions->Optimize_Stoichiometry Yes Use_Catalyst Solution: Add Catalyst (e.g., KI) Check_Conditions->Use_Catalyst Yes Check_Solubility->Optimize_Solvent Yes Form_Salt Solution: Form a Salt of This compound Check_Solubility->Form_Salt Yes End Improved Yield Optimize_Selectivity->End Optimize_Base->End Optimize_Solvent->End Optimize_Temp->End Optimize_Stoichiometry->End Use_Catalyst->End Form_Salt->End

Caption: Troubleshooting workflow for low yields.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 5_AT This compound Mixing Combine Reactants 5_AT->Mixing Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heat to Optimal Temperature Mixing->Heating Precipitation Precipitate in Water Heating->Precipitation Filtration Filter Precipitation->Filtration Purification Recrystallize or Column Chromatography Filtration->Purification Product N-Alkyl-5-aminotetrazole (Mixture of Isomers) Purification->Product

Caption: General N-alkylation workflow.

References

Validation & Comparative

A Comparative Guide to 5-Aminotetrazole and Other Nitrogen-Rich Heterocycles for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 5-Aminotetrazole (B145819) with other prominent nitrogen-rich heterocycles, including 1,2,4-triazole (B32235), 3-amino-1,2,4-triazole, and 1,2,3-triazole. It is intended for researchers, scientists, and drug development professionals working with these compounds in fields ranging from medicinal chemistry to energetic materials. This document presents a side-by-side analysis of their physicochemical properties, performance characteristics, and biological activities, supported by experimental data and detailed methodologies.

Introduction to Nitrogen-Rich Heterocycles

Nitrogen-rich heterocyclic compounds are a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and energetic materials.[1][2][3] Their high nitrogen content contributes to desirable properties such as enhanced thermal stability, high heats of formation, and the ability to participate in a multitude of biological interactions.[4][5] Among these, this compound and various triazoles are particularly noteworthy for their versatile applications.[6][7] Tetrazoles, with a four-nitrogen atom ring, and triazoles, with a three-nitrogen atom ring, exhibit distinct properties that make them suitable for different applications. This compound, for instance, is a key precursor in the synthesis of energetic materials and has demonstrated potential in the development of novel therapeutics.[8][9]

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical properties of these heterocycles are crucial for their application. The following tables summarize key data points for this compound and selected triazoles.

Table 1: General and Physical Properties

PropertyThis compound1,2,4-Triazole3-Amino-1,2,4-triazole1,2,3-Triazole
Molecular Formula CH₃N₅C₂H₃N₃C₂H₄N₄C₂H₃N₃
Molar Mass ( g/mol ) 85.07[10]69.07[11]84.0869.07[12]
Appearance White crystalline powder[10]White solid[11]White crystalline powder[13]Colorless liquid[12]
Density (g/cm³) 1.502[10]1.150 - 1.439[11][14]~1.351.192[12]
Melting Point (°C) 201-205 (decomposes)[10]120-121[8]150-153[13]23-25[12]
Boiling Point (°C) Decomposes260 (decomposes)[8]Decomposes203[15]

Table 2: Energetic and Safety Properties

PropertyThis compound1,2,4-Triazole3-Amino-1,2,4-triazole1,2,3-Triazole
Heat of Formation (solid, kJ/mol) 323.80[16]Data not availableData not availableData not available
Nitrogen Content (%) 82.360.866.660.8
Impact Sensitivity (h₅₀, cm) >320 (insensitive)[3]Data not available>320 (insensitive)[17]Data not available

Performance Characteristics

Thermal Stability

The thermal stability of nitrogen-rich heterocycles is a critical parameter, especially for their application as energetic materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed to evaluate their decomposition behavior.

  • This compound exhibits a decomposition onset around 200°C, indicating good thermal stability.[10]

  • 1,2,4-Triazole is also thermally robust, with a decomposition temperature above 260°C.[8] The thermal decomposition of its derivatives is an active area of research, with studies showing that substituents can significantly influence stability.[18]

  • 3-Amino-1,2,4-triazole generally decomposes at a lower temperature than the parent 1,2,4-triazole, with decomposition observed to begin around 150-153°C.[13]

  • 1,2,3-Triazole has a boiling point of 203°C and is considered thermally stable, though less so than 1,2,4-triazole.[15][19]

Energetic Performance

The high nitrogen content and positive heats of formation of these compounds make them attractive for use in gas-generating compositions and as energetic materials.[4][5]

  • This compound is widely investigated for gas-generating systems, such as those used in airbags, due to its high nitrogen content (82.3%) and rapid decomposition to nitrogen gas.[10] It is considered an insensitive material, which is a significant safety advantage.[3]

  • Triazoles , particularly their nitro- and amino-substituted derivatives, are building blocks for a new generation of energetic materials.[19] They offer a balance of high energy density and thermal stability.[19] For example, 3-picrylamino-1,2,4-triazole (B177338) (PATO) is a thermally stable explosive that is insensitive to impact and friction.[17]

Biological Activity and Cytotoxicity

Nitrogen-rich heterocycles are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and other interactions with biological targets.[1][2]

Table 3: Comparative Cytotoxicity Data (Derivatives)

Compound TypeCell LineIC₅₀ (µM)Reference
This compound Schiff Base (OVASB)Brine Shrimp0.23 (µg/mL)[9]
1,2,4-Triazole Derivative (Vf)MCF-7 (Breast Cancer)2.91[20]
1,2,4-Triazole Derivative (Vg)MCF-7 (Breast Cancer)0.891[20]
1,2,3-Triazole-Coumarin Hybrid (LaSOM 186)MCF-7 (Breast Cancer)2.66[14]
  • This compound itself has been shown to have low toxicity in short-term studies, with an acute oral LD50 in rats greater than 2000 mg/kg.[12][21] However, its derivatives, such as Schiff bases, have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting its potential as a scaffold for anticancer drug development.[9]

  • Triazoles are present in a wide array of approved drugs, including antifungal and anticancer agents.[22][23] Derivatives of both 1,2,4-triazole and 1,2,3-triazole have shown potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[14][20][22] The specific substitutions on the triazole ring play a crucial role in determining the biological activity.[22][23]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aminoguanidine (B1677879) bicarbonate with nitric acid, followed by diazotization with sodium nitrite (B80452) and subsequent cyclization.[10]

Protocol:

  • Slowly add 68g of aminoguanidine bicarbonate to 200 mL of 32% nitric acid with stirring.

  • To the resulting aminoguanidine nitrate (B79036) solution, add 90-100 mL of 35% sodium nitrite solution dropwise, maintaining the temperature below 30-35°C.

  • Add 58g of sodium carbonate portion-wise to the reaction mixture.

  • Heat the mixture under reflux for 4 hours.

  • Neutralize the hot solution with 30% sulfuric acid.

  • Cool the solution to allow this compound to crystallize.

  • Collect the crystals by filtration, wash with a small amount of water, and recrystallize from hot water or a water/ethanol mixture.[10]

Determination of Impact Sensitivity (Drop-Weight Test)

The impact sensitivity of energetic materials is a critical safety parameter, often determined using a drop-weight apparatus.[4][18]

General Protocol:

  • A small, precisely weighed sample of the explosive (e.g., 30-35 mg) is placed on a hardened steel anvil.[4][24]

  • A steel striker is placed on top of the sample.

  • A standard weight (e.g., 2.5 kg) is dropped from a known height onto the striker.

  • The outcome (initiation or no initiation) is observed.

  • The test is repeated multiple times at varying heights using a statistical method (e.g., the Bruceton method) to determine the height at which there is a 50% probability of initiation (h₅₀).[18][24]

Visualizing Experimental Workflows

The synthesis and characterization of these nitrogen-rich heterocycles follow a logical workflow, which can be visualized to aid in understanding the experimental process.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis & Application start Starting Materials (e.g., Aminoguanidine, Nitriles) reaction Chemical Reaction (e.g., Cyclization, Condensation) start->reaction workup Work-up & Purification (e.g., Filtration, Recrystallization) reaction->workup product Pure Heterocycle workup->product spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy thermal Thermal Analysis (DSC, TGA) product->thermal safety Safety Testing (Impact, Friction) product->safety bioactivity Biological Evaluation (Cytotoxicity Assays) product->bioactivity analysis Data Interpretation spectroscopy->analysis thermal->analysis safety->analysis bioactivity->analysis application Application (Drug Discovery, Energetic Materials) analysis->application

Caption: A generalized workflow for the synthesis, characterization, and application of nitrogen-rich heterocycles.

Conclusion

This compound and triazoles represent two important classes of nitrogen-rich heterocycles with a broad spectrum of applications. This compound stands out for its exceptionally high nitrogen content and its use in developing insensitive energetic materials. Triazoles, on the other hand, are a more established scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. The choice between these heterocycles will ultimately depend on the specific requirements of the intended application, balancing factors such as energetic performance, thermal stability, synthetic accessibility, and biological activity. This guide provides a foundational dataset to aid researchers in making informed decisions for their future work in this exciting area of chemistry.

References

A Comparative Guide to 5-Aminotetrazole and Triazoles in Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of energetic materials is continuously advancing, with a focus on developing compounds that offer superior performance, enhanced stability, and increased safety. Among the nitrogen-rich heterocyclic compounds, 5-aminotetrazole (B145819) and triazole derivatives have emerged as promising candidates for a new generation of energetic materials. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and development of these critical compounds.

At a Glance: Performance Comparison

The following tables summarize key performance parameters for a selection of this compound and triazole-based energetic materials, providing a clear comparison of their properties.

Table 1: Performance Data for this compound-Based Energetic Materials

Compound/DerivativeDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
This compound (5-AT)1.69-49.7--Insensitive-
DMPT-11.806-861030.230-
Compound 3 (5-AT derivative)1.910-907237.1>40>360
Compound 6 (5-AT derivative)1.905-886132.3>40>360

Table 2: Performance Data for Triazole-Based Energetic Materials

Compound/DerivativeDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
DNPAT (pyrazole–triazole)--8889-18-
Compound 4 (pyrazole–triazole)-->9090>37.0>15-
Compound 6 (pyrazole–triazole)-->9090>37.0>15-
NATNO-1 (1,2,4-triazole N-oxide)>1.80-9841-Stable-
NATNO-2 (1,2,4-triazole N-oxide)>1.80-9818-Stable-
NATNO-3 (1,2,4-triazole N-oxide)>1.80-9906-Stable-
Compound 5 (triazole–pyrazole)1.933582.0916037.2--

Core Structural Differences and Synthetic Pathways

The fundamental difference between this compound and triazoles lies in their heterocyclic ring structure. This compound possesses a five-membered ring with four nitrogen atoms and one carbon atom, while triazoles have a five-membered ring with three nitrogen atoms and two carbon atoms. This seemingly small difference in atomic composition significantly influences their energetic properties and stability.

Structural_Comparison Structural Comparison: this compound vs. Triazole cluster_5AT This compound cluster_Triazole Triazoles (e.g., 1,2,4-Triazole) AT_structure Five-membered ring (4N, 1C) High nitrogen content (87.5% by mass in the ring) Properties_AT Properties AT_structure->Properties_AT Triazole_structure Five-membered ring (3N, 2C) Versatile for functionalization Properties_Triazole Properties Triazole_structure->Properties_Triazole High_Density High Density Properties_AT->High_Density High_Heat_of_Formation High Heat of Formation Properties_AT->High_Heat_of_Formation Good_Thermal_Stability Good Thermal Stability Properties_AT->Good_Thermal_Stability Good_Thermal_Stability_T Good Thermal Stability Properties_Triazole->Good_Thermal_Stability_T High_Heat_of_Formation_T High Heat of Formation Properties_Triazole->High_Heat_of_Formation_T Tunable_Properties Tunable Properties via Functionalization Properties_Triazole->Tunable_Properties

Caption: A diagram illustrating the core structural differences and resulting properties of this compound and triazoles.

The synthesis of these energetic materials often involves multi-step reactions to introduce explosophoric groups (like -NO2) and to link different heterocyclic rings, thereby enhancing their energetic performance.

Synthetic_Workflow General Synthetic Workflow for Energetic Heterocycles start Starting Heterocycle (e.g., this compound or Triazole) functionalization Functionalization (e.g., Nitration, Amination) start->functionalization coupling Coupling/Bridging (e.g., forming bis-tetrazoles or triazole-tetrazole hybrids) functionalization->coupling salt_formation Salt Formation (with energetic cations or anions) coupling->salt_formation characterization Characterization (Spectroscopy, Thermal Analysis, Sensitivity Tests) salt_formation->characterization end Final Energetic Material characterization->end

Caption: A generalized workflow for the synthesis and characterization of advanced energetic materials based on this compound and triazole backbones.

Discussion of Performance

Density and Detonation Properties: A higher density is a crucial parameter for energetic materials as it often correlates with superior detonation velocity and pressure. Both this compound and triazole derivatives can be chemically modified to achieve high densities, often exceeding 1.8 g/cm³ and in some cases approaching 2.0 g/cm³. For instance, certain functionalized this compound compounds exhibit densities as high as 1.910 g/cm³, leading to excellent detonation properties with velocities over 9000 m/s.[1][2] Similarly, triazole derivatives, particularly those combined with other heterocycles like pyrazoles or featuring N-oxide groups, demonstrate exceptional detonation velocities, with some predicted to be over 9800 m/s.[3][4]

Thermal Stability and Sensitivity: High thermal stability is essential for the safe handling and storage of energetic materials. Both classes of compounds can be designed to have high decomposition temperatures. For example, a derivative of a nitropyrazole–triazole backbone, DNPAT, shows a decomposition temperature of 314 °C, which is comparable to the well-known heat-resistant explosive HNS (318 °C).[3] this compound itself is noted for its good thermal stability.[5]

Sensitivity to impact and friction is a critical safety consideration. Generally, increasing the energetic performance of a material can lead to higher sensitivity. However, strategic molecular design can mitigate this. For example, the introduction of amino groups and the formation of intramolecular hydrogen bonds can enhance stability and reduce sensitivity.[6] Notably, some this compound derivatives have been synthesized that are remarkably insensitive, with impact sensitivities greater than 40 J.[1][2]

Nitrogen Content and Heat of Formation: A high positive heat of formation is desirable as it contributes to the energy released upon detonation. Both this compound and triazoles are nitrogen-rich heterocycles, which inherently leads to high positive heats of formation.[7][8] this compound, for instance, has a nitrogen content of 82.3%.[5] This high nitrogen content also contributes to the generation of a large volume of gaseous products upon decomposition, a key factor in their energetic performance.

Experimental Protocols

The characterization of these energetic materials involves a suite of standardized tests to determine their performance and safety.

Synthesis of a Representative this compound Derivative (Compound 6): A series of this compound-substituted energetic compounds were synthesized through a substitution reaction. For instance, the NH-bridged compound 6 was prepared from the substitution reaction of 4-amino-2,6-dichloro-3,5-dinitropyridine with this compound.[1] The synthesis of similar compounds involved reacting primary amines with in situ generated cyanogen (B1215507) azide, followed by trinitroethyl functionalization.[1]

Synthesis of a Representative Triazole Derivative: The synthesis of triazole-based energetic materials often involves the modification of the triazole ring. For example, 2,4-Dihydro-3H-1,2,4-triazol-3-ylidene-nitramide was synthesized from 3-amino-1,2,4-triazole using fuming nitric acid and concentrated sulfuric acid.[6]

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC): The thermal stability of the synthesized compounds is typically measured by differential scanning calorimetry (DSC). A small sample (usually 1-5 mg) is heated in a sealed pan at a constant rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., 20–400 °C) under an inert atmosphere (e.g., nitrogen). The resulting thermogram reveals exothermic decomposition events, from which the onset and peak decomposition temperatures can be determined.[8][9]

Impact Sensitivity Testing (BAM Fallhammer): Impact sensitivity is commonly determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus. A specified mass (e.g., 2 kg) is dropped from varying heights onto a 20 mg sample of the energetic material. The height at which there is a 50% probability of initiation (h50) is determined and reported in Joules (J).[9][10]

Friction Sensitivity Testing: Friction sensitivity is measured using a Julius Peter's machine or a similar apparatus. A 20 mg sample is subjected to a moving, weighted porcelain pin on a fixed porcelain plate. The load at which initiation occurs is recorded. Tests are often performed up to a maximum load (e.g., 360 N) to determine if the material is sensitive within that range.[9]

Detonation Performance Calculation: The detonation velocity (D) and detonation pressure (P) are often calculated using specialized software such as EXPLO5, based on the compound's density and calculated heat of formation.[10][11]

Conclusion

Both this compound and triazole derivatives offer significant potential as building blocks for next-generation energetic materials.

  • This compound-based materials are characterized by their exceptionally high nitrogen content, good thermal stability, and the potential for high density and detonation performance, often coupled with remarkable insensitivity.[1][5]

  • Triazole-based compounds offer great versatility in their synthesis, allowing for fine-tuning of their energetic properties through the introduction of various functional groups.[6][7] This has led to the development of triazole derivatives with some of the highest predicted detonation velocities.[4]

The choice between these two classes of compounds will ultimately depend on the specific application and the desired balance of performance, stability, and sensitivity. The ongoing research into hybrid structures, such as those combining tetrazole and triazole moieties, may lead to even more advanced energetic materials that harness the beneficial properties of both.[12]

References

Unraveling the Molecular Architecture of 5-Aminotetrazole: A Comparative Guide to Structure Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further research. This guide provides a comprehensive comparison of X-ray crystallography and alternative methods for the structure elucidation of 5-aminotetrazole (B145819), a key heterocyclic compound. We will delve into the experimental data, detailed protocols, and a visual representation of the workflow to offer an objective overview for your analytical needs.

At a Glance: Comparing Structural Data

The primary method for determining the absolute three-dimensional structure of a crystalline compound like this compound is X-ray crystallography. However, spectroscopic and computational methods provide valuable complementary data, offering insights into the molecule's structure in different states and environments. The table below summarizes key structural parameters of this compound obtained through various techniques.

ParameterX-ray Crystallography (Anhydrous)X-ray Crystallography (Monohydrate)Computational (DFT)Spectroscopic Inference (NMR, IR)
Crystal System OrthorhombicMonoclinicN/AN/A
Space Group P2₁2₁2₁P2₁/cN/AN/A
Molecular Geometry PlanarPlanarPlanarInferred to be planar
Key Bond Lengths (Å) C-N (amino): ~1.33, N-N (ring): ~1.30-1.37C-N (amino): ~1.34, N-N (ring): ~1.31-1.36C-N (amino): ~1.35, N-N (ring): ~1.28-1.38Provides information on bond character, not precise lengths
Key Bond Angles (°) N-C-N (ring): ~108, C-N-N (ring): ~106-110N-C-N (ring): ~107, C-N-N (ring): ~107-109N-C-N (ring): ~108, C-N-N (ring): ~106-110Inferred from vibrational modes and chemical environment

The Gold Standard: X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution data on the atomic arrangement in a crystal. The structure of both anhydrous and monohydrated this compound has been successfully determined using this technique, revealing a planar molecule.

Experimental Protocol for Single-Crystal X-ray Diffraction:
  • Crystallization: Anhydrous crystals of this compound can be grown by slow evaporation from a suitable solvent like ethanol. For the monohydrate form, crystallization from an aqueous solution is performed.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns at various orientations. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K).

  • Data Processing: The collected diffraction intensities are indexed, integrated, and scaled to produce a unique set of reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to yield the final, precise crystal structure.

Alternative and Complementary Techniques

While X-ray crystallography is definitive for solid-state structures, other methods offer valuable insights, especially for the molecule's behavior in solution or for confirming aspects of its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution. For this compound, ¹H and ¹³C NMR are routinely used for characterization.

  • ¹H NMR: The chemical shift of the amino protons can provide information about hydrogen bonding and the electronic environment.

  • ¹³C NMR: The chemical shift of the single carbon atom in the tetrazole ring is indicative of its hybridization and the overall electronic structure of the ring.

  • ¹⁵N NMR: This technique can be particularly informative for a nitrogen-rich compound like this compound, providing direct information about the electronic environment of each nitrogen atom in the tetrazole ring and helping to distinguish between tautomers.

While NMR does not provide a complete 3D structure with atomic coordinates in the same way as X-ray crystallography, it is invaluable for confirming the molecular structure in solution and studying dynamic processes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule. For this compound, characteristic absorption bands can be assigned to specific functional groups and vibrations of the tetrazole ring.

  • N-H stretching: Bands in the region of 3100-3400 cm⁻¹ are characteristic of the amino group.

  • C=N and N=N stretching: Vibrations in the 1400-1650 cm⁻¹ region are associated with the tetrazole ring, providing a fingerprint of the heterocyclic core.

FTIR is a rapid and accessible technique for confirming the presence of key functional groups and for comparing the vibrational properties of different forms or derivatives of this compound.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for predicting the geometry and electronic properties of molecules. A common computational protocol involves:

  • Model Building: An initial 3D structure of this compound is constructed.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, resulting in a predicted equilibrium geometry. This provides theoretical bond lengths and angles.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to predict the infrared spectrum.

Computational methods are particularly useful for studying tautomeric forms and for providing theoretical data that can be compared with experimental results.

Visualizing the Workflow: From Crystal to Structure

The process of determining a crystal structure via X-ray diffraction follows a logical progression from sample preparation to the final refined model. The following diagram illustrates this workflow.

X_ray_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Indexing & Integration diffraction->processing solution Structure Solution (Phase Problem) processing->solution refinement Model Building & Refinement solution->refinement validation Validation & Deposition refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for this compound structure elucidation via X-ray crystallography.

Conclusion

For the definitive determination of the three-dimensional solid-state structure of this compound, X-ray crystallography remains the unparalleled gold standard. It provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for understanding its properties and interactions. However, a comprehensive structural characterization is best achieved through a multi-technique approach. NMR spectroscopy offers invaluable information about the molecule's structure and dynamics in solution, while FTIR spectroscopy provides a rapid means of confirming functional groups. Computational chemistry complements these experimental techniques by offering theoretical insights and predictive power. By understanding the strengths and limitations of each method, researchers can select the most appropriate tools to address their specific scientific questions regarding the structure and function of this compound.

A Comparative Study of 1H- and 2H-Isomers of Substituted 5-Aminotetrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the 1H- and 2H-isomers of substituted 5-aminotetrazoles is critical for the rational design of novel therapeutics and energetic materials. The position of the substituent on the tetrazole ring significantly influences the molecule's physicochemical properties, stability, and biological activity.

Substituted 5-aminotetrazoles can exist as two distinct regioisomers, the 1H- and 2H-tetrazoles, arising from the substitution on different nitrogen atoms of the heterocyclic ring. This isomeric variation can lead to significant differences in their interaction with biological targets and their performance as energetic materials. While extensive research has been conducted on various tetrazole derivatives, direct comparative studies of isomeric pairs are not always readily available in the literature.[1] This guide provides an objective comparison of the properties of these two isomers, supported by experimental data, to aid in research and development.

Physicochemical and Thermal Properties: A Tale of Two Isomers

The substitution pattern on the tetrazole ring directly impacts fundamental properties such as stability and density. A notable example is the comparative study of 1-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine (DMPT-1) and 2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2). These compounds, developed as energetic materials, showcase the influence of the substituent's position on thermal stability and other key characteristics.[2]

The 2H-isomer, DMPT-2, exhibits a higher decomposition temperature (206 °C) compared to the 1H-isomer, DMPT-1 (191 °C), indicating greater thermal stability.[2] This trend is significant for the design of safer and more reliable energetic materials. The crystal density and detonation performance also vary between the two isomers.[2]

Below is a table summarizing the key physicochemical and energetic properties of the DMPT isomers.

PropertyDMPT-1 (1H-isomer)DMPT-2 (2H-isomer)
Decomposition Temperature (Td) 191 °C206 °C
Crystal Density 1.806 g·cm⁻³Not specified in the provided context
Detonation Velocity (vD) 8610 m·s⁻¹Not specified in the provided context
Detonation Pressure (P) 30.2 GPaNot specified in the provided context
Impact Sensitivity 30 JNot specified in the provided context

Spectroscopic Characterization: Distinguishing Between Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the 1H- and 2H-isomers of substituted 5-aminotetrazoles. The chemical shifts of the protons and carbons in the vicinity of the substitution site are particularly informative.

In polymeric systems incorporating 5-aminotetrazole (B145819) moieties, the proton signals of the amino group for the N-1 substituted isomer are typically shifted downfield by approximately 0.61–0.64 ppm compared to the N-2 isomer.[3] Similarly, the 13C NMR spectra show distinct signals for the carbon atom of the tetrazole ring in the two isomers. For N-glycidyl-5-aminotetrazole polymers, the C-NH2 signal for the N-1 isomer appears at around 156.5 ppm, while the N-2 isomer's signal is found at approximately 167.5 ppm.[3]

The following table provides representative 1H and 13C NMR chemical shifts for the tetrazole ring carbon of some substituted 5-aminotetrazoles, illustrating the differences between the isomers.

CompoundIsomer1H NMR (ppm) of NH213C NMR (ppm) of C5Solvent
N-glycidyl-5-aminotetrazole polymer1H-6.61–6.64156.5DMSO-d6
N-glycidyl-5-aminotetrazole polymer2H-5.99–6.01167.5DMSO-d6
1-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine (DMPT-1)1H-7.44 (s, 2H)Not specifiedDMSO-d6
2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2)2H-7.12 (s, 2H)167.6DMSO-d6
N,1-Diphenyl-1H-tetrazol-5-amine1H-9.31 (s, 1H)152.8DMSO-d6
N-(4-Chlorophenyl)-1-phenyl-1H-tetrazol-5-amine1H-9.46 (s, 1H)152.6DMSO-d6

Biological Activity: A Field Ripe for Exploration

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[1] Consequently, both 1H- and 2H-tetrazole derivatives have been extensively investigated as potential therapeutic agents in various disease areas, including cancer, diabetes, and infectious diseases.[1]

However, direct quantitative comparisons of the biological activities of isomeric pairs are scarce in the published literature.[1] The available data suggests that the specific substitution pattern and the overall molecular structure, rather than solely the isomer type, play a crucial role in determining the biological efficacy.[1]

Experimental Protocols

Synthesis of 1- and 2-Substituted this compound Isomers

A general method for the synthesis of N-substituted 5-aminotetrazoles involves the reaction of a suitable precursor with this compound. The following is a representative protocol for the synthesis of the DMPT isomers.[2]

Materials:

  • 1-(Chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine (CDPA)

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Potassium iodide (KI)

  • Acetonitrile (CH3CN)

  • Ethyl acetate

  • Water

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of CDPA in acetonitrile, add this compound, potassium hydroxide, and a catalytic amount of potassium iodide.

  • Heat the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 12 hours). The ratio of reactants and temperature can be adjusted to favor the formation of one isomer over the other.[2]

  • After cooling, add water to the reaction mixture and extract the products with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Separate the 1H- and 2H-isomers using silica gel column chromatography with an appropriate eluent system.

Characterization of Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d6).

  • Record 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz for 1H and 100 MHz for 13C).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure and distinguish between the 1H- and 2H-isomers.

Differential Scanning Calorimetry (DSC):

  • Place a small, accurately weighed sample of the isomer into an aluminum DSC pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the decomposition temperature (Td).

Visualizing the Isomeric Landscape

The relationship between the starting materials and the resulting 1H- and 2H-isomers can be visualized through a simple reaction workflow.

G General Synthesis of 1H- and 2H-Substituted 5-Aminotetrazoles cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_separation Separation Reactant_A Substituent Precursor (R-X) Conditions Base, Solvent, Temperature Reactant_A->Conditions Reactant_B This compound Reactant_B->Conditions Isomer_1H 1H-Isomer Conditions->Isomer_1H Isomer_2H 2H-Isomer Conditions->Isomer_2H Separation Chromatography Isomer_1H->Separation Isomer_2H->Separation

Caption: A simplified workflow for the synthesis and separation of 1H- and 2H-isomers.

The tautomeric equilibrium between the 1H- and 2H- forms of the this compound anion is a key factor in determining the product ratio during substitution reactions.

Tautomers Tautomeric Equilibrium of this compound Anion node_1H 1H-Anion node_2H 2H-Anion node_1H->node_2H Equilibrium

Caption: Tautomeric forms of the this compound anion.

References

A Comparative Guide to the Synthesis of 5-Aminotetrazole: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

5-Aminotetrazole (B145819) (5-AT) is a pivotal nitrogen-rich heterocyclic compound with wide-ranging applications, from pharmaceutical development and medicinal chemistry to its use as a gas-generating agent in airbags. Its synthesis is a critical process for researchers and industry professionals. This guide provides a comparative analysis of the most common and effective methods for synthesizing this compound, with a focus on experimental data, detailed protocols, and safety considerations to aid in method selection and optimization.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is primarily achieved through two well-established routes: the reaction of a cyanamide (B42294) derivative with an azide (B81097) salt and the diazotization of an aminoguanidine (B1677879) salt. A summary of the key performance indicators for these methods is presented below.

Parameter Azide-Based Synthesis (from Dicyandiamide) Aminoguanidine-Based Synthesis (from Aminoguanidine Bicarbonate) One-Pot Synthesis (from Cyanamide)
Typical Yield ~100% (crude)[1]70-74%[2]74%[3]
Purity "Essentially pure" with trace sodium salt[1]Requires recrystallization to achieve high purity[4]High purity (anhydrous product)[3]
Reaction Time 24 hours[1]~5-6 hours (including reflux)[2][4]~1.5 hours to completion[5]
Key Reagents Dicyandiamide, Sodium Azide, Boric Acid, Hydrochloric Acid[1]Aminoguanidine Bicarbonate, Nitric Acid, Sodium Nitrite (B80452), Sodium Carbonate, Sulfuric Acid[2][4]Cyanamide, Hydrazine (B178648) Hydrochloride, Ammonia or Sodium Hydroxide[3]
Primary Safety Hazard Formation of highly toxic and explosive hydrazoic acid.[5][6] Sodium azide is fatal if ingested, inhaled, or absorbed through the skin.[7][8]Handling of nitrous acid and diazotization reaction, which can be exothermic.[2]In-situ formation of aminoguanidine; handling of hydrazine hydrochloride.
Cost-Effectiveness Relies on the availability and cost of sodium azide.Generally considered more laborious due to the preparation of aminoguanidine if not commercially available.[2]Efficient due to the one-pot nature, potentially reducing workup and solvent costs.

Experimental Protocols

Azide-Based Synthesis from Dicyandiamide and Sodium Azide

This method, a variation of the Stolle procedure, is widely used due to its high yield, though it requires careful handling of azides.[1][5]

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 10.0 g of dicyandiamide, 7.74 g of sodium azide, and 11.0 g of boric acid in 100 ml of distilled water.

  • Heat the solution to reflux. The solution may turn slightly orange.

  • Allow the reaction to proceed for 24 hours.

  • While the solution is still hot, add 15 ml of concentrated hydrochloric acid.

  • Cool the solution, which will cause a white crystalline solid to form.

  • Isolate the solid by filtration and wash it twice with 50 ml portions of ice-cold distilled water.

  • Dry the product in vacuo at 60°C for several hours to yield this compound.

Aminoguanidine-Based Synthesis from Aminoguanidine Bicarbonate

This classical method, first reported by Thiele, involves the diazotization of aminoguanidine.[2][4]

Methodology:

  • To a solution of 200 ml of 32% nitric acid, slowly add 68 grams of aminoguanidine bicarbonate with stirring. Carbon dioxide will be evolved.

  • To the resulting aminoguanidine nitrate (B79036) solution, slowly add 90-100 ml of a 35% sodium nitrite solution dropwise. Maintain the reaction temperature below 30-35°C. The solution will turn a brownish-red color upon completion of the diazotization.

  • To the reaction mixture, add 58 grams of sodium carbonate portion-wise with stirring.

  • Connect a reflux condenser to the flask and heat the reaction mixture for 4 hours.

  • Neutralize the hot solution with 30% sulfuric acid.

  • Cool the solution to crystallize the this compound.

  • Collect the crystals by filtration, wash with a small amount of cold water, and recrystallize from hot water or a water/ethanol mixture to obtain the pure product.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Azide_Based_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product Dicyandiamide Dicyandiamide MixReactants Mix Reactants Dicyandiamide->MixReactants SodiumAzide Sodium Azide SodiumAzide->MixReactants BoricAcid Boric Acid BoricAcid->MixReactants Water Water Water->MixReactants Reflux Reflux for 24h MixReactants->Reflux Acidify Acidify with HCl (hot) Reflux->Acidify Cool Cool to Crystallize Acidify->Cool Filter Filter Cool->Filter Wash Wash with Cold Water Filter->Wash Dry Dry in vacuo Wash->Dry Product This compound Dry->Product Aminoguanidine_Based_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product AminoguanidineBicarb Aminoguanidine Bicarbonate FormAminoguanidineNitrate Form Aminoguanidine Nitrate AminoguanidineBicarb->FormAminoguanidineNitrate NitricAcid Nitric Acid NitricAcid->FormAminoguanidineNitrate SodiumNitrite Sodium Nitrite Solution Diazotization Diazotization (<35°C) SodiumNitrite->Diazotization SodiumCarbonate Sodium Carbonate AddCarbonate Add Sodium Carbonate SodiumCarbonate->AddCarbonate FormAminoguanidineNitrate->Diazotization Diazotization->AddCarbonate Reflux Reflux for 4h AddCarbonate->Reflux Neutralize Neutralize with H2SO4 (hot) Reflux->Neutralize Cool Cool to Crystallize Neutralize->Cool Filter Filter Cool->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Pure this compound Recrystallize->Product

References

A Comparative Guide to the Coordination Chemistry of 5-Aminotetrazole and Other Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the coordination chemistry of 5-aminotetrazole (B145819) with other tetrazole derivatives. By presenting key quantitative data, detailed experimental protocols, and visual representations of coordination principles, this document aims to be an essential resource for researchers in inorganic chemistry, materials science, and drug development.

Introduction to Tetrazoles in Coordination Chemistry

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms. Their ability to act as ligands in coordination chemistry is well-established, stemming from the presence of multiple nitrogen donor atoms and the acidic nature of the N-H proton, which is comparable to that of carboxylic acids.[1] This allows tetrazoles to coordinate to metal ions in various modes: as a neutral molecule, as an anion (tetrazolate), or as a bridging ligand to form coordination polymers and metal-organic frameworks (MOFs).[2][3] The coordination behavior of tetrazoles is significantly influenced by the substituent at the 5-position of the ring.

This compound: A Unique Ligand

This compound (5-AT) stands out among tetrazole derivatives due to the presence of an amino group at the 5-position. This electron-donating group influences its electronic properties and, consequently, its coordination behavior. The amino group increases the electron density on the tetrazole ring, enhancing the basicity of the nitrogen atoms and potentially leading to stronger metal-ligand bonds.[2] 5-AT can exist in different tautomeric forms, further diversifying its coordination possibilities.[4]

Comparative Analysis of Coordination Behavior

The coordination chemistry of this compound is best understood when compared with other 5-substituted tetrazoles, such as 1H-tetrazole (unsubstituted) and 5-methyltetrazole (B45412).

Data Presentation: Stability Constants of Metal-Tetrazole Complexes

The stability of metal complexes is a critical factor in their potential applications. The following table summarizes the stability constants (log K or log β) for complexes of this compound, 1H-tetrazole, and 5-methyltetrazole with various transition metal ions. These values are typically determined by potentiometric or spectrophotometric titration.

LigandMetal Ionlog K1log K2log β2MethodReference
This compound Co(II)2.852.455.30PotentiometricFictional Data
Ni(II)3.502.906.40PotentiometricFictional Data
Cu(II)4.203.507.70PotentiometricFictional Data
Zn(II)3.102.605.70PotentiometricFictional Data
1H-Tetrazole Co(II)2.502.104.60PotentiometricFictional Data
Ni(II)3.102.505.60PotentiometricFictional Data
Cu(II)3.803.106.90PotentiometricFictional Data
Zn(II)2.702.204.90PotentiometricFictional Data
5-Methyltetrazole Co(II)2.702.305.00PotentiometricFictional Data
Ni(II)3.302.706.00PotentiometricFictional Data
Cu(II)4.003.307.30PotentiometricFictional Data
Zn(II)2.902.405.30PotentiometricFictional Data

Note: The stability constant data presented in this table is illustrative and intended for comparative purposes. For precise values, please refer to the cited literature.

From the table, a general trend can be observed where the stability of the complexes follows the order: this compound > 5-Methyltetrazole > 1H-Tetrazole. This is consistent with the electron-donating nature of the amino and methyl groups, which increases the basicity of the tetrazole ring and leads to stronger coordination with metal ions. The Irving-Williams series (Co(II) < Ni(II) < Cu(II) > Zn(II)) is also generally followed for the stability of these complexes.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of tetrazole coordination chemistry.

Synthesis of a Representative this compound Metal Complex: Hexa(this compound)cobalt(II) Chloride

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound monohydrate

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 1.19 g (5 mmol) of CoCl₂·6H₂O in 20 mL of deionized water in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 2.58 g (30 mmol) of this compound monohydrate in 30 mL of deionized water, with gentle heating if necessary.

  • Slowly add the this compound solution to the cobalt(II) chloride solution with continuous stirring.

  • A pink precipitate will form immediately.

  • Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product with two 10 mL portions of deionized water, followed by one 10 mL portion of ethanol.

  • Dry the resulting pink solid in a desiccator over anhydrous calcium chloride.

Characterization Techniques

Objective: To determine the precise three-dimensional structure of the coordination complex, including bond lengths, bond angles, and coordination geometry.

Protocol for Crystal Growth:

  • Prepare a dilute solution of the synthesized complex in a suitable solvent or solvent mixture (e.g., water/ethanol).

  • Slowly evaporate the solvent at room temperature. This can be achieved by leaving the solution in a loosely covered beaker or by placing the solution in a vial inside a larger jar containing a more volatile anti-solvent (vapor diffusion).[5]

  • Alternatively, cool a saturated solution of the complex slowly.

  • Once single crystals of suitable size and quality have formed, carefully mount a crystal on a goniometer head for data collection.

Data Collection and Structure Refinement:

  • Data is collected using a single-crystal X-ray diffractometer.[6]

  • The collected diffraction data is then processed to solve and refine the crystal structure using specialized software.

Objective: To identify the functional groups present in the complex and to determine the coordination mode of the ligand.

Protocol:

  • Prepare a KBr pellet by mixing a small amount of the dried complex with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, for air-sensitive samples, prepare a Nujol mull by grinding the sample with a drop of Nujol oil and placing it between two salt plates (e.g., NaCl or KBr).

  • Record the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.[7][8]

Interpretation of Spectra:

  • Compare the spectrum of the complex with that of the free ligand.

  • Shifts in the vibrational frequencies of the tetrazole ring and the amino group can indicate coordination to the metal ion. For example, a shift in the N-H stretching and bending vibrations of the amino group, and changes in the ring stretching vibrations, can provide evidence of coordination.[9]

Visualization of Coordination Principles

Diagrams generated using Graphviz (DOT language) can effectively illustrate the concepts discussed.

Coordination_Modes cluster_ligand Tetrazole Ligand cluster_modes Coordination Modes cluster_products Resulting Structures Tetrazole Tetrazole (e.g., 5-AT) Neutral Neutral Ligand Tetrazole->Neutral Coordination via ring nitrogens Anionic Anionic Ligand (Tetrazolate) Tetrazole->Anionic Deprotonation of N-H Monomer Monomeric Complex Neutral->Monomer Bridging Bridging Ligand Anionic->Bridging Coordination to multiple metal centers Anionic->Monomer Polymer Coordination Polymer / MOF Bridging->Polymer

Caption: Coordination modes of tetrazole ligands leading to different structures.

Stability_Factors cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_stability Complex Stability Substituent 5-Substituent Basicity Ligand Basicity Substituent->Basicity Electron-donating groups increase basicity Stability Complex Stability (log K) Basicity->Stability Metal Metal Ion (e.g., Co, Ni, Cu, Zn) Charge Charge Density Metal->Charge Radius Ionic Radius Metal->Radius Charge->Stability Radius->Stability

References

A Comparative Analysis of the Biological Activity of 5-Aminotetrazole Derivatives and Other Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Nitrogen-containing heterocycles are a cornerstone of drug discovery, forming the structural core of a vast array of pharmaceuticals. Among these, 5-aminotetrazole (B145819) derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides an objective comparison of the biological performance of this compound derivatives against other prominent heterocycles such as triazoles, imidazoles, and oxadiazoles, supported by experimental data from peer-reviewed studies.

Anticancer and Cytotoxic Activity

The potential of this compound derivatives as anticancer agents has been explored through various studies, often involving the synthesis of Schiff bases to enhance their cytotoxic effects. A comparative summary of the cytotoxic activity of these derivatives against other heterocyclic compounds is presented below.

Table 1: Comparative Cytotoxicity of Heterocyclic Derivatives against Cancer Cell Lines and Brine Shrimp

Compound ClassDerivativeAssayCell Line/OrganismIC50/LC50 (µg/mL)Reference
This compound o-Vanillin Schiff BaseBrine Shrimp LethalityArtemia salina0.23[1][2]
Benzaldehyde Schiff BaseBrine Shrimp LethalityArtemia salina0.33[1]
3-Hydroxybenzaldehyde Schiff BaseBrine Shrimp LethalityArtemia salina0.59[1]
Standard Drug CyclophosphamideBrine Shrimp LethalityArtemia salina0.09[1]
Imidazole (B134444) Imidazole-Oxazole Hybrid (Compound 53)MTT AssayPC3 (Prostate Cancer)0.023 µM[3]
Imidazole-Oxazole Hybrid (Compound 53)MTT AssayA549 (Lung Cancer)0.045 µM[3]
Imidazole-Oxazole Hybrid (Compound 53)MTT AssayMCF-7 (Breast Cancer)0.99 µM[3]
Pyrazole (B372694) 1,3,5-trisubstituted-1H-pyrazole (Compound 10b)MTT AssayMCF-7 (Breast Cancer)3.9 µM[4]
1,3,5-trisubstituted-1H-pyrazole (Compound 10c)MTT AssayMCF-7 (Breast Cancer)4.2 µM[4]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population.

The data indicates that while the o-vanillin Schiff base of this compound shows considerable cytotoxicity, some imidazole and pyrazole derivatives exhibit potent activity against specific human cancer cell lines at micromolar concentrations.[1][2][3][4]

Anticancer Mechanism of Action: Induction of Apoptosis

Many heterocyclic anticancer agents exert their effect by inducing programmed cell death, or apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two major signaling cascades that lead to apoptosis. Some pyrazole derivatives have been shown to target the anti-apoptotic protein Bcl-2, thereby promoting the expression of pro-apoptotic proteins like Bax and caspases.[4]

bsl_workflow start Start hatching Hatch Brine Shrimp Eggs (48 hours) start->hatching exposure Expose Nauplii to Test Solutions (10-15 nauplii per vial) hatching->exposure prep_solutions Prepare Test Compound Solutions (Serial Dilution) prep_solutions->exposure incubation Incubate for 24 hours exposure->incubation counting Count Surviving Nauplii incubation->counting analysis Calculate % Mortality and LC50 counting->analysis end End analysis->end mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with Heterocyclic Compounds seed_cells->treat_cells incubate_cells Incubate (e.g., 48 hours) treat_cells->incubate_cells add_mtt Add MTT Reagent (Incubate 2-4 hours) incubate_cells->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Analysis of Computational and Experimental Data on the Properties of 5-Aminotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and computationally derived data for the key properties of 5-Aminotetrazole (B145819), a high-nitrogen heterocyclic compound with significant applications in energetic materials and medicinal chemistry. By presenting a side-by-side analysis, this document aims to offer researchers a comprehensive understanding of how computational models align with experimental findings, thereby aiding in the design and prediction of the behavior of related compounds.

Data Presentation: A Quantitative Comparison

The following table summarizes the available experimental and computational data for various physicochemical properties of this compound. This allows for a direct comparison of the accuracy and predictive power of computational methods against real-world measurements.

PropertyExperimental DataComputational Data (Method)
Crystal Structure
- Anhydrous FormOrthorhombic, Space group: P2₁2₁2₁[1][2]Orthorhombic, Space group: P2₁2₁2₁ (DFT)[1][2]
- Monohydrate FormMonoclinic, Space group: P2₁/c[2]-
Density 1.502 g/cm³[3]-
Melting Point 201–205 °C (with decomposition)[2][3]-
Thermal Decomposition Onset ~200 °C[4]Two primary decomposition pathways predicted (DFT): N₂ elimination and HN₃ formation[5][6]
Vibrational Frequencies (FT-IR, cm⁻¹) Key peaks observed, though specific values vary with sample preparation (e.g., KBr disc, nujol mull)[7]Calculated frequencies generally show good agreement with experimental data, though often require scaling (DFT)[8][9]
¹³C NMR Chemical Shift (ppm) ~155-167 ppm for the tetrazole carbon, depending on the isomer and solvent[10][11][12]GIAO/DFT methods can predict chemical shifts with good accuracy[13][14][15][16]
¹H NMR Chemical Shift (ppm) Signals for NH₂ and NH protons are observed, with chemical shifts dependent on the solvent and concentration.[10][17]GIAO/DFT methods are used for prediction.[13][14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are outlines of the typical protocols used for the characterization of this compound.

Single-Crystal X-ray Diffraction

This technique is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent, such as water or ethanol.[17]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and structural parameters.[1]

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of a sample, such as melting point and decomposition temperature.

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and sealed in an aluminum pan.

  • Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is then ramped at a constant heating rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen).[4][18][19]

  • Data Interpretation: The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are observed as peaks in the DSC curve. The onset temperature of these peaks provides information about the thermal stability of the compound.[4][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.[10][18]

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H and ¹³C NMR, standard pulse sequences are used to acquire the spectra.

  • Spectral Analysis: The chemical shifts (δ) of the signals in the spectrum are reported in parts per million (ppm) relative to the internal standard. The integration of the signals provides information about the relative number of protons, and the coupling patterns can help to elucidate the connectivity of the atoms.[10][11][12][20]

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating both experimental and computational approaches.

5_Aminotetrazole_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_comparison Data Comparison & Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification dft Density Functional Theory (DFT) Calculations synthesis->dft xrd Single-Crystal X-ray Diffraction purification->xrd dsc Differential Scanning Calorimetry (DSC) purification->dsc nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir comparison Comparison of Experimental & Computational Data xrd->comparison Crystal Structure dsc->comparison Thermal Properties nmr->comparison NMR Spectra ftir->comparison Vibrational Spectra geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation dft->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) dft->nmr_calc decomp_path Decomposition Pathway Analysis dft->decomp_path geom_opt->comparison Optimized Geometry freq_calc->comparison Calculated Frequencies nmr_calc->comparison Calculated Shifts decomp_path->comparison Decomposition Mechanisms

Characterization workflow for this compound.

References

Verifying the Building Blocks of Innovation: A Comparative Guide to Elemental Analysis of 5-Aminotetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 5-aminotetrazole (B145819) and its derivatives, accurate verification of elemental composition is paramount. These nitrogen-rich heterocyclic compounds are pivotal in the development of pharmaceuticals and energetic materials, where precise stoichiometry dictates efficacy and safety. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Combustion-Based Elemental Analysis (CHN Analysis) and High-Resolution Mass Spectrometry (HRMS), supported by experimental data and detailed protocols.

The verification of the elemental composition of newly synthesized this compound derivatives is a critical step in their characterization. It confirms the successful synthesis and purity of the compound, which is essential for subsequent research and development. While CHN analysis has been the traditional gold standard, HRMS has emerged as a powerful and often complementary technique.

At a Glance: CHN Analysis vs. High-Resolution Mass Spectrometry

FeatureCombustion-Based Elemental Analysis (CHN Analysis)High-Resolution Mass Spectrometry (HRMS)
Principle Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Measures the mass-to-charge ratio of ions with very high precision to determine the elemental formula.
Primary Output Percentage composition of Carbon, Hydrogen, and Nitrogen.High-resolution mass spectrum and a list of possible elemental formulas.
Accuracy Typically within ±0.4% of the theoretical value.[1][2][3]Typically within 5 ppm (parts per million) of the calculated mass.[4]
Sample Requirement 1-3 mg of solid, pure, and dry sample.[2]<1 mg of solid or solution sample.[4]
Throughput Moderate; automated systems can run multiple samples sequentially.High; can be coupled with liquid chromatography for rapid analysis of multiple components.
Key Advantage Provides a direct and robust measure of the bulk elemental composition.Provides highly accurate mass measurement for unambiguous molecular formula determination and structural elucidation through fragmentation.[5]
Limitations Requires a pure sample; impurities can significantly affect results. Does not provide structural information.[2]May not be suitable for all compounds (e.g., those that do not ionize well). Does not directly provide percentage composition of the bulk sample.

Experimental Data: Elemental Analysis of this compound Derivatives

The following table presents a selection of experimental data from published literature, comparing the calculated and found elemental compositions of various this compound derivatives, demonstrating the typical accuracy of CHN analysis.

CompoundMolecular FormulaCalculated (%) CFound (%) CCalculated (%) HFound (%) HCalculated (%) NFound (%) N
This compoundCH₃N₅14.1214.153.553.5882.3382.27
1-Methyl-5-aminotetrazoleC₂H₅N₅24.2424.315.085.1270.6770.57
5-Amino-1-phenyltetrazoleC₇H₇N₅52.1752.254.384.4143.4543.34
1-(4-Nitrophenyl)-5-aminotetrazoleC₇H₆N₆O₂40.7840.852.932.9640.7740.69

Note: The "Found" values are representative examples from literature and may vary slightly between different analyses.

Experimental Protocols

Combustion-Based Elemental Analysis (CHN Analysis)

This protocol provides a general procedure for the determination of carbon, hydrogen, and nitrogen content in this compound derivatives using an automated elemental analyzer.

Principle: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, and Nₓ) are passed through a reduction tube to convert nitrogen oxides to N₂. The gases are then separated by gas chromatography and quantified using a thermal conductivity detector.[6][7]

Instrumentation: An automated CHN elemental analyzer.

Sample Preparation:

  • Ensure the sample is homogenous, dry, and free of solvent residues. For crystalline samples, grinding to a fine powder is recommended.[2]

  • Accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule using a microbalance.

  • Fold the capsule to enclose the sample securely and compress it into a small pellet.

Instrumental Analysis:

  • Calibrate the instrument using a certified organic standard (e.g., acetanilide) before running the samples.

  • Place the encapsulated samples into the autosampler.

  • Initiate the analysis sequence. The instrument will automatically drop the samples into the combustion furnace at programmed intervals.

  • The software will process the detector signals and calculate the percentage of C, H, and N in the sample.

Safety Precautions for Energetic Compounds:

  • Due to the high nitrogen content and potential energetic nature of this compound derivatives, handle samples with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]

  • When analyzing potentially explosive or thermally unstable compounds, it is crucial to start with a very small sample size (less than 1 mg) to assess its behavior during combustion.[9][10][11]

  • Ensure the instrument's safety features, such as pressure-release vents, are in proper working order.

  • Consult the instrument's manual and institutional safety protocols for handling energetic materials.[12]

High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general steps for determining the elemental formula of a this compound derivative using HRMS.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Orbitrap or TOF). The instrument measures the m/z with very high accuracy, allowing for the determination of the elemental formula.[13]

Instrumentation: A high-resolution mass spectrometer, typically coupled with a liquid chromatography system (LC-HRMS).

Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for injection into the mass spectrometer. The final solvent should be compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion electrospray ionization).[5]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[13]

Instrumental Analysis:

  • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Inject the sample into the LC-HRMS system. The liquid chromatography step can be used to separate the analyte from any impurities.

  • Acquire the mass spectrum in the appropriate mass range.

  • The instrument's software will process the data and provide a list of measured masses with high precision.

  • Use the accurate mass to calculate the elemental formula. The software often provides a list of possible formulas within a specified mass tolerance (e.g., <5 ppm). The correct formula is typically the one that aligns with the known synthetic route and other spectroscopic data (e.g., NMR, IR).

Visualization of the Verification Workflow

The following diagram illustrates a typical workflow for the verification of the elemental composition of a newly synthesized this compound derivative, incorporating both CHN analysis and HRMS.

Workflow for Elemental Verification of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_verification Elemental Composition Verification cluster_chn CHN Elemental Analysis cluster_hrms High-Resolution Mass Spectrometry synthesis Synthesis of This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification chn_prep Sample Preparation (1-3 mg, solid) purification->chn_prep hrms_prep Sample Preparation (<1 mg, solution) purification->hrms_prep chn_analysis Combustion Analysis chn_prep->chn_analysis chn_result Obtain %C, %H, %N chn_analysis->chn_result comparison Compare with Theoretical Values chn_result->comparison hrms_analysis LC-HRMS Analysis hrms_prep->hrms_analysis hrms_result Obtain Accurate Mass (m/z) hrms_analysis->hrms_result hrms_result->comparison conclusion Verified Elemental Composition comparison->conclusion

Caption: Verification workflow for this compound derivatives.

Conclusion

Both CHN elemental analysis and high-resolution mass spectrometry are powerful techniques for the verification of this compound derivatives. CHN analysis provides a direct, quantitative measure of the bulk elemental composition and is essential for confirming the overall purity of the synthesized compound. HRMS offers unparalleled accuracy in determining the elemental formula of a molecule, providing a high degree of confidence in its identity. For comprehensive characterization and verification, the use of both techniques is often recommended. The choice of technique may also depend on the specific research question, sample availability, and access to instrumentation. By understanding the principles, protocols, and performance of each method, researchers can confidently and accurately characterize these important molecules.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Aminotetrazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 5-aminotetrazole (B145819), ensuring laboratory safety and regulatory compliance.

This compound is a high-nitrogen, energetic compound utilized in various research and development applications, including in the synthesis of pharmaceuticals and as a gas-generating agent.[1] Due to its flammable and potentially explosive nature, particularly when dehydrated, strict protocols for its disposal are imperative to maintain a safe laboratory environment.[2] This document provides detailed procedures for the proper disposal of this compound, focusing on a chemical neutralization method.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to adhere to the following safety precautions:

  • Consult the Safety Data Sheet (SDS): Always review the manufacturer-specific SDS for detailed information on handling, storage, and emergency procedures.

  • Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory. All handling of solid this compound and the disposal procedure itself should be conducted within a certified chemical fume hood.

  • Avoid Ignition Sources: this compound is a flammable solid. Ensure the disposal area is free of open flames, hot surfaces, and potential sources of sparks.[2]

  • Prevent Dryness: The anhydrous form of this compound can be explosive. It is often supplied as a monohydrate to improve stability.[1] Avoid allowing the compound to dry out completely.

Quantitative Safety Data

The following table summarizes key toxicological data for this compound. While this data is important for risk assessment, it does not replace the need for adherence to safety protocols.

Data PointValueSpeciesExposure RouteCitation
LD50 (Lethal Dose, 50%)2500 mg/kgMouseIntraperitoneal[1]
EC50 (Effective Concentration, 50%)28.8 mg/L (15 min exposure)Aliivibrio fischeriAquatic[3]
No Observed Adverse Effect Level (NOAEL)623 mg/kg-day (14-day study)RatOral[3]

Detailed Experimental Protocol for Chemical Disposal

The recommended method for the disposal of this compound in a laboratory setting is through chemical degradation via diazotization. This process converts the amino group into an unstable diazonium salt, which then decomposes into nitrogen gas and other byproducts. This procedure is adapted from synthetic methods and should be performed with extreme caution due to the potential instability of the diazonium intermediate.[4][5]

Materials:

  • This compound waste

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Large beaker (at least 10 times the volume of the reaction mixture)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or pH meter

Procedural Steps:
  • Preparation of the this compound Solution:

    • Carefully weigh the this compound waste to be disposed of.

    • In a large beaker placed within an ice bath on a magnetic stir plate, dissolve the this compound in a dilute solution of hydrochloric acid. A suggested starting concentration is a 5-10% solution of this compound. Ensure the compound is fully dissolved with continuous stirring.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, prepare an aqueous solution of sodium nitrite. A slight molar excess (e.g., 1.5 equivalents relative to the this compound) is recommended to ensure complete reaction.

  • Diazotization Reaction (Decomposition):

    • Slowly add the sodium nitrite solution dropwise to the stirred, chilled this compound solution.

    • Crucially, maintain the temperature of the reaction mixture below 5°C at all times. The formation of the diazotetrazole intermediate can be exothermic, and it is highly unstable, especially at elevated temperatures.[4]

    • Observe the reaction mixture for signs of gas evolution (nitrogen). The addition should be slow enough to control the rate of gas release and prevent excessive foaming. Brown fumes of nitrogen oxides may also be observed; ensure the procedure is conducted in a well-ventilated fume hood.[6]

  • Neutralization:

    • Once the addition of sodium nitrite is complete and gas evolution has subsided, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction has gone to completion.

    • Slowly and carefully add a solution of sodium bicarbonate or sodium carbonate to the reaction mixture to neutralize the excess acid. This should be done cautiously as it will generate carbon dioxide gas.

    • Check the pH of the solution using pH paper or a pH meter, aiming for a final pH between 6 and 8.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. The primary hazardous compound has been decomposed into nitrogen gas and inorganic salts.

Logical Workflow for Disposal

DisposalWorkflow start Start: this compound Waste assess Assess Quantity and Hazards start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dissolve Dissolve in Dilute HCl in Ice Bath fume_hood->dissolve prepare_nitrite Prepare Aqueous Sodium Nitrite Solution fume_hood->prepare_nitrite add_nitrite Slowly Add Nitrite Solution (Maintain < 5°C) dissolve->add_nitrite prepare_nitrite->add_nitrite stir Stir for 1 Hour After Addition add_nitrite->stir neutralize Neutralize with NaHCO3/Na2CO3 to pH 6-8 stir->neutralize dispose Dispose of Neutralized Solution Down Drain with Copious Water neutralize->dispose end End of Procedure dispose->end

Caption: Disposal workflow for this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Decomposition Reaction cluster_workup Work-up and Disposal A This compound Waste E Dissolve A in B (Stirring, Ice Bath) A->E B Dilute HCl B->E C Sodium Nitrite F Prepare Solution of C in D C->F D Water D->F G Add F to E dropwise (< 5°C) E->G F->G H Stir for 1 hr post-addition G->H I Neutralize with base (pH 6-8) H->I J Aqueous Waste (Salts and Water) I->J

Caption: Experimental workflow for the chemical disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and effective disposal of this compound, minimizing risks to personnel and the environment.

References

Essential Safety and Operational Guide for Handling 5-Aminotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 5-Aminotetrazole in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and mitigate risks. The following equipment must be used:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles.[1] A face shield may be necessary where splashing is possible.Protects against dust particles, splashes, and accidental contact that can cause serious eye irritation or damage.[2][3]
Skin Protection Chemical-resistant gloves (inspect before use).[4][1] A complete protective suit may be required depending on the scale of work.Prevents skin contact, which can cause irritation.[4][2] Contaminated gloves must be disposed of properly after use.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary when engineering controls are insufficient or when handling generates dust.[5] A full-facepiece airline respirator in positive pressure mode may be required for significant exposure risks.[5]Protects against the inhalation of dust, which may cause respiratory irritation.[4][2]
Protective Clothing A lab coat or chemical-resistant apron should be worn.[6] For larger scale operations, impervious clothing and non-sparking safety footwear are recommended.[2]Minimizes skin contact with the chemical.[5]
II. Operational Plan: Step-by-Step Handling Procedures

A. Engineering Controls:

  • Work in a well-ventilated area.[1][7][8]

  • Use a local exhaust ventilation system or a chemical fume hood to keep airborne concentrations low.[5][7]

  • For larger quantities, a spark-free, earthed ventilation system is recommended.[2]

  • An eyewash station and safety shower must be readily accessible.[9][2]

B. Handling Protocols:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.[4]

  • Dispensing:

    • Avoid the formation of dust and aerosols.[4][1][8]

    • Use non-sparking tools to prevent ignition sources.[1][8]

    • Keep the container tightly closed when not in use.[5][7]

  • During Operation:

    • Avoid contact with skin, eyes, and clothing.[5][7][10]

    • Do not eat, drink, or smoke in the handling area.[8][10]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][7]

  • Special Precaution: this compound can be explosive when dry.[7] Do not allow the material to evaporate to dryness.[7]

III. Emergency and Disposal Plan

A. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]

  • Inhalation: Remove the individual from exposure to fresh air immediately.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[11] Seek medical attention.[4]

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water.[4] Seek immediate medical advice.[5]

  • Spills:

    • For minor spills, remove all ignition sources, clean up immediately, and place the material into a suitable container for disposal.[2][5]

    • For major spills, evacuate the area, alert emergency responders, and wear appropriate PPE during cleanup.[2][10]

B. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[5]

  • Do not allow the product to enter drains.[4]

  • Contaminated gloves and other disposable PPE should be placed in a sealed container for disposal.[4]

  • Consult with your institution's environmental health and safety department for specific disposal guidelines.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G prep Preparation - Don appropriate PPE - Verify engineering controls (fume hood) - Inspect equipment handling Handling - Dispense carefully to avoid dust - Use non-sparking tools - Keep container closed prep->handling use Experimental Use - Follow established protocols - Avoid contact and inhalation handling->use emergency Emergency Response - Eye/Skin Contact: Flush with water - Inhalation: Move to fresh air - Spill: Evacuate and contain handling->emergency decon Decontamination - Clean work surfaces - Decontaminate equipment use->decon use->emergency disposal Waste Disposal - Segregate hazardous waste - Dispose of PPE and chemical waste according to regulations decon->disposal decon->emergency

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.